2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
Description
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Properties
IUPAC Name |
2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDTBSIZZDZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373403 | |
| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375825-03-9 | |
| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Novel 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis of a promising subclass: 2-amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one and its derivatives. We will delve into the strategic rationale behind the chosen synthetic pathway, provide a detailed, step-by-step experimental protocol, and discuss the characterization of the target compounds. This guide is intended to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the 2-Aminobenzothiazole Core
The benzothiazole ring system, particularly when functionalized with an amino group at the 2-position, represents a "privileged scaffold" in drug discovery.[1][2] This structural motif is present in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The unique electronic and structural features of the 2-aminobenzothiazole core allow for versatile interactions with various biological targets.
The focus of this guide, 2-amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one, incorporates a fused cyclohexanone ring, which provides a three-dimensional architecture that can be further functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group at the 5-position can influence the molecule's lipophilicity and steric interactions with target proteins, potentially leading to enhanced potency and selectivity. The exploration of derivatives of this core structure is a promising avenue for the development of new therapeutic agents.
Synthetic Strategy: A Hantzsch-Type Approach
The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7] This venerable reaction involves the condensation of an α-haloketone with a thioamide or, in our case, thiourea. For the synthesis of the target molecule, a logical and efficient approach is a one-pot, two-step reaction starting from the readily available 2-methyl-1,3-cyclohexanedione.
The causality behind this choice of starting material lies in its inherent reactivity. The diketone can be selectively halogenated at the α-position to the carbonyl groups, generating the requisite α-haloketone in situ. This reactive intermediate is then immediately trapped by thiourea, which acts as the sulfur and nitrogen source for the thiazole ring, to undergo cyclocondensation. This one-pot approach is advantageous as it avoids the isolation of the potentially lachrymatory and unstable α-haloketone intermediate, thus improving safety and reaction efficiency.
The overall synthetic workflow can be visualized as follows:
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An In-depth Technical Guide to the Structural Elucidation of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one via NMR and MS
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, field-tested methodology for the structural elucidation of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one, a heterocyclic compound of interest in medicinal chemistry. By integrating the orthogonal analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a self-validating workflow that ensures the highest degree of scientific integrity. This document details the causality behind experimental choices, provides step-by-step protocols for data acquisition, and offers an in-depth analysis of the spectral data, culminating in the unequivocal confirmation of the compound's molecular structure.
Introduction to the Analyte and Analytical Strategy
2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one is a substituted benzothiazole derivative. Such heterocyclic scaffolds are prevalent in pharmacologically active molecules, making their precise characterization critical.[1][2] The analytical strategy herein employs a dual-pronged approach:
-
Mass Spectrometry (MS): To determine the compound's accurate molecular weight and elemental composition, providing the first piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework of the molecule, revealing detailed connectivity and stereochemical relationships.[3][4]
This combination of techniques provides a cross-validating data package, ensuring a trustworthy and definitive structural assignment.
Core Analytical Principles: The "Why" Behind the "How"
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. For a molecule like 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one, which contains polar functional groups (-NH₂, C=O), Electrospray Ionization (ESI) is the preferred method.[5]
Causality of Choice (ESI-MS): ESI is a "soft" ionization technique that imparts minimal energy to the analyte during the ionization process.[6] This is crucial as it prevents premature fragmentation and ensures the abundant generation of the protonated molecular ion ([M+H]⁺).[7] This intact molecular ion is the key to determining the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. The resulting accurate mass measurement allows for the confident determination of the elemental formula.
Nuclear Magnetic Resonance (NMR) for Structural Connectivity
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule.[8][9] We will focus on ¹H (proton) and ¹³C (carbon-13) NMR.
-
¹H NMR: This technique provides information about the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting).[10][11] The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.[12]
-
¹³C NMR: ¹³C NMR reveals the number of unique carbon atoms in the molecule.[13] Due to the wide chemical shift range (0-220 ppm), signals are typically well-resolved, providing a clear count of the carbon skeleton.[14][15] Broadband proton decoupling is routinely used to simplify the spectrum, making each unique carbon appear as a singlet.[16]
Experimental Protocols & Workflows
Sample Preparation: The Foundation of Quality Data
High-quality data begins with meticulous sample preparation.
Protocol for NMR Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one for ¹H NMR and 50-75 mg for ¹³C NMR.[17][18]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar analyte and its residual proton peak does not overlap with most analyte signals. Furthermore, the amine (-NH₂) and potential enol protons are often observable in DMSO-d₆, whereas they might exchange too rapidly in other solvents like methanol-d₄.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[19]
-
Filtration & Transfer: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[20] Solid particles in the sample will degrade spectral quality.[20]
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
Protocol for MS Sample Preparation:
-
Stock Solution: Prepare a stock solution of the analyte at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 50:50) with 0.1% formic acid.
-
Rationale for Additive: The formic acid aids in the protonation of the analyte in the ESI source, promoting the formation of the desired [M+H]⁺ ion and enhancing signal intensity.
Visualization of the Analytical Workflow
The overall process from sample to confirmed structure follows a logical sequence.
Caption: General workflow for spectroscopic analysis.
Data Interpretation and Structural Elucidation
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one are numbered as follows:
Caption: Numbering scheme for NMR assignments.
Mass Spectrometry Data
The high-resolution ESI-MS analysis provides the molecular formula.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value |
|---|---|
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]⁺ |
| Calculated Mass (C₈H₁₁N₂OS) | 183.0614 |
| Measured Mass | 183.0612 |
| Mass Error | -1.1 ppm |
| Deduced Formula | C₈H₁₀N₂OS |
The excellent agreement between the calculated and measured mass provides high confidence in the elemental composition of the molecule. The fragmentation pattern can further support the structure by showing characteristic losses of small neutral molecules.[21][22]
¹H NMR Spectroscopy Data
The ¹H NMR spectrum gives a detailed picture of the proton environments.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |
|---|---|---|---|---|
| ~7.10 | Broad Singlet | 2H | NH₂ (on C2) | Broad, exchangeable protons typical of an amino group. Chemical shift consistent with -NH₂ on an electron-rich thiazole ring. |
| ~2.75 | Multiplet | 1H | H (on C5) | Complex splitting due to coupling with both the C4 and C6 protons. |
| ~2.40 | Multiplet | 2H | CH₂ (on C6) | Protons adjacent to the chiral center C5 and the methylene C4, resulting in a complex multiplet. |
| ~2.15 | Multiplet | 2H | CH₂ (on C4) | Protons adjacent to the C5 methine, showing complex coupling. |
| 1.05 | Doublet | 3H | CH₃ (on C5) | Appears as a doublet due to coupling with the single proton on C5. |
Note: The exact chemical shifts and multiplicities of the aliphatic protons (C4, C5, C6) can be complex due to second-order effects and may require 2D NMR for unambiguous assignment.[23]
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
|---|---|---|
| ~195.0 | C7 (C=O) | The downfield shift is characteristic of a ketone carbonyl carbon.[24] |
| ~168.0 | C2 (C-NH₂) | Carbon attached to two heteroatoms (N and S) in an aromatic-like ring. |
| ~155.0 | C7a | Quaternary carbon of the thiazole ring adjacent to the sulfur. |
| ~115.0 | C3a | Quaternary carbon where the two rings are fused. |
| ~45.0 | C6 | Aliphatic CH₂ group adjacent to the carbonyl. |
| ~35.0 | C5 | Aliphatic CH group (methine). |
| ~25.0 | C4 | Aliphatic CH₂ group. |
| ~15.0 | CH₃ | Methyl group carbon, typically found upfield. |
Integrated Structural Elucidation and Conclusion
The combination of MS and NMR data provides a cohesive and definitive structural proof.
-
Molecular Formula: High-resolution MS unequivocally establishes the molecular formula as C₈H₁₀N₂OS.
-
Carbon Skeleton: ¹³C NMR confirms the presence of eight distinct carbon atoms, including a ketone carbonyl (δ ~195.0 ppm), three sp² carbons of the thiazole ring, and four sp³ carbons of the tetrahydro ring, including one methyl group.[24]
-
Proton Environment: ¹H NMR confirms the presence of all 10 protons. The integration correctly shows the relative numbers: a two-proton amino group, a three-proton methyl group, and a total of five protons in the aliphatic ring system.
-
Connectivity: The doublet multiplicity of the methyl signal at 1.05 ppm confirms its attachment to a CH group (C5). The chemical shifts and general locations of the aliphatic protons are consistent with the proposed tetrahydrobenzothiazole ring structure.
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. [Link]
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Spectroscopic analysis of substituted 2-aminobenzothiazole compounds
An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted 2-Aminobenzothiazole Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of 2-Aminobenzothiazoles and Spectroscopic Scrutiny
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3][4][5] The biological efficacy of these compounds is intrinsically linked to their molecular architecture, particularly the nature and position of substituents on the benzothiazole core. Therefore, the unambiguous structural confirmation of newly synthesized derivatives is a cornerstone of the drug discovery process.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation of substituted 2-aminobenzothiazole compounds. We will delve into the causality behind experimental choices, present field-proven protocols, and demonstrate how an integrated analytical workflow provides a self-validating system for structural confirmation.
UV-Visible Spectroscopy: Probing the Electronic Landscape
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy molecular orbitals. For aromatic systems like 2-aminobenzothiazoles, the key transitions are typically π → π* and n → π*.[6]
Causality and Application
The position and intensity of absorption maxima (λ_max) are highly sensitive to the electronic structure of the molecule. Substituents on the benzothiazole ring can act as auxochromes or chromophores, altering the energy of these electronic transitions. For instance, electron-donating groups can cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups may induce a hypsochromic (blue) shift. The polarity of the solvent can also influence the λ_max, providing further insight into the nature of the electronic transitions.[7]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solution Preparation: Prepare a dilute solution of the purified 2-aminobenzothiazole derivative in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent. This is crucial to subtract any absorbance from the solvent itself.[8]
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200–800 nm.[9][10]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Data Interpretation
The UV-Vis spectrum of 2-aminobenzothiazole typically shows multiple absorption bands. For example, absorption peaks can appear around 320 nm (n → π* transitions) and at lower wavelengths like 261 nm and 208 nm for (π → π*) transitions of the aromatic system.[6] The effect of substituents can be systematically studied by comparing the spectra of a series of analogues.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Scaffolds
FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Causality and Application
Every functional group has a characteristic vibrational frequency. For 2-aminobenzothiazole derivatives, FT-IR is used to confirm the presence of the core structure and any appended functional groups. Key vibrational modes include the N-H stretches of the amino group, the C=N imine stretch within the thiazole ring, aromatic C=C and C-H stretches, and the C-S bond vibration. The presence and position of these bands provide direct evidence of the compound's structural integrity.
Experimental Protocol: FT-IR Analysis (ATR Method)
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is ideal for solid samples. Place a small amount of the dry, purified compound directly onto the ATR crystal.[11][12] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.[11]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences like CO₂ and water vapor.[11][12]
-
Sample Spectrum: Acquire the sample's spectrum, typically over a range of 4000–400 cm⁻¹.[11][13]
Data Interpretation for 2-Aminobenzothiazoles
A summary of characteristic FT-IR absorption bands for substituted 2-aminobenzothiazoles is presented below. These values are representative, and the exact position can vary based on the specific substitution pattern and molecular environment.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| 3450–3200 | N-H Stretch (often two bands for -NH₂) | Primary Amine | [6] |
| 3100–3000 | C-H Aromatic Stretch | Benzene Ring | [1] |
| 1650–1580 | C=N Stretch | Thiazole Ring | [1][14] |
| 1600–1450 | C=C Aromatic Stretch | Benzene Ring | [14] |
| 1710-1680 | C=O Stretch | Amide/Carbonyl Substituents | [1][13][14] |
| 1250-1020 | C-N Stretch | Aromatic Amine | |
| 800-600 | C-S Stretch | Thiazole Ring | [14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[12] Both ¹H and ¹³C NMR are routinely used.
Causality and Application
NMR is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field. The absorption of radiofrequency energy can cause these nuclei to "flip" between spin states. The precise energy required for this transition is highly sensitive to the local electronic environment of the nucleus, which is influenced by neighboring atoms. This sensitivity allows us to map the connectivity and chemical environment of atoms within a molecule.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5–25 mg of the purified compound in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.[12] The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons like those in -NH₂ groups.[13]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm.[11]
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[11][13] ¹³C NMR experiments generally require a higher sample concentration and longer acquisition times due to the low natural abundance of the ¹³C isotope.[11]
¹H NMR Data Interpretation
The ¹H NMR spectrum provides four key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of the proton. Protons on the aromatic ring of the benzothiazole typically appear in the downfield region (δ 7.0–8.0 ppm). The amine (-NH₂) protons are often observed as a broad singlet.[11]
-
Integration: The area under a peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Describes the number of neighboring protons, following the n+1 rule. This is crucial for determining the substitution pattern on the aromatic ring.
-
Coupling Constant (J): The distance between split peaks, which provides information about the geometric relationship between coupled protons.
Table of Representative ¹H NMR Data for a Substituted 2-Aminobenzothiazole Moiety (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| ~10.0-12.0 | Broad Singlet | 1H | Amide NH (if acylated) | [5][13] |
| ~7.2–7.9 | Multiplet / Doublets | 4H | Aromatic Protons (unsubstituted ring) | [1][13] |
| ~7.0-8.0 | Broad Singlet | 2H | -NH₂ Protons | [11] |
Note: The exact chemical shifts and multiplicities will change significantly depending on the nature and position of substituents.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shift indicates the type of carbon. Quaternary carbons (those with no attached protons) often show weaker signals.
Table of Representative ¹³C NMR Data for the 2-Aminobenzothiazole Core (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~167–169 | C2 (Carbon attached to -NH₂) | [11][13] |
| ~148–152 | C7a (Quaternary bridgehead carbon) | [11][13] |
| ~130–132 | C3a (Quaternary bridgehead carbon) | [13] |
| ~120–126 | Aromatic CH carbons (C4, C5, C6, C7) | [5][13] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity.
Causality and Application
In a mass spectrometer, a sample is first ionized. Common techniques include Electron Impact (EI) and Electrospray Ionization (ESI).[11] The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The output is a mass spectrum, which plots ion abundance versus m/z. The peak with the highest m/z value usually corresponds to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), allowing for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to help determine the elemental composition of the molecule.[15][16]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This is often done via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[13][15]
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI for LC-MS).[11]
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).[11]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]
Data Interpretation and Fragmentation
The primary piece of information is the molecular ion peak. For a compound like N-(1,3-benzothiazol-2-yl)-2-(4-sulfamoylanilino)acetamide, the calculated molecular weight is 362.05, and the mass spectrum would be expected to show a protonated molecule ([M+H]⁺) at m/z ≈ 362.[13] The fragmentation pattern, which results from the breakdown of the molecular ion in the spectrometer, can also provide valuable structural clues.
Integrated Spectroscopic Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. A logical workflow ensures a self-validating and comprehensive structural elucidation.
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Exploring the chemical properties of 2-aminothiazole scaffolds
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Aminothiazole Scaffolds
Executive Summary
The 2-aminothiazole (2-AT) is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Regarded as a "privileged structure," it forms the core of numerous clinically approved drugs, including the anticancer agent dasatinib, the antibiotic cefdinir, and the anti-inflammatory drug meloxicam.[2][3][4] Its prevalence stems from its synthetic accessibility, versatile reactivity, and its ability to engage in a wide range of biological interactions.[4][5]
This technical guide provides a comprehensive exploration of the 2-aminothiazole core for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, dissect the cornerstone synthetic methodologies, and map its complex reactivity. Furthermore, we will survey its broad spectrum of biological activities and address the critical considerations—such as potential toxicity and pan-assay interference—that are paramount for its successful application in modern drug discovery.
The 2-Aminothiazole Core: Structure and Physicochemical Properties
The 2-aminothiazole ring is an aromatic system containing sulfur and nitrogen atoms. This arrangement imparts distinct electronic and physical characteristics that are crucial for its function as a pharmacophore.
Tautomerism and Electronic Character
The 2-aminothiazole scaffold exists predominantly in the aromatic amino tautomeric form, which is stabilized by the delocalization of π-electrons.[6] The exocyclic amino group is a key functional handle, possessing a multifunctional scaffold structure that allows for the attachment of various active fragments through different reactions to build diverse and biologically active derivatives.[1][4] The ring itself contains two nitrogen atoms: the endocyclic (ring) nitrogen at position 3 and the exocyclic (amino) nitrogen at position 2. The relative nucleophilicity of these two centers is a defining feature of the scaffold's reactivity, which will be explored in Section 3.
Physicochemical Properties: The Impact of Isosteric Replacement
A compound's physicochemical properties, such as lipophilicity and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile. The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole provides a powerful strategy to modulate these properties. This substitution significantly increases hydrophilicity and water solubility, a crucial advantage in drug development where poor solubility can terminate promising candidates.[7]
Table 1: Comparative Physicochemical Properties of 2-Aminothiazole vs. 2-Aminooxazole Isosteres
| Property | 2-Aminothiazole Series (log k'w) | 2-Aminooxazole Series (log k'w) | Change in Lipophilicity |
|---|---|---|---|
| Subtype I (Unsubstituted) | Varies | Varies | Decrease of 0.95 ± 0.09 |
| Subtype II (Phenyl-substituted) | Varies | Varies | Decrease of 1.05 ± 0.04 |
Data synthesized from a comparative study on N-oxazolyl- and N-thiazolylcarboxamides.[7] The log k'w value is a measure of lipophilicity determined by chromatography. A lower value indicates greater hydrophilicity.
The data clearly demonstrates that replacing the thiazole's sulfur with oxygen to create an oxazole leads to a consistent and significant decrease in lipophilicity (by a factor of ~9-11), enhancing the aqueous solubility of the resulting compounds.[7] This is a field-proven insight for medicinal chemists seeking to optimize the "drug-like" properties of a lead series.
Synthesis of the 2-Aminothiazole Scaffold
The construction of the 2-aminothiazole ring is well-established, with the Hantzsch thiazole synthesis remaining the most classical and widely utilized method.[8][9]
The Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch synthesis is a robust condensation reaction between an α-haloketone and a thiourea derivative.[9] The reaction is valued for its reliability and the ease with which diverse substituents can be introduced at the 4- and 5-positions of the thiazole ring.
Causality of the Mechanism: The reaction initiates with the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-haloketone. This is the most favorable initial step due to the high nucleophilicity of sulfur. The subsequent steps involve an intramolecular cyclization, driven by the proximity of the reacting groups, followed by dehydration to yield the stable, aromatic 2-aminothiazole ring.[9]
Caption: The Hantzsch thiazole synthesis pathway.
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol describes a standard Hantzsch synthesis. The self-validating nature of this process is ensured by in-process monitoring (TLC) and final characterization (NMR, MS).
Materials:
-
2-Bromoacetophenone (α-bromo ketone)
-
Thiourea
-
Ethanol (Solvent)
-
Sodium Bicarbonate (Base for neutralization)
-
Ethyl Acetate (Extraction solvent)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Neutralization: The resulting residue is suspended in water and neutralized with a saturated solution of sodium bicarbonate until the pH is ~8. This step neutralizes the hydrobromide salt formed during the reaction, yielding the free base.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification & Validation: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
Modern Synthetic Variations
While the Hantzsch synthesis is a workhorse, modern variations offer improvements in efficiency and environmental impact.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[10]
-
One-Pot Procedures: These methods combine multiple reaction steps without isolating intermediates, saving time and resources. Structurally diverse thiazoles can be conveniently synthesized in a one-pot fashion from α-haloketones and substituted thioamides.[8]
-
Catalyst-Free and Solvent-Free Conditions: Green chemistry approaches have been developed that run the Hantzsch condensation without any catalyst or solvent, often with just gentle heating, simplifying the workup and reducing waste.[11]
Reactivity and Functionalization
The 2-aminothiazole scaffold is a versatile building block due to its dual nucleophilic character. The site of reaction—either the endocyclic (ring) nitrogen or the exocyclic (amino) nitrogen—is dictated by the nature of the electrophile and the reaction conditions.[12][13]
The Dichotomy of Nucleophilicity
-
Alkylation: With saturated electrophiles like alkyl halides, the reaction typically occurs at the more nucleophilic endocyclic nitrogen (N3) , especially in the absence of a strong base.[13]
-
Acylation and Sulfonylation: With more reactive electrophiles such as acyl halides or sulfonyl halides, the reaction preferentially occurs at the exocyclic amino nitrogen .[13][14] This difference in reactivity allows for selective functionalization of the scaffold.
Caption: Selective functionalization of 2-aminothiazole.
Key Functionalization Reactions
-
N-Acylation: Reaction of 2-aminothiazoles with various acyl halides in a suitable solvent like dry pyridine produces the corresponding N-acylated amides in high yields.[14]
-
Schiff Base Formation: Refluxing 2-aminothiazoles with aromatic aldehydes in ethanol yields the corresponding 2-arylideneamino-4-phenylthiazoles (Schiff bases).[14]
-
Thiourea Derivatives: The addition reaction of 2-aminothiazole to an isothiocyanate readily forms thiazolyl-thiourea derivatives, which have shown promising antimicrobial activity.[5]
The Role of 2-Aminothiazoles in Medicinal Chemistry
The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of biologically active compounds.[5][15] Its ability to act as a hydrogen bond donor and acceptor, combined with its rigid structure, makes it an excellent pharmacophore for interacting with biological targets.
Table 2: Selected Biological Activities of 2-Aminothiazole Derivatives
| Biological Activity | Description and Examples | References |
|---|---|---|
| Anticancer | Derivatives show potent activity against various cancer cell lines, including breast, lung, and leukemia. The FDA-approved drug Dasatinib is a multi-targeted kinase inhibitor for treating leukemia.[3] | [3][5][15][16] |
| Antimicrobial | The scaffold is found in broad-spectrum antibiotics like Cefdinir. Numerous derivatives exhibit potent activity against bacteria (including M. tuberculosis) and fungi.[17][18] | [5][15][17][18] |
| Anti-inflammatory | The nonsteroidal anti-inflammatory drug (NSAID) Meloxicam contains a 2-aminothiazole core. Other derivatives show activity by inhibiting inflammatory mediators. | [5][15][17] |
| Antiviral / Anti-HIV | Certain 2-aminothiazole compounds have been identified as inhibitors of viral replication. | [5][14] |
| Neuroprotective | Some derivatives have shown potential as neuroprotective agents and dopamine D2-agonists.[2] | [2][17] |
| Antioxidant | Derivatives incorporating coumarin or sydnonyl moieties have demonstrated significant antioxidant activity.[17] |[5][15][17] |
Critical Considerations for Drug Development
While the 2-aminothiazole scaffold is highly valuable, drug development professionals must be aware of its potential liabilities. The discourse around whether it is a "privileged structure" or a "toxicophore" is critical for risk assessment in a discovery program.[1][19]
Metabolic Instability and Toxicophores
The 2-aminothiazole ring can be susceptible to metabolic activation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that may cause toxicity, warranting careful evaluation during preclinical development.[19]
Promiscuous Binders and PAINS
A significant challenge with the 2-aminothiazole scaffold is its tendency to act as a Pan-Assay Interference Compound (PAINS).[20] These "frequent hitters" can appear as active compounds in numerous high-throughput screening (HTS) assays through non-specific mechanisms, leading to false positives and wasted resources. It is crucial to implement a robust hit validation strategy to distinguish true binders from promiscuous ones.
Caption: A self-validating workflow for managing potential PAINS.
Expertise in Action: When a 2-aminothiazole is identified as a hit, a medicinal chemist should not immediately discard it but instead initiate a rigorous validation cascade. This includes orthogonal biophysical assays (e.g., Surface Plasmon Resonance) to confirm direct binding and the development of a Structure-Activity Relationship (SAR) to ensure that activity is dependent on specific structural features, not just the presence of the scaffold.[20]
Conclusion
The 2-aminothiazole scaffold remains a molecule of profound importance in chemical and pharmaceutical sciences. Its synthetic tractability, versatile reactivity, and proven track record as a pharmacophore ensure its continued relevance. For researchers and drug developers, a deep understanding of its properties—from the nuances of its synthesis and reactivity to the critical awareness of its potential liabilities as a toxicophore or promiscuous binder—is essential. By leveraging its strengths while diligently mitigating its risks, the 2-aminothiazole core will undoubtedly continue to be a source of novel therapeutics and advanced materials for years to come.
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A Technical Guide to the Initial Biological Screening of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one
Executive Summary
This guide outlines a strategic, tiered approach for the initial biological evaluation of the novel compound, 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one . The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a robust framework for researchers and drug development professionals to conduct a primary screening cascade. The protocols herein are designed to efficiently identify potential therapeutic value by assessing broad cytotoxicity against cancerous cell lines and antimicrobial activity against a panel of clinically relevant pathogens. The narrative emphasizes the scientific rationale behind experimental choices, detailed step-by-step protocols for key assays, and a logical workflow for data interpretation and subsequent decision-making.
Rationale and Screening Strategy
The 2-Aminothiazole Scaffold: A Privileged Core
The decision to screen 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one is grounded in the extensive history of the 2-aminothiazole and related benzothiazole moieties in successful drug discovery campaigns.[4] This heterocyclic system is a key pharmacophore in drugs like the kinase inhibitor Dasatinib, demonstrating its ability to interact with biological targets of high therapeutic value.[5][6] Derivatives have shown potent activities including, but not limited to:
-
Anticancer/Antiproliferative Activity: Many derivatives exhibit cytotoxicity against a range of cancer cell lines, including those of the lung, colon, and breast.[4][7][8][9]
-
Antimicrobial & Antifungal Activity: The scaffold is present in numerous agents active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12][13]
-
Enzyme Inhibition: A primary mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][14][15]
The specific structural features of the target compound—a fused tetrahydrobenzo ring system—offer a unique three-dimensional architecture that warrants investigation for novel biological interactions.
A Tiered Screening Approach
A logical, tiered screening strategy is essential for the cost-effective and scientifically sound evaluation of a novel compound. This guide focuses on the crucial first tier, designed to answer broad questions about the compound's biological effects before committing resources to more complex, target-specific assays.
Our initial screening cascade is bifurcated into two primary arms: Antiproliferative Screening and Antimicrobial Screening . This dual approach maximizes the potential for identifying a "hit" across different therapeutic areas.
Caption: Tiered workflow for initial biological screening.
Arm 1: Antiproliferative Activity Screening
The primary objective of this arm is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. A positive result here could indicate potential as an anticancer agent.
Selected Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[16][17][18] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[17] This assay is widely adopted in high-throughput screening due to its scalability, reproducibility, and cost-effectiveness.
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent cancer cell lines.[16][17][19]
1. Cell Culture and Seeding:
- Maintain selected cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in their recommended complete growth medium.
- Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
- Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).
- Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of the test compound in sterile DMSO.
- Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
- Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
- Crucial Controls:
- Vehicle Control: Wells treated with medium containing the same final concentration of DMSO used for the highest compound dose.
- Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin or Cisplatin).
- Untreated Control: Wells containing cells with fresh medium only.
- Media Blank: Wells with medium but no cells, to measure background absorbance.
- Incubate the plate for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
- After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]
- Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[16]
- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 150 µL of DMSO to each well to dissolve the crystals.[16] Gently pipette to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.[16]
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the dose-response curve (Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation and Interpretation
The IC50 value is the primary endpoint. A lower IC50 indicates higher potency. Results should be compiled for clear comparison.
Table 1: Hypothetical Antiproliferative Activity (IC50 Values)
| Compound | HCT-116 (µM) | MCF-7 (µM) | A549 (µM) |
| Test Compound | 12.5 | 28.7 | > 100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |
Interpretation: In this hypothetical scenario, the test compound shows moderate, selective activity against the HCT-116 cell line but is less effective against MCF-7 and inactive against A549 at the tested concentrations. This selectivity is an interesting result that could guide further investigation into specific cellular pathways.
Arm 2: Antimicrobial Activity Screening
This arm aims to discover if the compound can inhibit the growth of or kill pathogenic microorganisms. The 2-aminothiazole scaffold is a common feature in antibacterial and antifungal agents.[10][11][12]
Selected Assay: Broth Microdilution
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[21] This method is preferred for initial screening over qualitative methods like disk diffusion because it provides a precise numerical value, which is more useful for structure-activity relationship studies.[22]
Detailed Experimental Protocol: Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common research practices.[23][24]
1. Microorganism and Media Preparation:
- Select a panel of clinically relevant microorganisms:
- Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
- Gram-negative: Escherichia coli (e.g., ATCC 25922)
- Fungus (Yeast): Candida albicans (e.g., ATCC 90028)
- Prepare the appropriate liquid medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
- Prepare a standardized inoculum of each microorganism adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[21]
2. Compound Dilution Plate Preparation:
- In a sterile 96-well U-bottom plate, perform a two-fold serial dilution of the test compound (prepared from a DMSO stock) in the appropriate broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
- Crucial Controls:
- Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
- Growth Control: Wells containing only broth and the microbial inoculum (no compound).
- Sterility Control: Wells containing only sterile broth (no inoculum).
- Vehicle Control: Wells containing the highest concentration of DMSO used, plus inoculum.
3. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the standardized microbial suspension.
- Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 48 hours for yeast.[21]
4. Data Acquisition and Analysis:
- After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.
- The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance (OD600) for a more quantitative assessment.
Data Presentation and Interpretation
MIC values provide a clear measure of the compound's potency against different pathogens.
Table 2: Hypothetical Antimicrobial Activity (MIC Values)
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Test Compound | 8 | > 256 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Interpretation: These hypothetical results suggest the compound has promising activity against the Gram-positive bacterium S. aureus, but is ineffective against the Gram-negative E. coli and has only weak activity against C. albicans. This spectrum of activity can provide initial clues about the compound's potential mechanism of action (e.g., targeting cell wall synthesis, which differs between Gram-positive and Gram-negative bacteria).
Potential Mechanism of Action: Kinase Inhibition
A significant body of literature suggests that 2-aminothiazole derivatives function as protein kinase inhibitors.[5][14][15] Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Should the compound show promising antiproliferative activity, a logical next step would be to investigate its effect on key kinases.
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Discovery and Synthesis of New 2-Aminothiazole-Based Heterocycles: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, rightfully earning its status as a "privileged structure."[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore in a multitude of clinically significant drugs, including the anticancer agents Dasatinib and Alpelisib.[3][4] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a wide array of biological targets, making it a focal point in modern drug discovery.[5][6][7][8]
This guide provides an in-depth exploration of the synthesis and discovery of novel 2-aminothiazole derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, compare classical and modern synthetic paradigms, and provide detailed, field-tested protocols for the synthesis and characterization of these vital compounds.
Part 1: The Strategic & Biological Importance of the 2-Aminothiazole Core
The therapeutic versatility of the 2-aminothiazole scaffold is remarkably broad. Its derivatives have demonstrated a wide spectrum of pharmacological activities, a testament to the scaffold's ability to be tailored for specific biological targets.[7][9] This inherent adaptability is why it continues to be a high-priority target for synthetic and medicinal chemists.
The range of biological activities includes, but is not limited to:
-
Anticancer: As seen in kinase inhibitors like Dasatinib, the scaffold serves as a crucial anchor for binding to enzyme active sites.[3][4] Numerous derivatives show potent activity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[3][4]
-
Antimicrobial & Antifungal: The heterocycle is integral to compounds that combat bacterial and fungal infections.[5][7]
-
Anti-inflammatory: Derivatives have shown promise in modulating inflammatory pathways, with some acting as nonsteroidal anti-inflammatory agents.[5][7][9]
-
Antiviral & Anti-HIV: The scaffold is present in molecules designed to inhibit viral replication.[5][7]
Table 1: Selected Biological Activities of 2-Aminothiazole Derivatives
| Biological Activity | Example Application/Target | Representative Citation(s) |
| Anticancer | Kinase inhibition (e.g., PI3K, VEGFR) | [3][4] |
| Antibacterial | Inhibition of bacterial cell wall synthesis or other essential pathways | [5][7] |
| Antifungal | Disruption of fungal cell membrane integrity | [7][9] |
| Anti-inflammatory | Modulation of inflammatory cytokine production | [5][9] |
| Antitubercular | Activity against Mycobacterium tuberculosis | [7] |
| Antiviral / Anti-HIV | Inhibition of viral enzymes or replication cycle | [5][7][9] |
Part 2: Foundational Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most fundamental and widely utilized method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1][10] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[11][12] Its enduring prevalence is due to its reliability, high yields, and the ready availability of starting materials.
Causality of the Hantzsch Mechanism
Understanding the mechanism is key to troubleshooting and adapting the reaction. The process is a logical sequence of nucleophilic attack and intramolecular cyclization.
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is a classic SN2 reaction that forms an isothiouronium salt intermediate.[11]
-
Intramolecular Cyclization: The nitrogen of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon. This step forms the five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring system.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a self-validating, reproducible method for a standard Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 0.995 g)
-
Thiourea (7.5 mmol, 0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
20 mL scintillation vial, magnetic stir bar, hot plate, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a magnetic stir bar.[11]
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Neutralization & Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. The sodium carbonate neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.[11]
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid (the filter cake) with deionized water to remove any remaining salts.
-
Drying: Spread the solid on a tared watch glass and allow it to air dry completely.
-
Analysis: Once dry, determine the mass of the product to calculate the percent yield and characterize its purity and structure using melting point, NMR, and MS analysis.
Part 3: Modern & Green Synthetic Methodologies
While the Hantzsch synthesis is a workhorse, modern drug development demands greater efficiency, safety, and sustainability.[13][14] This has led to the evolution of protocols that minimize waste, reduce reaction times, and avoid hazardous reagents.[15][16]
One-Pot & Catalytic Approaches
The logical evolution of the Hantzsch synthesis is to perform it in a single vessel without isolating intermediates. A key innovation is the in situ generation of the α-haloketone from a simple ketone, followed immediately by condensation with thiourea. This avoids handling lachrymatory and toxic α-haloketones.
Catalytic systems using iodine with an iron co-catalyst, or reagents like trichloroisocyanuric acid (TCCA), can facilitate the initial halogenation of the ketone, leading directly to the thiazole product in a one-pot fashion.[17][18]
Key Spectroscopic Signatures:
-
¹H NMR: The proton on the thiazole ring (at the C5 position) typically appears as a singlet in the aromatic region (δ 6.5-7.5 ppm), depending on the substitution pattern. The N-H protons of the amino group often appear as a broad singlet. [19][20][21]* ¹³C NMR: The carbon atoms of the thiazole ring have characteristic chemical shifts. The C2 carbon (bearing the amino group) is typically highly deshielded (~168-170 ppm), while C4 and C5 appear further upfield. [19][20][21]* IR Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. Look for N-H stretching vibrations (~3100-3400 cm⁻¹), C=N stretching of the thiazole ring (~1620-1650 cm⁻¹), and C-S stretching bands. [19][20]* Mass Spectrometry (MS): Provides the molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. Table 3: Expected Spectroscopic Data for 2-Amino-4-phenylthiazole
| Technique | Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | ~7.2-7.8 ppm (multiplet, 5H)~7.1 ppm (singlet, 1H)~7.0 ppm (broad singlet, 2H) | Protons of the phenyl ringProton at C5 of thiazole ringProtons of the -NH₂ group |
| ¹³C NMR (DMSO-d₆) | ~168 ppm~150 ppm~125-135 ppm~103 ppm | C2 (C-NH₂)C4 (C-Ph)Carbons of the phenyl ringC5 |
| IR (KBr, cm⁻¹) | 3420, 328016301540 | N-H stretching (asymmetric & symmetric)C=N stretchingRing stretching |
| Mass Spec (EI) | m/z = 176 | Molecular Ion (M⁺) |
Conclusion and Future Outlook
The 2-aminothiazole scaffold remains a highly valuable and versatile platform in drug discovery. While the classical Hantzsch synthesis provides a robust foundation, the future of 2-aminothiazole synthesis lies in the continued development of modern, green, and efficient methodologies. One-pot catalytic systems, flow chemistry, and the use of sustainable resources will be pivotal in accelerating the discovery of new, life-saving therapeutics based on this remarkable heterocycle. This guide provides the foundational knowledge and practical protocols for researchers to both utilize established methods and innovate within this exciting field.
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bepls, "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls," bepls, 2023. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document combines foundational chemical principles with data from closely related analogs to offer a robust predictive profile. We will delve into its chemical identity, a proposed synthetic pathway based on established chemical reactions, and its expected analytical characteristics. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, analytical method development, and further investigation of this compound's potential applications.
Chemical Identity and Structural Elucidation
This compound is a substituted aminothiazole fused to a cyclohexanone ring. Its core structure is a valuable scaffold in medicinal chemistry.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 375825-03-9 | [1] |
| Molecular Formula | C₈H₁₀N₂OS | [1] |
| IUPAC Name | 2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | [1] |
| Canonical SMILES | CC1CC(=O)C2=C(C1)N=C(N)S2 | [1] |
| InChI | InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | [1] |
| Molecular Weight | 182.24 g/mol | Calculated |
Proposed Synthesis Pathway: A Hantzsch Thiazole Synthesis Approach
While specific literature detailing the synthesis of this compound is scarce, its structure strongly suggests a synthesis route via the well-established Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. A plausible pathway would utilize 2-bromo-5-methylcyclohexane-1,3-dione and thiourea. This approach is supported by reported syntheses of similar compounds, such as 2-amino-5,5-dimethyl-5,6-dihydro-4H-benzo-1,3-thiazol-7-one from 2-bromo-5,5-dimethyl-cyclohexane-1,3-dione and thiourea.[2]
Proposed Synthetic Workflow
Caption: Proposed Hantzsch synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and should be optimized for specific laboratory conditions.
-
α-Bromination of 5-Methylcyclohexane-1,3-dione:
-
Dissolve 5-methylcyclohexane-1,3-dione in a suitable solvent such as chloroform or acetic acid.
-
Slowly add an equimolar amount of a brominating agent, like N-bromosuccinimide (NBS) or bromine, while maintaining a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction mixture to isolate the crude 2-bromo-5-methylcyclohexane-1,3-dione. This intermediate may be used directly in the next step.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the crude 2-bromo-5-methylcyclohexane-1,3-dione and a slight excess of thiourea in a polar solvent like ethanol or dimethylformamide (DMF).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Physicochemical Properties (Predicted)
Due to a lack of published experimental data, the following physicochemical properties are predicted based on the compound's structure and data from similar molecules.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Method |
| Melting Point (°C) | 200 - 220 | Based on similar fused heterocyclic systems and the potential for hydrogen bonding. |
| Boiling Point (°C) | > 350 (decomposes) | High molecular weight and polarity suggest a high boiling point with likely decomposition. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF). | The presence of polar functional groups (amino, ketone) is offset by the larger hydrophobic carbocyclic ring. |
| pKa | Amine (NH₂): ~4-5Thiazole N: ~1-2 | The amino group is expected to be basic, while the thiazole nitrogen is weakly basic. |
| LogP | 1.5 - 2.5 | Estimated based on the molecular structure, indicating moderate lipophilicity. |
Analytical Characterization (Expected)
The following sections detail the expected outcomes from standard analytical techniques used for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-NH₂ Protons: A broad singlet in the range of δ 6.0-8.0 ppm, which would be exchangeable with D₂O.
-
Aliphatic Protons: A series of multiplets in the range of δ 2.0-3.5 ppm corresponding to the protons on the cyclohexanone ring. The methyl group would appear as a doublet around δ 1.0-1.5 ppm.
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 190-200 ppm.
-
Thiazole Carbons: Two signals in the aromatic region, with the carbon bearing the amino group (C2) expected around δ 160-170 ppm and the other thiazole carbon (C3a or C7a) in a similar region.
-
Aliphatic Carbons: Signals in the range of δ 20-50 ppm, corresponding to the carbons of the cyclohexanone ring and the methyl group.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment | Expected Intensity |
| 3400 - 3200 | N-H stretching (primary amine) | Strong, two bands |
| 3100 - 3000 | C-H stretching (aromatic/vinylic) | Medium |
| 2960 - 2850 | C-H stretching (aliphatic) | Medium to Strong |
| ~1680 | C=O stretching (ketone) | Strong |
| ~1620 | C=N stretching (thiazole ring) | Medium to Strong |
| ~1550 | N-H bending | Medium |
Mass Spectrometry
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 182. Subsequent fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, or radicals from the aliphatic ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₁₀N₂OS.
Experimental Workflows
Workflow for Purity Determination by HPLC
Caption: A typical workflow for purity assessment by HPLC.
Conclusion
This compound represents a promising heterocyclic scaffold for further investigation. While detailed experimental data remains limited in publicly accessible literature, this guide provides a robust, predictive framework for its physicochemical and analytical properties based on established chemical principles and data from closely related analogs. The proposed Hantzsch synthesis offers a viable route for its preparation. It is our hope that this technical guide will serve as a valuable starting point for researchers, facilitating the design of future studies and accelerating the exploration of this compound's potential in drug discovery and development. Further experimental validation of the properties outlined herein is strongly encouraged.
References
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A Senior Application Scientist's Guide to the X-ray Crystallography of Novel Benzothiazole Derivatives: From Crystal to Structure-Activity Relationship
Abstract
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a subject of intense research in drug discovery.[1][5] The precise three-dimensional atomic arrangement of these molecules, elucidated through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR), optimizing lead compounds, and designing new, more effective drugs.[1][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the X-ray crystallography workflow for novel benzothiazole derivatives, from the foundational principles of crystal growth to the intricacies of structure solution, refinement, and data interpretation. The focus is not merely on the procedural steps but on the underlying scientific rationale, empowering researchers to navigate the common challenges and make informed experimental decisions.
The Crucial Role of 3D Structural Data in Benzothiazole Drug Discovery
The benzothiazole scaffold is a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[3] This versatility has led to the development of clinically approved drugs and numerous investigational compounds for a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[1] For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), while others have shown promise as inhibitors of critical enzymes like kinases and topoisomerases.[1]
The efficacy of these derivatives is intimately linked to their three-dimensional shape and the specific intermolecular interactions they form with their biological targets.[7] X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, revealing critical details such as:
-
Conformational Analysis: The precise arrangement of rotatable bonds, which dictates the overall shape of the molecule.
-
Stereochemistry: The absolute configuration of chiral centers, which is often a critical determinant of biological activity.
-
Intermolecular Interactions: The hydrogen bonds, halogen bonds, and π-π stacking interactions that govern how molecules pack in the solid state and can inform how they might interact with a protein's active site.
This detailed structural information is the bedrock of rational drug design, enabling scientists to move from a promising "hit" compound to a highly optimized "lead" with improved potency, selectivity, and pharmacokinetic properties.[8]
The Crystallographic Workflow: A Phased Approach
The journey from a newly synthesized benzothiazole derivative to a refined crystal structure is a multi-step process. Each stage presents its own set of challenges and requires careful consideration of experimental parameters.
Caption: The four-phase workflow of single-crystal X-ray crystallography.
Phase 1: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for diffraction is often the most significant bottleneck in the entire process.[9] The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free from defects.[10]
Core Principle: The fundamental principle of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, repeating lattice structure.
Prerequisites for Success:
-
Purity: The starting material must be of high purity (>95%), as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[11]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the benzothiazole derivative has moderate solubility.[12]
Common Crystallization Techniques for Benzothiazole Derivatives:
| Technique | Principle | Best Suited For | Causality Behind the Method |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates from a solution that is near saturation.[13] | Thermally stable, non-volatile compounds. | The slow increase in concentration allows for a controlled approach to supersaturation, favoring the growth of a few large crystals over many small ones. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then slowly cooled. The solubility of the compound decreases as the temperature drops, inducing crystallization.[13][14] | Compounds with a significant temperature-dependent solubility profile. | A gradual decrease in temperature prevents rapid precipitation, providing sufficient time for molecules to orient themselves correctly into the crystal lattice. |
| Vapor Diffusion | A solution of the compound in a solvent is placed in a sealed container with a precipitant (a solvent in which the compound is insoluble). The precipitant slowly diffuses into the solution, reducing the compound's solubility.[13] | Small quantities of material; when finding a single suitable solvent is difficult. | The slow change in the solvent environment gently pushes the system towards supersaturation, often yielding high-quality crystals. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[14] | When a sharp interface between two solvents can be maintained. | Diffusion at the liquid-liquid interface creates a localized region of supersaturation, promoting controlled crystal growth. |
Experimental Protocol: Vapor Diffusion (Hanging Drop)
-
Preparation: Dissolve 5-10 mg of the purified benzothiazole derivative in a small volume (e.g., 20 µL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a micro-well.
-
Reservoir: In a larger, sealed container, place a reservoir of a "poor" solvent (precipitant, e.g., hexane or pentane).
-
Setup: Place the micro-well inside the sealed container.
-
Incubation: Allow the setup to remain undisturbed at a constant temperature. The more volatile "good" solvent will slowly evaporate from the micro-well and be absorbed by the "poor" solvent reservoir. This will gradually increase the concentration of the compound in the micro-well, leading to crystallization.
-
Monitoring: Monitor for crystal growth over several days to weeks without disturbing the setup.
Phase 2: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere with each other, producing a diffraction pattern of discrete spots.
Workflow:
-
Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible cracks is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K).
-
Causality: Cryo-cooling is essential as it minimizes radiation damage to the crystal from the high-intensity X-ray beam and reduces thermal vibrations of the atoms, leading to a higher quality diffraction pattern.[15]
-
-
Data Collection: The mounted crystal is placed in a diffractometer. The instrument rotates the crystal through a series of orientations relative to the X-ray beam, and for each orientation, the positions and intensities of the diffracted spots are recorded by a detector.
Phase 3: From Diffraction Pattern to Molecular Structure
This phase is computationally intensive and involves translating the raw diffraction data into a three-dimensional model of the molecule.
Caption: The computational workflow from raw data to a final structural model.
Step-by-Step Breakdown:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of each reflection are integrated and corrected for experimental factors (e.g., absorption).
-
Structure Solution: The central challenge in crystallography is the "phase problem." While the intensities of the diffracted spots are measured, their phases are lost. For small molecules like benzothiazole derivatives, this is typically solved using direct methods, a computational approach that uses statistical relationships between the intensities to estimate the initial phases.[14]
-
Structure Refinement: An initial model of the structure is generated from the solution. This model is then refined using a least-squares minimization process, where the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction intensities and those calculated from the model.[14][16] This is an iterative process, and the quality of the refinement is monitored using metrics like the R-factor.
Key Software in Structure Determination:
-
Olex2: A popular, user-friendly graphical interface that integrates various programs for structure solution, refinement, and analysis.[17][18] It often uses SHELX programs as its underlying refinement engine.[19]
-
PLATON: A versatile tool for a wide range of crystallographic calculations, including checking for missed symmetry, analyzing intermolecular interactions, and validating the final structure.[20][21]
Phase 4: Ensuring Quality and Disseminating Results
A solved and refined structure is not complete until it has been thoroughly validated and reported in a standardized format.
Structure Validation:
The final model must be carefully checked for chemical and crystallographic reasonability. This includes:
-
Examining bond lengths, angles, and torsion angles to ensure they are chemically sensible.
-
Checking for any unresolved electron density, which might indicate disorder or missing atoms.
-
Using tools like PLATON's checkCIF functionality to automatically screen for a wide range of potential issues.
Reporting - The Crystallographic Information File (CIF):
The final result of a crystal structure determination is a Crystallographic Information File (CIF).[22][23] This is the standard format for reporting crystal structure data, as mandated by the International Union of Crystallography (IUCr).[24][25][26] A CIF is a text file that contains all the essential information about the crystal structure, including:
-
Unit cell parameters
-
Data collection and refinement statistics
-
Atomic coordinates and displacement parameters
-
Bond lengths, angles, and other geometric data
This standardized format ensures that the data can be easily exchanged between programs and archived in crystallographic databases like the Cambridge Structural Database (CSD).[24][27]
Visualization:
The final CIF can be visualized using software like Mercury to generate publication-quality images, analyze intermolecular interactions, and explore crystal packing.[28][29][30]
Case Study: Interpreting the Crystal Structure of a Hypothetical Benzothiazole Kinase Inhibitor
Imagine we have determined the structure of a novel benzothiazole derivative designed to inhibit a specific kinase. The crystallographic data provides the following insights:
-
Intramolecular Hydrogen Bond: The structure reveals a strong intramolecular hydrogen bond between a hydroxyl group and the nitrogen atom of the thiazole ring. This interaction locks the molecule into a rigid, planar conformation.
-
Implication: This rigidity is crucial for its binding affinity, as it pre-organizes the molecule into the correct conformation to fit into the kinase's active site, reducing the entropic penalty of binding.
-
-
Crystal Packing and Intermolecular Interactions: The molecules pack in a herringbone pattern, driven by π-π stacking between the benzothiazole rings of adjacent molecules.
-
Implication: While not directly related to protein binding, understanding these interactions is vital for solid-state characterization and formulation studies, as it influences properties like solubility and stability.
-
-
Conformation of a Flexible Side Chain: A flexible ethyl-piperidine side chain is observed to adopt a specific, extended conformation.
-
Implication: This observed conformation can be used as a starting point for molecular docking studies to predict how the side chain interacts with the protein, guiding further synthetic modifications to improve potency or selectivity.
-
By providing this atomic-level detail, the crystal structure transforms drug design from a process of trial and error into a targeted, structure-guided endeavor.[7]
Conclusion: Crystallography as an Indispensable Tool
For researchers in the field of drug development, X-ray crystallography is not merely an analytical technique but a powerful tool for discovery. In the context of novel benzothiazole derivatives, it provides the unambiguous structural blueprint necessary to understand biological activity, rationalize SAR, and guide the design of next-generation therapeutics. The path from a synthesized powder to a refined crystal structure is challenging, requiring expertise in both the wet lab and computational analysis. However, the profound insights gained from a single, high-quality crystal structure can accelerate a drug discovery program by years, making the investment in crystallographic studies a critical and high-value component of modern medicinal chemistry.
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Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Low-Dose Electron Crystallography: Structure Solution and Refinement. (2022). MDPI. Retrieved January 16, 2026, from [Link]
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Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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Protein Crystallography: Achievements and Challenges. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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How to Grow Single Crystals | Organic Chemistry. (2020). YouTube. Retrieved January 16, 2026, from [Link]
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Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (n.d.). Scirp.org. Retrieved January 16, 2026, from [Link]
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A Guide to CIF for Authors. (n.d.). International Union of Crystallography. Retrieved January 16, 2026, from [Link]
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Benzothiazole derivatives in the design of antitumor agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Structure Solution and Refinement with Olex2. (2021). IMSERC. Retrieved January 16, 2026, from [Link]
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Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Retrieved January 16, 2026, from [Link]
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Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. (2022). ACS Publications. Retrieved January 16, 2026, from [Link]
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IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. (n.d.). CCDC. Retrieved January 16, 2026, from [Link]
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PLATON INTRO. (n.d.). MIT. Retrieved January 16, 2026, from [Link]
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PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.). Retrieved January 16, 2026, from [Link]
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Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Retrieved January 16, 2026, from [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiazoles: From Foundational Principles to Modern Applications
The 2-aminothiazole (2-AT) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2][3] Its structural features allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of drugs with activities spanning anticancer, anti-inflammatory, antibacterial, and antiviral applications.[2][4] Marketed drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir feature this heterocyclic core, underscoring its therapeutic importance.[1][2]
Given its prevalence, the efficient and robust synthesis of 2-aminothiazole derivatives is a critical task for researchers in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic routes, beginning with the classical Hantzsch synthesis and progressing to modern, high-efficiency methodologies. We will explore the causality behind experimental choices, provide field-proven protocols, and compare methodologies to enable informed decisions in the laboratory.
The Foundational Pillar: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely adopted method for constructing the 2-aminothiazole ring system.[5][6][7] Its enduring prevalence is a testament to its reliability, generally high yields, and the accessibility of its starting materials. The reaction classically involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a thiourea derivative.[1][5][8]
Reaction Mechanism: A Stepwise Annulation
The elegance of the Hantzsch synthesis lies in its logical and sequential bond formation. The mechanism proceeds through three key stages:
-
S-Alkylation: The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of thiourea onto the electrophilic α-carbon of the haloketone. This forms an isothiouronium salt intermediate via an SN2 pathway.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: A final acid- or base-catalyzed dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic 2-aminothiazole ring.
The causality is clear: the α-halo group provides a reactive electrophilic site for the initial C-S bond formation, while the ketone carbonyl serves as the electrophilic partner for the subsequent C-N bond formation, ensuring the regioselective construction of the thiazole ring.
Caption: Workflow for a one-pot, two-step 2-aminothiazole synthesis.
Representative One-Pot Protocol (CuBr₂-mediated): This protocol outlines an efficient synthesis of 2-aminothiazole derivatives from aromatic methyl ketones. [9] Materials:
-
Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol)
-
Thiourea (or N-substituted thiourea) (1.2 mmol)
-
Copper(II) Bromide (CuBr₂) (2.2 mmol)
-
Ethanol (EtOH) (10 mL)
Procedure:
-
To a round-bottom flask, add the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and CuBr₂ (2.2 mmol).
-
Add 10 mL of ethanol as the solvent.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add aqueous ammonia to the mixture until a deep blue solution is formed (indicating the complexation of copper ions).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-aminothiazole.
Comparative Data for One-Pot Methods:
| Starting Ketone | Halogenating System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | CuBr₂ | EtOH | Reflux | 3 | 92 | [9] |
| 4'-Fluoroacetophenone | CuBr₂ | EtOH | Reflux | 2.5 | 90 | [9] |
| Acetophenone | NBS / p-TSA | Methanol | Reflux | 3-4 | High | [10] |
| 1-(4-nitrophenyl)ethanone | NBS / Lactic Acid | Lactic Acid | 90-100 | 0.25 | 53 | [11] |
| Acetophenone | TCCA / Nanocatalyst | EtOH | 80 | 0.75 | 95 | [12] |
Microwave-Assisted Synthesis: A Green Acceleration
Microwave-assisted organic synthesis (MAOS) has revolutionized many classical reactions by offering dramatic rate enhancements. [13][14]The application of microwave irradiation to the Hantzsch synthesis provides a rapid, efficient, and eco-friendly alternative to conventional heating. [15][16]The high-energy microwaves couple directly with polar molecules in the reaction, leading to rapid and uniform heating that significantly shortens reaction times from hours to mere minutes. [13][14] Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles This protocol demonstrates the significant time savings achieved with MAOS. [15][16] Materials:
-
Substituted acetophenone (0.01 mol)
-
Thiourea (0.02 mol)
-
Iodine (0.01 mol)
Procedure:
-
Combine the substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) in a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate at a power of 170-320 W for 5-15 minutes.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure 2-aminothiazole derivative.
Comparative Data: Conventional vs. Microwave Synthesis
| Reaction | Method | Time | Yield (%) | Reference |
| Acetophenone + Thiourea + I₂ | Conventional (Reflux) | 8-10 hours | ~70-80 | [15][16] |
| Acetophenone + Thiourea + I₂ | Microwave (170 W) | 5-15 minutes | >85 | [15] |
Summary and Strategic Outlook
The synthesis of 2-aminothiazoles has evolved from a single, reliable method to a diverse toolkit of strategies tailored for different laboratory needs. The choice of method depends on factors such as available starting materials, safety considerations, required throughput, and commitment to green chemistry principles.
| Method | Key Feature | Advantages | Disadvantages | Best Suited For |
| Classic Hantzsch | α-Haloketone + Thiourea | High yields, simple, reliable | Requires handling of lachrymatory/toxic α-haloketones | Foundational synthesis, small-scale reactions where intermediates are available. |
| One-Pot Synthesis | Ketone + in situ Halogenation | Improved safety, reduced waste, time-saving | May require optimization of halogenation/cyclization conditions | High-throughput synthesis, process safety, library generation. |
| Microwave-Assisted | Rapid heating via microwaves | Drastically reduced reaction times, often higher yields, energy efficient | Requires specialized microwave reactor equipment | Rapid lead optimization, methods development, green chemistry initiatives. |
Looking forward, the field will continue to advance toward even more sustainable and atom-economical methods. The development of novel, recoverable catalysts and the adaptation of these syntheses to continuous flow chemistry platforms represent the next frontier, promising to further enhance the efficiency and scalability of 2-aminothiazole production for the next generation of therapeutics.
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A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8). [Link]
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Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry. [Link]
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Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. (2020). Journal of Chemical Sciences, 132(1). [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 89-105. [Link]
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Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 933-941. [Link]
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- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 14. medmedchem.com [medmedchem.com]
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- 16. rjpbcs.com [rjpbcs.com]
Methodological & Application
A Senior Application Scientist's Guide to the Strategic N-Alkylation of 2-Aminothiazole Scaffolds
An Application Note and Protocol for the N-Alkylation of 2-Aminothiazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole core is a privileged heterocyclic motif, integral to a multitude of clinically significant pharmaceuticals, including kinase inhibitors like Dasatinib and PI3Kα inhibitors such as Alpelisib.[1][2] Its value in medicinal chemistry stems from its versatile biological activities, which can be finely tuned through synthetic modification.[3][4] Among these modifications, N-alkylation of the exocyclic amino group is a paramount strategy for modulating potency, selectivity, solubility, and pharmacokinetic profiles.[1][5] This guide provides an in-depth exploration of the critical chemical principles and field-tested protocols for the successful N-alkylation of 2-aminothiazole intermediates. We will dissect the crucial challenge of regioselectivity and present detailed, step-by-step methodologies for classical alkylation, reductive amination, and modern microwave-assisted techniques.
The Core Challenge: Understanding Regioselectivity
The 2-aminothiazole system exists in a tautomeric equilibrium between the amino and imino forms. This duality presents two potential nucleophilic nitrogen centers for alkylation: the exocyclic amino nitrogen (N²) and the endocyclic ring nitrogen (N³). The desired outcome in most medicinal chemistry applications is selective alkylation at the exocyclic N² position.
Achieving high regioselectivity is not trivial and is dictated by a confluence of factors including the choice of base, solvent, electrophile, and temperature.
-
Hard and Soft Acids and Bases (HSAB) Theory: The exocyclic amino group is generally considered a "harder" nucleophile compared to the endocyclic imino nitrogen. Therefore, reacting it with hard electrophiles (like acyl chlorides) favors N² acylation. Alkyl halides are softer electrophiles, which can lead to mixtures.
-
Steric Hindrance: The substitution pattern on the thiazole ring can sterically hinder one nitrogen atom, favoring reaction at the less encumbered site.
-
Reaction Conditions: The formation of the N²-anion, a more potent nucleophile, is often achieved with a strong base, driving the reaction towards exocyclic alkylation. Conversely, certain conditions, particularly with highly reactive electrophiles like α-haloketones, can favor initial alkylation at the endocyclic N³ position, which may be followed by subsequent intramolecular cyclization.[6][7][8]
Caption: Workflow for classical N-alkylation with alkyl halides.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-aminothiazole intermediate (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Stir the suspension vigorously. Add the alkyl halide (1.2 equiv.) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-water.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This powerful two-step, one-pot method is an excellent alternative, particularly when the desired alkyl halide is unstable or not commercially available. It involves the formation of an imine intermediate with an aldehyde or ketone, followed by in-situ reduction.
Causality Behind Choices:
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF) are commonly used as they are compatible with both imine formation and the reducing agent. [9]* Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the imine without affecting the thiazole ring. [9]It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride.
-
Temperature Control: The initial reduction is performed at 0 °C to control the exothermicity of the reaction and minimize side reactions. [9]
Sources
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The Versatile Scaffold: Application of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one in Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle in Drug Discovery
In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands as a quintessential privileged scaffold, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its synthetic tractability, has made it a focal point for the design of novel drugs. This guide delves into a specific, yet highly promising derivative: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one . The fusion of the 2-aminothiazole core with a substituted cyclohexanone ring introduces unique conformational constraints and opportunities for functionalization, rendering it a compelling starting point for the development of targeted therapeutics.[3][4]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and a rationale-driven exploration of the medicinal chemistry applications of this versatile molecule. We will explore its synthesis, its role as a dynamic scaffold in inhibitor design, and its potential in targeting key players in disease pathology, particularly protein kinases.
Synthetic Pathways: Crafting the Core Structure
The construction of the this compound scaffold is most effectively achieved through the venerable Hantzsch thiazole synthesis .[5][6][7] This classic condensation reaction provides a reliable and high-yielding route to the desired heterocyclic system. The causality behind this synthetic choice lies in its robustness and the ready availability of the starting materials.
The key precursors for this synthesis are an α-haloketone and a thioamide source, typically thiourea.[8][9] In the context of our target molecule, the synthesis commences with a substituted cyclic ketone, 2-methyl-1,3-cyclohexanedione, which is first halogenated at the alpha position before condensation with thiourea.
Visualizing the Synthesis: A Step-by-Step Workflow
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of the target molecule, commencing with the α-halogenation of 2-methyl-1,3-cyclohexanedione, followed by the Hantzsch thiazole condensation.
Materials and Reagents:
-
2-Methyl-1,3-cyclohexanedione
-
Sulfuryl chloride (SO₂Cl₂) or Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Thiourea
-
Ethanol, absolute
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Methodology:
Step 1: α-Chlorination of 2-Methyl-1,3-cyclohexanedione
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Rationale: Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent over-halogenation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-chloro-2-methyl-1,3-cyclohexanedione. This intermediate is often used in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the crude α-chloro-2-methyl-1,3-cyclohexanedione (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the formation of the product by TLC. Rationale: The elevated temperature provides the necessary activation energy for the cyclocondensation reaction.
-
Neutralization and Precipitation: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the hydrohalide salt of the product, leading to its precipitation.[7]
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure this compound.
Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition
The 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole core is a recognized pharmacophore in the design of kinase inhibitors.[10] The 2-amino group acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of many kinase inhibitors. The fused ring system provides a rigid scaffold that can be functionalized to achieve selectivity and potency against specific kinases.
The introduction of a methyl group at the 5-position and a ketone at the 7-position of the this compound scaffold offers several advantages for drug design:
-
Vector for Further Functionalization: The ketone at the 7-position can be readily modified to introduce a variety of substituents, allowing for the exploration of the solvent-exposed region of the kinase active site.
-
Modulation of Physicochemical Properties: The methyl group at the 5-position can influence the lipophilicity and metabolic stability of the molecule.
-
Conformational Rigidity: The cyclic nature of the scaffold reduces the entropic penalty upon binding to the target protein, potentially leading to higher affinity.
Illustrative Signaling Pathway: Targeting a Generic Protein Kinase
Caption: Inhibition of a generic protein kinase signaling pathway.
Structure-Activity Relationship (SAR): An Illustrative Example
While specific SAR data for this compound is not extensively available in the public domain, we can construct a representative table based on known trends for related 2-aminothiazole kinase inhibitors to guide future optimization efforts.[4] The following table presents hypothetical inhibitory data for a series of analogs, illustrating how modifications at key positions can impact biological activity.
| Compound ID | R1 (at 2-amino) | R2 (at 7-keto) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| 1 (Parent) | H | =O | 5,200 | >10,000 |
| 2a | Phenyl | =O | 850 | 6,300 |
| 2b | 4-Chlorophenyl | =O | 120 | 2,500 |
| 3a | H | -OH | >10,000 | >10,000 |
| 3b | 4-Chlorophenyl | -OH | 95 | 1,800 |
| 4 | 4-Chlorophenyl | -NH-(CH₂)₂-OH | 25 | 950 |
Interpretation of Hypothetical SAR:
-
Modification of the 2-Amino Group (R1): Substitution on the 2-amino group with an aryl moiety (Compound 2a ) generally enhances potency compared to the unsubstituted parent (Compound 1 ). The addition of an electron-withdrawing group, such as chlorine (Compound 2b ), often further improves activity, likely due to favorable interactions within the kinase active site.
-
Modification of the 7-Keto Group (R2): Reduction of the ketone to a hydroxyl group (Compound 3b ) can maintain or slightly improve potency, suggesting a hydrogen bond acceptor at this position is tolerated. Further extension with a hydrophilic side chain (Compound 4 ) can significantly boost potency and potentially improve solubility and pharmacokinetic properties.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target protein kinase using a commercially available ADP-Glo™ Kinase Assay (Promega) or similar platform.
Materials and Reagents:
-
Target Protein Kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase and substrate peptide in the kinase reaction buffer.
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the serially diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
-
Initiate the kinase reaction by adding the kinase/substrate master mix to all wells.
-
Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound represents a highly attractive and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its synthetic accessibility via the Hantzsch synthesis, coupled with multiple points for chemical modification, provides a robust platform for generating diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising molecular framework. Future efforts in this area should focus on the systematic exploration of the structure-activity relationships through parallel synthesis and high-throughput screening, with the ultimate goal of identifying potent and selective drug candidates for a range of human diseases.
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- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica, 67(4), 467-480.
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- Kratochvil, M., Styskala, J., & Konecny, K. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(25), 15485-15494.
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Application Notes and Protocols for the Use of 2-Aminobenzothiazole Derivatives as Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-aminobenzothiazole derivatives as a promising class of anticancer agents. This document details the scientific rationale, synthesis, and methodologies for evaluating the anticancer efficacy of these compounds.
Introduction: The Versatility of the 2-Aminobenzothiazole Scaffold in Oncology
The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] In recent years, its derivatives have garnered significant attention as potent anticancer agents due to their ability to target a wide array of molecular machinery essential for tumor growth and survival.[2][3] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to interact with various cancer-related proteins.[3][4]
These derivatives have shown efficacy against a range of malignancies, including breast, lung, colon, and liver cancers.[5][6][7] Their mechanisms of action are diverse, primarily involving the inhibition of key enzymes that drive cancer progression. This includes the targeting of protein kinases, which are crucial regulators of cell signaling pathways.[2][3]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of 2-aminobenzothiazole derivatives stems from their ability to inhibit a variety of crucial cellular targets.[3] A significant body of research has demonstrated their potent inhibitory effects on several families of protein kinases, as well as other enzymes and proteins implicated in cancer.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that play a central role in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.
-
Tyrosine Kinases: This class of kinases is frequently overexpressed or mutated in various cancers. 2-Aminobenzothiazole derivatives have been shown to effectively inhibit several key tyrosine kinases:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is linked to several solid tumors. Certain 2-aminobenzothiazole derivatives exhibit robust inhibitory activity against EGFR kinase.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target for cancer therapy. Several 2-aminobenzothiazole hybrids have been developed as potent VEGFR-2 inhibitors.[2][7]
-
c-Met and FAK: These kinases are involved in cell motility, invasion, and metastasis. Novel 2-aminobenzothiazole compounds have shown potent inhibitory activity against c-Met and Focal Adhesion Kinase (FAK).[2]
-
-
Serine/Threonine Kinases: This group of kinases is also integral to cell cycle progression and signaling.
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for anticancer drugs. 2-Aminobenzothiazole derivatives have been developed as effective CDK2 inhibitors.[2]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.
-
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer. A number of 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K, demonstrating a potential mechanism for their anticancer properties.[2][6]
Other Anticancer Mechanisms
Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been reported to exert their anticancer effects through other mechanisms, including:
-
Inhibition of DNA Topoisomerase: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death.[2]
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
-
DNA Damage: Certain compounds have demonstrated the ability to cause dose-dependent DNA damage in cancer cells.[5]
Below is a diagram illustrating the major signaling pathways targeted by 2-aminobenzothiazole derivatives.
Caption: Major signaling pathways targeted by 2-aminobenzothiazole derivatives.
Synthesis and Characterization
A variety of synthetic routes have been developed for the preparation of 2-aminobenzothiazole derivatives. One common and effective method is the oxidative cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.
General Protocol for Synthesis of 2-Aminobenzothiazole Derivatives
This protocol outlines a general method for the synthesis of the 2-aminobenzothiazole core structure.
Materials:
-
Substituted aniline
-
Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Ice
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to below 10°C in an ice bath.[1]
-
Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.[1]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.[1]
-
Pour the reaction mixture into ice-cold water.[1]
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Characterization: The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These include:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-aminobenzothiazole derivatives.
Caption: Workflow for synthesis and characterization.
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the anticancer potential of the synthesized 2-aminobenzothiazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
Complete growth medium (supplemented with fetal bovine serum and antibiotics)
-
96-well plates
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (for dissolving formazan crystals)
-
Multi-well spectrophotometer
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.[1]
-
Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubate the plate for 48-72 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Protocol:
-
Treat cancer cells with the 2-aminobenzothiazole derivative at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a particular phase (G1, S, or G2/M) indicates a cell cycle arrest at that point.
Kinase Inhibition Assays
To confirm the mechanism of action, in vitro kinase inhibition assays should be performed for the specific kinases targeted by the derivatives. These assays are typically performed using purified recombinant kinases and a substrate. The inhibition is measured by quantifying the phosphorylation of the substrate.
Data Presentation: Summary of Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines and their targeted kinases.
Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 20 | HepG2 | 9.99 | [2] |
| HCT-116 | 7.44 | [2] | |
| MCF-7 | 8.27 | [2] | |
| Compound 40 | A549 | 3.55 | [2] |
| MCF-7 | 3.17 | [2] | |
| Hep3B | 4.32 | [2] | |
| Compound 24 | C6 (rat glioma) | 4.63 | [2] |
| A549 | 39.33 | [2] | |
| Compound OMS14 | MCF-7 | 22.13 | [6] |
| A549 | 26.09 | [6] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 10 | EGFR | 94.7 | [2] |
| Compound 11 | EGFR | 54.0 | [2] |
| Compound 54 | PI3Kα | 1.03 | [2] |
| Compound 40 | CDK2 | 4290 | [2] |
| Compound 4a | VEGFR-2 | 91 | [7] |
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold represents a highly promising platform for the development of novel anticancer agents. The extensive research into their synthesis, mechanism of action, and structure-activity relationships has provided a solid foundation for the discovery of potent and selective anticancer drug candidates. The protocols outlined in these application notes provide a framework for the systematic evaluation of new 2-aminobenzothiazole derivatives. Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing these promising compounds into preclinical and clinical development. The broad anticancer activity and diverse mechanisms of action of this class of compounds suggest their potential for use in combination therapies to overcome drug resistance and improve patient outcomes.
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Thiazole Compounds in Antimicrobial Drug Discovery
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of new and effective therapeutic agents.[1][2] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry.[3][4] This structural motif is present in a wide array of clinically approved drugs, including antibacterials like sulfathiazole and numerous cephalosporins.[3] The inherent biological activity of the thiazole nucleus makes its novel derivatives prime candidates for antimicrobial drug development.[2][4]
This guide provides a comprehensive framework for the systematic evaluation of novel thiazole compounds, from initial screening to quantitative assessment and preliminary safety profiling. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility, empowering researchers to confidently identify and advance promising new antimicrobial agents.
Part 1: Initial Screening for Bioactivity - The Diffusion Assays
The first step in evaluating a library of novel thiazole compounds is to efficiently identify candidates with any antimicrobial potential. Agar-based diffusion methods are cost-effective, high-throughput, and provide a clear qualitative or semi-quantitative indication of bioactivity. These assays are foundational for go/no-go decisions in early-stage discovery.
The Principle of Diffusion
Diffusion assays operate on a simple principle: an antimicrobial agent diffuses from a point source through a solid agar medium that has been uniformly seeded with a test microorganism.[5] As the compound diffuses, a concentration gradient is established. If the compound is effective at inhibiting microbial growth, a clear area, known as a zone of inhibition , will appear around the point source.[6] The size of this zone correlates with the compound's potency, diffusion characteristics, and the susceptibility of the microorganism.[7]
Key Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer method is a highly standardized and widely used disk diffusion technique.[5][7] Its simplicity and reproducibility make it an excellent choice for primary screening of novel thiazole derivatives.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol:
-
Inoculum Preparation: From a pure, overnight culture, select 3-4 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][8]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[8] Swab the entire surface of a Mueller-Hinton agar (MHA) plate uniformly to create a bacterial lawn. Repeat this process two more times, rotating the plate approximately 60 degrees each time to ensure even coverage.[9]
-
Compound Application: Prepare sterile paper disks (6 mm diameter) impregnated with known concentrations of the novel thiazole compounds. Aseptically place these disks onto the inoculated agar surface using sterile forceps.[9] Ensure firm contact with the agar. Include a positive control (a known antibiotic) and a negative control (a disk with solvent only).
-
Incubation: Invert the plates and incubate them under appropriate conditions (typically 35-37°C for 16-20 hours for most bacteria).[8][10]
-
Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm).[7] While formal interpretive criteria (Susceptible, Intermediate, Resistant) are only established for clinical antibiotics, a larger zone diameter generally indicates greater in vitro activity for a novel compound.[5]
| Zone Diameter (mm) | Preliminary Interpretation for Novel Compounds |
| > 15 mm | Promising Activity |
| 10 - 15 mm | Moderate Activity |
| < 10 mm | Limited or No Activity |
| 0 mm | Inactive |
Note: This table provides a general guideline for initial screening. The actual interpretation can be influenced by the compound's molecular weight and diffusion properties.
Part 2: Quantitative Evaluation - The Broth Microdilution Method
Following the identification of active compounds from primary screening, the next critical step is to quantify their potency. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[11][12]
Defining MIC and MBC
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11] It is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 24-hour incubation.[13][14][15] The MBC provides a measure of bactericidal activity.
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14][16]
Key Protocol: Broth Microdilution for MIC and MBC Determination
This method involves preparing two-fold serial dilutions of the thiazole compounds in a liquid growth medium in a 96-well microtiter plate.[10][17]
Experimental Workflow: MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the thiazole compound solution (at twice the highest desired test concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound), and well 12 is the sterility control (broth only).[11]
-
-
Inoculum Preparation and Inoculation: Prepare a bacterial inoculum in MHB and adjust its density to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to wells 1 through 11.[10]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[11]
-
MBC Determination:
-
From the clear wells (the MIC well and the more concentrated wells), plate a 10-100 µL aliquot onto an antibiotic-free agar plate (e.g., MHA).[13][16]
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16]
-
Part 3: Assessing Safety and Selectivity - The Cytotoxicity Assay
A promising antimicrobial compound must not only be potent against pathogens but also safe for host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a crucial step in profiling a novel thiazole compound. The MTT assay is a widely used colorimetric method for this purpose.[18][19]
The Principle of the MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay measures cellular metabolic activity as an indicator of cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability or a cytotoxic effect.[19]
Key Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK-293 or L929) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.[21]
-
Compound Exposure: Remove the old medium and add fresh medium containing serial dilutions of the novel thiazole compounds to the wells. Include a "cells only" control (no compound) and a "lysis" control (a compound known to induce cell death).
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. This data can be used to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Overall Screening Cascade
Caption: A logical cascade for antimicrobial drug discovery.
Conclusion
This guide outlines a systematic and robust approach to evaluating the antimicrobial properties of novel thiazole compounds. By progressing from high-throughput qualitative screening to precise quantitative analysis and essential safety profiling, researchers can efficiently identify and prioritize candidates for further development. Adherence to standardized protocols, such as those inspired by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reliable and comparable data.[23][24][25] The compounds that demonstrate high potency (low MIC/MBC) and low cytotoxicity represent the most promising leads in the critical search for the next generation of antimicrobial therapies.
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Mohanty, P., Behera, S., Mishra, S., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. Available at: [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
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Gummadi, S., Namballa, S., & P, R. (2012). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Journal of Pharmaceutical Sciences and Research, 4(1), 1611-1614. Available at: [Link]
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on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
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Plesa, A., Borcea, A. M., Chirita, C., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals, 15(7), 896. Available at: [Link]
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Loncle, C., & Gazivoda, T. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. Available at: [Link]
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Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
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Semantic Scholar. (n.d.). Antibacterial Activity of Thiazole and its Derivatives: A Review. Semantic Scholar. Available at: [Link]
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Lin, C. P., & Boehnke, M. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 11(1), 39-47. Available at: [Link]
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Iannitelli, A., Genovese, I., & Di Stefano, A. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(24), 10936-10967. Available at: [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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van Belkum, A., & Weinstein, M. P. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
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Loncle, C., & Gazivoda, T. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics. Available at: [Link]
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Al-Shwyeh, H. A., & Al-Samh, D. A. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 5289737. Available at: [Link]
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Plesa, A., & Chirita, C. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5521. Available at: [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
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Application Notes & Protocols: Characterization of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The aminothiazole scaffold is a privileged structure in kinase inhibitor design, forming the core of several approved drugs. This document provides a comprehensive guide for the characterization of a novel aminothiazole-containing compound, 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, as a potential kinase inhibitor. These application notes offer a tiered experimental approach, from initial biochemical screening to cellular activity assessment, designed to elucidate the compound's potency, selectivity, and mechanism of action.
Introduction: The Rationale for Targeting Kinases
The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to substrate proteins.[1] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. Consequently, kinases are integral to virtually all cellular processes. Aberrant kinase activity can drive oncogenesis, promote inflammation, and contribute to a myriad of other pathologies. This makes them highly attractive targets for therapeutic intervention.
The compound this compound features a 2-aminothiazole moiety, a core structure present in potent kinase inhibitors such as Dasatinib, a dual Src/Abl inhibitor.[2][3] This structural alert suggests that the compound may bind to the ATP-binding pocket of various kinases. The following protocols are designed to systematically evaluate this hypothesis and characterize its inhibitory profile.
Tiered Strategy for Kinase Inhibitor Characterization
A multi-step approach is essential for a thorough evaluation of a putative kinase inhibitor. This ensures a logical progression from broad screening to detailed mechanistic studies, optimizing resource allocation.
Caption: A tiered workflow for kinase inhibitor characterization.
Tier 1 Protocol: In Vitro Kinase Activity Assay (Primary Screen)
Objective: To rapidly screen this compound against a panel of kinases to identify potential targets. This protocol utilizes a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction.[4]
Principle: Kinase activity is measured by the amount of ATP converted to ADP. The addition of a reagent stops the kinase reaction and converts the newly formed ADP to ATP. A subsequent reaction uses this ATP to generate a luminescent signal via luciferase. The signal intensity is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., Src, Abl, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For a primary screen, create a working solution at a fixed concentration (e.g., 10 µM) in Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the compound working solution or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (at 2x final concentration) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition relative to the DMSO control. A significant reduction in luminescence in the presence of the compound indicates potential inhibitory activity.
Tier 2 Protocol: IC50 Determination for Potency Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for kinases where activity was observed in the primary screen.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the compound stock solution in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Execution: Follow the same procedure as the Tier 1 assay, but instead of a single concentration, add the serially diluted compound to the wells.
-
Data Analysis:
-
Plot the luminescence signal (or percent activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[4]
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 50 | 8 |
| Kinase B | 850 | 15 |
| Kinase C | >10,000 | 25 |
Table 1: Hypothetical inhibitory activity of the compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Tier 3 Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: To confirm direct binding of the compound to the target kinase and determine its binding affinity (Kd). This assay is independent of enzymatic activity.
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5] A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[6]
Materials:
-
Tagged Kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates (white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare 2X kinase/antibody and 4X tracer solutions in Kinase Buffer A. The optimal concentrations should be determined empirically or based on the manufacturer's guidelines.[7]
-
Assay Setup:
-
Add 4 µL of 4X serially diluted compound or DMSO control to the wells.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
-
Incubation and Reading:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).[7]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50, which reflects the binding affinity.
Caption: A simplified representation of the MAPK signaling cascade.
Tier 4 Protocol: Cell-Based Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit a target kinase within a cellular environment.
Principle: This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase in cells.[8] Inhibition of the kinase by the compound will lead to a decrease in the phosphorylation of its substrate. This is often measured using an immunoassay format like ELISA or in-cell Westerns.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Phospho-specific antibody for the substrate
-
Total protein antibody for the substrate (for normalization)
-
Secondary antibodies and detection reagents (e.g., HRP or fluorescently-labeled)
-
Lysis buffer
-
Microplates for cell culture and for the assay
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to desired confluency.
-
Starve cells of serum for several hours if the pathway is activated by growth factors.
-
Pre-treat cells with serially diluted this compound for 1-2 hours.
-
-
Kinase Pathway Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells by adding lysis buffer.
-
-
Detection of Phosphorylation:
-
Transfer the cell lysates to an antibody-coated plate (for ELISA) or fix the cells in the culture plate (for in-cell Westerns).
-
Incubate with the primary phospho-specific antibody.
-
Wash and incubate with a labeled secondary antibody.
-
Add detection reagent and measure the signal (e.g., absorbance, fluorescence).
-
-
Normalization: Perform a parallel assay using an antibody against the total, non-phosphorylated substrate to control for cell number variations.
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion and Future Directions
These protocols provide a robust framework for the initial characterization of this compound as a kinase inhibitor. Positive results from this cascade of assays would build a strong case for its potential as a therapeutic lead. Subsequent studies should focus on comprehensive selectivity profiling against a broad panel of kinases, elucidation of the binding mode through co-crystallography, and in vivo efficacy studies in relevant disease models.
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
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Slekar, K. H., & Andrews, B. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Wang, Y., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. ACS Publications. [Link]
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Lombardo, L. J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. [Link]
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Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
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PubChem. (n.d.). 2-Amino-5-methylthiazole. National Institutes of Health. [Link]
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Malipeddi, H. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
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Application Notes and Protocols: Development of 2-Aminobenzothiazole-Based Fluorescent Probes
Introduction: The Versatility of the 2-Aminobenzothiazole Scaffold
2-Aminobenzothiazole, a heterocyclic compound, serves as a foundational structure for a burgeoning class of fluorescent probes. Its derivatives have attracted considerable interest within chemical biology and drug development due to their advantageous photophysical properties. These often include high fluorescence quantum yields, significant Stokes shifts, and a profound sensitivity to their microenvironment.[1] Such characteristics render them prime candidates for the engineering of "turn-on," "turn-off," or ratiometric fluorescent sensors for a diverse array of analytes, including metal ions, pH fluctuations, and reactive oxygen species.[1] The underlying sensing mechanisms are frequently governed by photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]
These application notes aim to furnish researchers, scientists, and drug development professionals with a comprehensive guide to the design, synthesis, and application of 2-aminobenzothiazole-based fluorescent probes. We will delve into the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Core Principles of Probe Design and Sensing Mechanisms
The efficacy of a 2-aminobenzothiazole-based fluorescent probe is contingent on the strategic integration of a recognition moiety (receptor) with the fluorophore. The interaction of the analyte with the receptor modulates the photophysical properties of the 2-aminobenzothiazole core, leading to a detectable change in the fluorescence signal.
Key Sensing Mechanisms:
-
Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron-rich recognition unit can quench the fluorescence of the excited fluorophore through electron transfer. Upon binding to the analyte, the electron-donating ability of the recognition unit is suppressed, inhibiting PET and "turning on" the fluorescence. A novel acidic pH fluorescent probe has been developed based on this principle, where increased hydrogen ion concentration hinders the PET process, leading to fluorescence enhancement.[3]
-
Intramolecular Charge Transfer (ICT): Probes designed with an electron-donating and an electron-accepting group exhibit ICT upon excitation. The binding of an analyte can alter the electron density distribution within the molecule, leading to a shift in the emission wavelength and enabling ratiometric sensing. This mechanism is central to the functioning of some pH and viscosity probes.[4][5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Certain 2-aminobenzothiazole derivatives, particularly those with a hydroxyl group in close proximity to a nitrogen atom, can undergo ESIPT.[6] This process involves the transfer of a proton in the excited state, resulting in a tautomeric form with a distinct, large Stokes-shifted emission. Analyte interaction can modulate this process, leading to a change in the fluorescence signal. 2-(2'-hydroxyphenyl)benzothiazole (HBT) is a classic example of an ESIPT fluorophore used in probe design.[7]
-
Aggregation-Induced Emission (AIE): Some 2-aminobenzothiazole derivatives are designed to be non-emissive in solution but become highly fluorescent upon aggregation. This phenomenon, known as AIE, can be exploited for sensing applications where the analyte induces aggregation or disaggregation of the probe. A benzothiazole-based AIE probe has been successfully developed for the detection of hydrogen peroxide.[7]
Below is a diagram illustrating the common signaling pathways for 2-aminobenzothiazole-based fluorescent probes.
Caption: Common signaling pathways in 2-aminobenzothiazole probes.
General Synthesis Protocol for 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole-based probes often involves the condensation of a substituted aniline with a thiocyanate source or the reaction of 2-aminothiophenol with various electrophiles. The specific synthetic route will depend on the desired final structure of the probe. Below is a generalized protocol for the synthesis of a Schiff base derivative, which is a common strategy for introducing a recognition moiety.
Materials:
-
Substituted 2-aminobenzothiazole
-
Substituted salicylaldehyde
-
Ethanol or other suitable solvent
-
Catalytic amount of acid (e.g., acetic acid, formic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) and the substituted salicylaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of a catalytic acid to the solution.
-
Reaction: Reflux the reaction mixture with stirring for several hours. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. Further purify the product by recrystallization from a suitable solvent to obtain the final fluorescent probe.
-
Characterization: Characterize the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
Caption: General workflow for live-cell imaging with 2-aminobenzothiazole probes.
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold has proven to be a remarkably versatile platform for the development of fluorescent probes. The ease of chemical modification allows for the fine-tuning of their photophysical properties and the introduction of specific recognition sites for a wide range of analytes. Future research will likely focus on the development of probes with even greater sensitivity and selectivity, as well as multi-analyte sensing capabilities. Furthermore, the application of these probes in complex biological systems, including in vivo imaging, holds great promise for advancing our understanding of cellular processes and for the diagnosis and treatment of diseases.
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- ResearchGate. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
- National Institutes of Health. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH.
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- PubMed Central. (n.d.). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. PMC.
- Scilit. (2026).
- ResearchGate. (2020). Benzothiazole applications as fluorescent probes for analyte detection.
- MDPI. (2018). Substituted 2-Aminobenzothiazoles Salicylidenes Synthesis and Characterization as Cyanide Sensors in Aqueous Medium. MDPI.
- PubMed. (2023). A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. PubMed.
- ResearchGate. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo.
- PubMed. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed.
- ResearchGate. (2026). A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints | Request PDF.
- PubMed. (2017). A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2. PubMed.
- ResearchGate. (n.d.). Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media | Request PDF.
- PubMed. (2017).
- ResearchGate. (n.d.). A novel acidic pH fluorescent probe based on a benzothiazole derivative.
- PubMed Central. (n.d.).
- ACS Publications. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions | ACS Omega.
- PubMed. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. PubMed.
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Novel Benzothiazole Drug Candidates
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
The benzothiazole nucleus, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] In the realm of oncology, numerous benzothiazole-containing compounds have shown potent cytotoxic effects against a variety of cancer cell lines, with some advancing to clinical trials.[4][5][6] The anticancer mechanisms of these agents are diverse and can involve the induction of apoptosis, cell cycle arrest, DNA damage, and the modulation of key signaling pathways.[4][5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro testing protocols for new benzothiazole drug candidates. The focus is on a logical, tiered approach to screening and characterization, starting with broad cytotoxicity assessments and progressing to more detailed mechanistic studies. The protocols outlined herein are designed to be robust and reproducible, providing the foundational data necessary for advancing promising lead compounds.
Part 1: Initial Screening for Cytotoxic Activity
The primary goal of initial screening is to determine the cytotoxic potential of novel benzothiazole derivatives against relevant cancer cell lines. This is typically achieved by measuring cell viability after a defined exposure period to a range of compound concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.[1]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[9]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to approximately 80% confluency.[1]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzothiazole test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software.
-
Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once a benzothiazole candidate has demonstrated significant cytotoxicity, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.[7]
Recommended Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[10][11] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Caption: Workflow for Annexin V & PI Apoptosis Assay.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the benzothiazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing and Resuspension:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.
-
Corroborative Assay: Western Blot for Apoptosis Markers
To confirm the induction of apoptosis and to gain insight into the specific pathways involved, Western blotting for key apoptosis-related proteins is recommended.
| Protein Target | Role in Apoptosis | Expected Observation upon Apoptosis Induction |
| Caspase-3 | Executioner caspase | Cleavage of pro-caspase-3 (35 kDa) to active fragments (17/19 kDa) |
| PARP | DNA repair enzyme, cleaved by caspases | Cleavage of full-length PARP (116 kDa) to a smaller fragment (89 kDa) |
| Bcl-2 | Anti-apoptotic protein | Downregulation of expression |
| Bax | Pro-apoptotic protein | Upregulation of expression |
-
Protein Extraction:
-
Treat cells with the benzothiazole compound as described for the Annexin V assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Caspase-3, PARP, Bcl-2, and Bax overnight at 4°C.[14][15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the changes in protein expression. Normalize to a loading control such as β-actin or GAPDH.
-
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[4]
Recommended Assay: Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with PI staining is a robust method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA dye, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Sources
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Application Notes and Protocols: Strategic Functionalization of Thiazole Rings via Suzuki-Miyaura Cross-Coupling
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4][5] The functionalization of the thiazole core is therefore a critical endeavor in the pursuit of novel therapeutic agents and advanced materials.[1] Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for forging carbon-carbon bonds on the thiazole ring with high efficiency and functional group tolerance.[6][7]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the strategic functionalization of thiazole rings. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for experimental design and optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[8][9] This Nobel Prize-winning transformation has become one of the most widely used C-C bond-forming reactions due to its mild conditions, broad substrate scope, and the commercial availability and stability of boronic acids.[10][11]
The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the halothiazole, forming a Pd(II) intermediate.[8][9][10] This is often the rate-determining step of the reaction.[12]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[8][13]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9][10]
Precursor Synthesis: Laying the Foundation for Coupling
Successful functionalization begins with the preparation of high-quality starting materials. The two key components for the Suzuki coupling of thiazoles are the halothiazole and the organoboron reagent.
Halothiazoles
Bromo- and iodothiazoles are the most commonly employed electrophilic partners due to the higher reactivity of the C-Br and C-I bonds in the oxidative addition step. Chlorothiazoles can also be used but often require more active catalyst systems.[14][15] The synthesis of halothiazoles can be achieved through various methods, with the Hantzsch thiazole synthesis being a classic and versatile approach.[1][16]
Thiazole Boronic Acids and Esters
While the thiazole moiety is typically the electrophilic partner, it is also possible to prepare thiazole-based boronic acids or their corresponding pinacol esters.[17][18][19] These are valuable reagents for coupling with other (hetero)aryl halides. Thiazole boronic acid pinacol esters are generally preferred due to their enhanced stability and ease of handling compared to the free boronic acids.[19] A common route to these reagents involves the Miyaura borylation, where a halothiazole is coupled with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).
Protocols for Regioselective Functionalization of the Thiazole Ring
The reactivity of the different positions on the thiazole ring (C2, C4, and C5) towards Suzuki coupling can be influenced by electronic effects and the choice of catalyst. This section provides detailed protocols for the targeted functionalization at each position.
General Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Sources
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- 19. CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester [cymitquimica.com]
Application Notes and Protocols: Synthesis and Application of Bioactive Polymers from 2-Aminothiazole Derivatives
Introduction
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The polymerization of these bioactive 2-aminothiazole derivatives represents a strategic advancement in materials science and drug development. By incorporating these potent moieties into a polymer backbone, we can design advanced materials with unique characteristics, such as enhanced stability, controlled release of active agents, or the ability to function as bioactive coatings. This guide provides an in-depth exploration of the synthesis of 2-aminothiazole-based polymers, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis of the monomeric building blocks, their subsequent polymerization, and the essential characterization techniques required to validate the final product.
Part I: Synthesis of 2-Aminothiazole Monomers
Core Principle: The Hantzsch Thiazole Synthesis
The most reliable and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[4] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[4][5] The causality of this reaction lies in the nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The choice of reactants allows for extensive functionalization at various positions of the thiazole ring, enabling the tuning of the monomer's biological activity.
Workflow: General Hantzsch Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole monomers.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard laboratory procedure for synthesizing a model 2-aminothiazole monomer.
Materials:
-
2-Bromoacetophenone (α-bromo ketone)
-
Thiourea
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (0.05 mol) of 2-bromoacetophenone and 3.8 g (0.05 mol) of thiourea in 100 mL of 95% ethanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps while serving as an effective solvent for both reactants. The reaction initially forms a hydrobromide salt of the 2-aminothiazole.
-
-
Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly basic (pH ~7-8). This step neutralizes the hydrobromide salt to yield the free base of the 2-aminothiazole.
-
Precipitation: Pour the neutralized mixture into 400 mL of cold deionized water. A solid precipitate of 2-amino-4-phenylthiazole will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure, crystalline 2-amino-4-phenylthiazole.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Self-Validation: The identity and purity of the synthesized monomer should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, FTIR).
Part II: Polymerization of 2-Aminothiazole Monomers
Core Principle: Chemical Oxidative Polymerization
Chemical oxidative polymerization is an effective and widely used method to synthesize poly(2-aminothiazole) (PAT).[6][7] This process utilizes an oxidant, such as copper (II) chloride (CuCl₂) or iron (III) chloride (FeCl₃), to generate monomer radical cations.[6] These reactive species then propagate through coupling reactions to form the polymer chain. The polymerization typically proceeds through the C5 position of the thiazole ring and the amino group, leading to a conjugated polymer backbone. The reaction conditions, particularly the oxidant-to-monomer molar ratio, temperature, and time, are critical variables that significantly influence the polymer's yield, molecular weight, and thermal stability.[6][8]
Workflow: Chemical Oxidative Polymerization
Caption: Workflow for the synthesis of poly(2-aminothiazole) via oxidative polymerization.
Protocol 2: Aqueous Oxidative Synthesis of Poly(2-aminothiazole) (PAT)
This protocol is based on an environmentally friendly method using water as the solvent and CuCl₂ as the oxidant, which has been shown to produce high yields and good thermal stability.[6][9]
Materials:
-
2-Aminothiazole (AT) monomer
-
Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
Deionized Water
-
Three-neck flask, magnetic stirrer, thermometer, Graham condenser, heating mantle, dropping funnel.
Procedure:
-
Monomer Solution: In a 250 mL three-neck flask, dissolve 4.0 g (40 mmol) of the 2-aminothiazole monomer in 100 mL of deionized water. Equip the flask with a magnetic stirrer, thermometer, and condenser.
-
Oxidant Solution: In a separate beaker, prepare the oxidant solution by dissolving 1.38 g (8 mmol) of CuCl₂·2H₂O in 20 mL of deionized water. This corresponds to an oxidant/monomer molar ratio of 0.2.
-
Expert Insight: The oxidant/monomer ratio is a critical parameter. A higher ratio can accelerate the reaction and increase yield, but an excessive amount may lead to over-oxidation and defects in the polymer chain. The 0.2 ratio is a well-established starting point for achieving high yield (~81%) and good material properties.[6]
-
-
Reaction Initiation: Heat the monomer solution to 70°C with stirring. Once the temperature is stable, add the CuCl₂ solution dropwise from a dropping funnel over 15-20 minutes. The solution will change color from pale yellow to a dark brown/black, indicating the onset of polymerization.[6]
-
Polymerization: Allow the reaction to proceed at 70°C for 48 hours with continuous stirring.
-
Isolation: After the reaction period, cool the mixture to room temperature. Collect the precipitated polymer by filtration.
-
Washing: Thoroughly wash the polymer product three times with deionized water to remove the catalyst and any unreacted monomer.
-
Drying: Dry the final poly(2-aminothiazole) powder in a vacuum oven at 60°C until a constant weight is achieved.
Data Presentation: Effect of Reaction Parameters on PAT Yield
The following table summarizes the impact of key reaction variables on the final polymer yield, based on published data.[6]
| Parameter | Condition | Polymer Yield (%) |
| Oxidant/Monomer Ratio | 0.05 | ~55% |
| 0.1 | ~70% | |
| 0.2 | ~81% | |
| Temperature (°C) | 50 | ~50% |
| 60 | ~65% | |
| 70 | ~81% | |
| 80 | ~78% | |
| Time (hours) | 12 | ~60% |
| 24 | ~75% | |
| 48 | ~81% |
Part III: Characterization of Bioactive Polymers
Core Principle:
Thorough characterization is essential to validate the successful synthesis of the polymer and to understand its properties. A combination of spectroscopic and analytical techniques is employed to confirm the chemical structure, molecular weight, and thermal stability, ensuring the material is suitable for its intended bioactive application.
Protocol 3: Standard Characterization of Poly(2-aminothiazole)
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the polymerization by identifying characteristic functional groups and the disappearance of monomer-specific vibrations.
-
Sample Prep: Prepare a KBr pellet by mixing ~1 mg of the dried PAT powder with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Expected Results: Look for the appearance of broad bands corresponding to the polymer backbone and the disappearance or significant reduction of monomer C-H stretching vibrations.
2. UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To analyze the electronic properties and conjugation length of the polymer.
-
Sample Prep: Dissolve a small amount of PAT in a suitable solvent (e.g., DMSO or NMP) to prepare a dilute solution.
-
Expected Results: The monomer typically shows a sharp absorption peak (e.g., ~267 nm for AT). The polymer (PAT) will exhibit a broad absorption band at higher wavelengths (e.g., ~450 nm), which is attributed to the π → π* transition of the conjugated polymer backbone.[6] A red shift (shift to a longer wavelength) compared to the monomer indicates successful polymerization and an extended conjugation system.[6][9]
3. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Sample Prep: Place 5-10 mg of the dried PAT powder into an alumina crucible.
-
Procedure: Heat the sample under a nitrogen atmosphere from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min).
-
Expected Results: The TGA curve will show the temperature at which the polymer begins to decompose. PAT synthesized via the aqueous CuCl₂ method demonstrates good thermal stability.[8]
4. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the average molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Sample Prep: Dissolve the polymer in a suitable mobile phase solvent (e.g., THF or DMF) and filter through a 0.45 µm syringe filter before injection.
-
Expert Insight: GPC provides critical information about the chain length distribution. A narrow PDI (closer to 1.0) indicates a more uniform polymer, which is often desirable for predictable performance in biomedical applications.
Part IV: Bioactive Applications
The synthesis of 2-aminothiazole-based polymers is driven by the goal of creating materials with targeted biological functions. The inherent bioactivity of the monomer units can be translated into the final polymer, opening up numerous applications in the biomedical field.[4]
Logical Pathway to Application
Caption: From monomer synthesis to the development of functional bioactive polymer applications.
Potential Application Areas:
-
Antimicrobial and Antifouling Coatings: The polymer can be incorporated into paints or coatings for medical devices and surfaces to prevent microbial growth and biofilm formation.[10][11]
-
Anticancer Therapeutics: The polymer can be designed as a drug delivery vehicle for other chemotherapeutic agents or act as the primary anticancer agent itself, potentially by inhibiting processes like tubulin polymerization.[4]
-
Heavy Metal Adsorption: The sulfur- and nitrogen-rich structure of PAT makes it an excellent chelating agent for the removal of toxic heavy metal ions from aqueous solutions.[6]
-
Biosensors: The conductive nature of some PAT derivatives allows for their use as a component in electrochemical biosensors for detecting various analytes.
References
-
Jadhav, G. P., Shaikh, M. A., & Beldar, V. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765–23778. [Link]
-
Zou, H., Wang, L., Wang, X., Ni, F., & Liao, Y. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]
-
Elsadek, M. F., Ahmed, N., & Shawky, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Zou, H., Wang, L., Wang, X., Ni, F., & Liao, Y. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. ResearchGate. [Link]
-
Zou, H., Wang, L., Wang, X., Ni, F., & Liao, Y. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. PubMed. [Link]
-
Gonec, T., Kos, J., Dvorak, Z., & Pesko, M. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(23), 7175. [Link]
-
Zou, H., Wang, L., Wang, X., Ni, F., & Liao, Y. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. PubMed Central. [Link]
-
Elsadek, M. F., Ahmed, N., & Shawky, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Elsadek, M. F., Ahmed, N., & Shawky, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Elsadek, M. F., Ahmed, N., & Shawky, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Nguyen, H. T. L., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Sharma, A., et al. (2016). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]
-
Sharma, A., et al. (2016). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Elsadek, M. F., Ahmed, N., & Shawky, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
-
Zou, H., & Liao, Y. (2017). Poly(2-aminothiazole): An emerging functional polymer. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Dastbaek, R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Ghorbani-Vaghei, R., & Dastbaek, R. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hantzsch Thiazole Synthesis Optimization: A Technical Support Guide
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of synthesizing substituted thiazoles, ensuring higher yields, purity, and reproducibility in your experiments.
Introduction to the Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for the synthesis of the thiazole ring, a critical scaffold in numerous pharmaceuticals.[1] The classical approach involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction's enduring popularity stems from its reliability, simplicity, and the general high yields achievable for many derivatives.[2][3]
The fundamental mechanism initiates with a nucleophilic attack (SN2 reaction) by the sulfur of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[3][4] The aromaticity of the final product is a significant driving force for the reaction.[5]
Caption: The generalized mechanism of the Hantzsch Thiazole Synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in my Hantzsch synthesis?
Low yields are one of the most frequent issues encountered. The problem can typically be traced back to one or more of the following factors:
-
Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating to overcome the activation energy.[6] If you are running the reaction at room temperature with poor results, a systematic increase in temperature (e.g., to 40-60 °C, or reflux) is a logical first step. However, be aware that excessive heat can lead to byproduct formation.
-
Incorrect Solvent Choice: The solvent is critical for reaction rate and yield. Alcohols like methanol and ethanol are common and effective choices.[7] For certain substrates, greener options like water or solvent mixtures (e.g., ethanol/water) have been shown to be highly effective.[7]
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If starting materials are still present, extend the reaction time.
-
Purity of Starting Materials: Impurities in either the α-haloketone or the thioamide can lead to a host of side reactions.[8] Ensure the purity of your reagents, for instance, by checking their melting point or running an NMR. α-Haloaldehydes, in particular, are known to be unstable and prone to polymerization, which is a major challenge in the synthesis of 2,5-disubstituted thiazoles.[8]
-
Improper Work-up Procedure: The thiazole product, often formed as a hydrohalide salt, is typically precipitated by neutralizing the reaction mixture with a weak base like aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3] If your product is not precipitating, it might be soluble in the work-up solution, necessitating extraction with an organic solvent.
Q2: I am observing a significant side product. How can I improve the reaction's selectivity?
The formation of side products is often linked to the reaction conditions. Here's how to enhance selectivity:
-
Temperature Control: If using conventional heating, lowering the temperature may slow the rate of side product formation more than the rate of the desired reaction.
-
Purify Starting Materials: As mentioned, impurities are a common culprit for unwanted side reactions. Re-purify your starting materials if you suspect contamination.[8]
-
Manage Acidity for Regioselectivity: When using N-monosubstituted thioureas, the reaction can yield two different regioisomers: the 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The acidity of the medium is the critical factor for controlling this outcome.
Q3: How do I control the formation of isomeric byproducts?
The formation of the 2-imino-2,3-dihydrothiazole isomer is a known side reaction, particularly with N-monosubstituted thioureas. The regioselectivity can be controlled by carefully managing the reaction's pH:
-
For 2-(N-substituted amino)thiazoles (Desired in many cases): Conduct the reaction in a neutral solvent. This pathway is generally favored under standard Hantzsch conditions.
-
For 3-substituted 2-imino-2,3-dihydrothiazoles: Performing the reaction under strongly acidic conditions (e.g., 10M-HCl in ethanol) can favor the formation of this isomer.[9]
Caption: Controlling regioselectivity in the Hantzsch synthesis.
Q4: My product is difficult to purify. What are some effective purification strategies?
Purification can indeed be challenging. Here are some common strategies:
-
Precipitation and Filtration: For many 2-aminothiazoles, the product is poorly soluble in water and can be precipitated by adding the reaction mixture to a dilute basic solution (e.g., 5% Na₂CO₃).[3] The resulting solid can then be collected by simple filtration and washed with water.[3]
-
Recrystallization: This is a powerful technique for purifying solid products. A common and effective solvent for recrystallizing many thiazole derivatives is ethanol. Other solvent systems like n-hexane/acetone and n-hexane/ethyl acetate can also be effective.[10] The key is to find a solvent (or solvent pair) in which your product is soluble when hot but insoluble when cold.
-
Column Chromatography: If precipitation and recrystallization are insufficient, flash column chromatography is the next step. A common mobile phase for thiazole derivatives is a mixture of ethyl acetate and hexane.[3] For more polar thiazoles, a mobile phase consisting of acetonitrile and methanol with a buffer (e.g., triethylammonium phosphate) has been used effectively in reverse-phase HPLC.[11]
-
Acid-Base Extraction: For basic thiazoles (like 2-aminothiazoles), you can dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer as its salt. The aqueous layer can then be basified to precipitate the pure product.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, issue-based approach to problem-solving.
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Underlying Reason | Recommended Solution |
| Inadequate Heating | The reaction has a significant activation energy that is not being overcome at the current temperature. | Systematically increase the reaction temperature. For less reactive substrates, refluxing in a suitable solvent may be necessary. Consider using microwave irradiation for rapid and efficient heating.[6][12] |
| Poor Solvent Choice | Reactants or key intermediates may have poor solubility in the chosen solvent, hindering the reaction rate. | Perform a solvent screen. Polar solvents like ethanol, methanol, and even water/ethanol mixtures are often effective.[7] |
| Insufficient Reaction Time | The reaction is kinetically slow and has not had enough time to proceed to completion. | Monitor the reaction closely using TLC. If starting materials persist, extend the reaction time accordingly. |
| Catalyst Inefficiency (if applicable) | For multi-component or more challenging syntheses, a catalyst may be required to achieve good conversion. | While not always necessary, catalysts like silica-supported tungstosilicic acid have been shown to be highly effective in certain Hantzsch variations, particularly for one-pot, three-component reactions.[7][12] |
Issue 2: Formation of 2,5-Disubstituted Thiazoles is Failing
| Potential Cause | Underlying Reason | Recommended Solution |
| α-Haloaldehyde Instability | The required α-haloaldehyde starting material is unstable, volatile, and prone to self-polymerization, leading to low yields and multiple byproducts.[8] | 1. Use Freshly Prepared Reagents: Prepare the α-haloaldehyde immediately before use. 2. Protecting Groups: Consider protecting the aldehyde as an acetal, which is stable under basic and nucleophilic conditions, and then deprotect after the thiazole ring formation.[13] 3. Alternative Synthetic Routes: For 2,5-disubstituted thiazoles, consider alternative methods that avoid α-haloaldehydes, such as those starting from terminal alkynes and thionoesters.[14] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis.[3]
Materials:
-
2-bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add 5 mL of methanol and stir the mixture.[3]
-
Heat the mixture on a hot plate to approximately 100°C with continuous stirring for 30 minutes.[3] Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane).[3]
-
Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[3]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution. Swirl the beaker to mix the contents, which should cause the product to precipitate.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[3]
-
Wash the collected solid with water to remove any inorganic salts.[3]
-
Allow the product to air dry on a tared watch glass.
-
Determine the yield and characterize the product by melting point and NMR spectroscopy.[3]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted 2-Aminothiazoles
Microwave irradiation can dramatically reduce reaction times and often improves yields.[2][12]
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), the substituted thiourea (1.1 mmol), and 3 mL of ethanol.[12]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.[12] A temperature of around 90°C is often effective.[2][15]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction vial to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
If necessary, recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[12]
Data Summary Tables
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Solvent | Time | Yield (%) | Reference |
| 6a | Conventional | Methanol | 8 h | Lower | [2] |
| 6a | Microwave | Methanol | 30 min | 95% | [2] |
| 6a-f | Conventional | Ethanol | 1.5 h | 79-90% | |
| 6a-f | Microwave | Ethanol | 10-15 min | 82-92% |
Note: Product identifiers are as specified in the cited literature.
Table 2: Effect of Solvent and Catalyst on a One-Pot Synthesis
This table summarizes the screening of conditions for a one-pot synthesis of a specific Hantzsch thiazole derivative (4a).[7]
| Entry | Solvent | Catalyst (%) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Ethanol/Water (50/50) | 15 | 2 | 65 | 90 |
| 2 | Ethanol | 15 | 3.5 | Reflux | 85 |
| 3 | Methanol | 15 | 3.5 | Reflux | 80 |
| 4 | 1-Butanol | 15 | 3 | Reflux | 82 |
| 5 | Water | 15 | 4 | Reflux | 75 |
| 6 | Ethanol/Water (50/50) | 0 | 10 | 65 | 30 |
Catalyst: Silica-supported tungstosilicic acid (SiW/SiO₂)
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. Available at: [Link]
-
A new microwave-assisted method for the synthesis of 2-substituted-thiazol-4(5H)-one via Hantzsch condensation. Rasayan Journal of Chemistry. Available at: [Link]
-
Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. Available at: [Link]
-
Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454-2457. Available at: [Link]
-
ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate. Available at: [Link])
-
Aledwan, H., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 27, 7513-7517. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks. Available at: [Link]
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
synthesis of thiazoles. YouTube. Available at: [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in 2-Aminobenzothiazole Synthesis
Welcome to the Technical Support Center for 2-aminobenzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues in your experiments, optimize your reaction conditions, and ultimately, achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-aminobenzothiazoles, particularly focusing on the widely used Hugerschoff reaction and its variations involving anilines and thiocyanates.
Issue 1: Very Low or No Yield of the Desired 2-Aminobenzothiazole Product
Q: My reaction has resulted in a negligible yield, or I've only recovered starting material. What are the likely causes and how can I rectify this?
A: This is a common and frustrating issue that can often be traced back to several key factors. Let's break down the potential culprits and their solutions.
1. Inefficient Formation of the Arylthiourea Intermediate: The initial step in many syntheses, such as the reaction between an aniline and a thiocyanate salt, is the formation of an N-arylthiourea.[1][2] If this intermediate is not formed efficiently, the subsequent cyclization to the benzothiazole ring cannot proceed.
-
Causality: The reaction of anilines with thiocyanate requires an acidic medium to generate thiocyanic acid (HSCN), which then reacts with the aniline. Insufficient acidity or reaction time can lead to poor conversion.
-
Troubleshooting Steps:
-
Ensure an Acidic Environment: The presence of an acid like glacial acetic acid or hydrochloric acid is crucial for the in-situ formation of thiocyanic acid from its salt (e.g., KSCN or NH₄SCN).[1][3]
-
Sufficient Reaction Time: Allow for adequate time for the arylthiourea to form before proceeding to the cyclization step. Stirring the aniline and thiocyanate in glacial acetic acid for a few hours prior to adding the oxidizing agent is a common practice.[2]
-
Temperature Control: While the initial formation of the thiourea is often done at room temperature, gentle heating can sometimes facilitate the reaction, but be cautious as excessive heat can lead to decomposition.
-
2. Suboptimal Oxidative Cyclization Conditions: The conversion of the arylthiourea intermediate to the 2-aminobenzothiazole is an oxidative cyclization. The choice and handling of the oxidizing agent are critical. Bromine in acetic acid is a classic reagent for this step.[3][4]
-
Causality: Bromine acts as an electrophile, activating the aromatic ring for intramolecular nucleophilic attack by the sulfur of the thiourea. Incorrect stoichiometry or temperature control can lead to side reactions or incomplete conversion.
-
Troubleshooting Steps:
-
Controlled Addition of Bromine: Add the bromine solution dropwise and at a controlled temperature (often below 10°C) to prevent runaway reactions and the formation of polybrominated byproducts.
-
Stoichiometry of the Oxidant: Ensure the correct molar equivalents of the oxidizing agent are used. An excess may lead to unwanted side reactions, while an insufficient amount will result in incomplete cyclization.
-
Alternative Oxidants: If bromine proves problematic, consider other oxidizing systems. For instance, some protocols utilize sulfuric acid in combination with a catalytic amount of a bromine compound.[5]
-
3. Side Reactions Competing with Product Formation: Several side reactions can significantly lower the yield of your desired 2-aminobenzothiazole.
-
Causality & Solutions:
-
Para-Thiocyanation of Aniline: A significant side reaction, especially with 4-unsubstituted anilines, is the electrophilic thiocyanation at the para position of the aniline ring.[4] This is often favored under strong oxidizing conditions. To mitigate this, ensure slow and controlled addition of the oxidizing agent at a low temperature.
-
Formation of Regioisomers: When using meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of 5- and 7-substituted 2-aminobenzothiazoles.[4] Separating these isomers can be challenging and reduces the yield of the desired product. If regiospecificity is crucial, consider alternative synthetic strategies that offer better control, such as those starting from pre-functionalized precursors.[4]
-
Degradation of Starting Materials or Product: The reaction conditions, particularly the use of strong acids and oxidants, can lead to the degradation of sensitive starting materials or the final product. Monitor your reaction by TLC to track the consumption of starting material and the formation of the product and any byproducts.
-
Below is a workflow to diagnose low-yield issues:
Caption: A logical workflow for troubleshooting low yields in 2-aminobenzothiazole synthesis.
Issue 2: Difficulty in Product Purification and Isolation
Q: My reaction seems to have worked based on TLC, but I'm struggling to isolate a pure product. What are the best practices for purification?
A: Purification of 2-aminobenzothiazoles can indeed be challenging due to the presence of polar byproducts and starting materials. Here are some strategies:
1. Initial Work-up:
-
Neutralization and Precipitation: After the reaction is complete, quenching the reaction mixture in cold water is a common first step.[1] Careful neutralization with a base (e.g., ammonia or sodium bicarbonate) will precipitate the crude product. Ensure the pH is adjusted correctly to maximize precipitation of the amine product while keeping acidic impurities in solution.
-
Solvent Extraction: If the product does not precipitate cleanly, an extractive work-up may be necessary. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous layer after neutralization.
2. Recrystallization:
-
Solvent Selection: Recrystallization is often a highly effective method for purifying 2-aminobenzothiazoles.[6] Common solvents include ethanol, methanol, or mixtures of solvents like ethanol/water or toluene/methanol.[1] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Technique: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.
3. Column Chromatography:
-
Stationary and Mobile Phase: If recrystallization is insufficient, silica gel column chromatography is the next step. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent should be optimized based on the TLC analysis of your crude product.
-
Potential Issues: Be aware that some highly basic 2-aminobenzothiazoles can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to improve the peak shape and separation.
| Purification Method | Best For | Key Considerations |
| Precipitation | Removing highly soluble impurities. | pH control is critical for maximizing yield. |
| Recrystallization | High-purity final product. | Requires finding a suitable solvent system. |
| Column Chromatography | Separating complex mixtures. | Can be time-consuming; potential for product loss on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the role of bromine in the synthesis of 2-aminobenzothiazoles from anilines and thiocyanate?
A1: In the Hugerschoff reaction, bromine serves as an oxidizing agent to facilitate the electrophilic cyclization of the N-arylthiourea intermediate.[7] The proposed mechanism involves the initial formation of a sulfenyl bromide intermediate, which is then attacked by the electron-rich aromatic ring to form the benzothiazole ring system.
Q2: Are there more environmentally friendly alternatives to using bromine?
A2: Yes, modern synthetic chemistry is increasingly focused on "green" methodologies. Several alternatives to stoichiometric bromine have been developed. For instance, methods using catalytic amounts of iodine with molecular oxygen as the terminal oxidant have been reported to be effective for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines.[8] These methods avoid the use of hazardous halogens and reduce waste.
Q3: Can I use substituted anilines in this reaction? What effect do substituents have?
A3: Yes, a wide range of substituted anilines can be used.[1][9] The electronic nature of the substituent can influence the reaction rate. Electron-donating groups on the aniline ring generally increase the nucleophilicity of the aromatic ring, which can facilitate the cyclization step.[9] Conversely, strong electron-withdrawing groups can deactivate the ring, potentially requiring harsher reaction conditions or leading to lower yields.
Q4: My starting material is 2-aminothiophenol. Why am I getting low yields?
A4: 2-Aminothiophenol is highly susceptible to oxidation to form the corresponding disulfide (2,2'-dithiobis(aniline)).[6] This disulfide is unreactive in the desired condensation reaction with aldehydes or carboxylic acids. To overcome this, it is crucial to use freshly purified 2-aminothiophenol and to handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.[6]
Q5: Are there any catalytic methods that can improve the yield and selectivity of 2-aminobenzothiazole synthesis?
A5: Absolutely. Transition metal catalysis offers powerful alternatives. For example, ruthenium (Ru), palladium (Pd), and nickel (Ni) catalysts have been successfully employed for the intramolecular oxidative coupling of N-arylthioureas to afford 2-aminobenzothiazoles in high yields.[9] Copper-catalyzed methods have also been developed for the reaction of 2-haloanilines with thiocarbamoyl chloride.[9] These catalytic methods often offer milder reaction conditions and broader substrate scope compared to classical methods.
Experimental Protocol: A Reliable Method for 2-Aminobenzothiazole Synthesis
This protocol is a general procedure based on the Hugerschoff reaction.
Materials:
-
Substituted Aniline (1.0 eq)
-
Ammonium Thiocyanate (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.0 eq)
-
Ethanol (for recrystallization)
Procedure:
-
Formation of the Arylthiourea Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) and ammonium thiocyanate (1.0 eq) in glacial acetic acid.[1]
-
Stir the mixture at room temperature for 2-4 hours to allow for the formation of the N-arylthiourea.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Neutralize the mixture with a concentrated ammonia solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-aminobenzothiazole.[1]
-
Caption: A step-by-step workflow for the synthesis of 2-aminobenzothiazoles.
References
-
Kaur, N., et al. (2017). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 22(10), 1689. [Link]
- Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-117.
- Sharma, D., & Narasimhan, B. (2012). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 4(1), 266-287.
- BenchChem. (2025).
-
Laborde, M. A., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 12(5), 459-463. [Link]
-
Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]
- BenchChem. (2025).
-
Ghahremanpour, M. M., et al. (2020). Recent Advances in 2-Aminobenzothiazole Chemistry: Catalysis in the Preparation of 1-(Benzothiazolylamino)methyl-2-naphthols. A Brief Review. Polycyclic Aromatic Compounds, 42(5), 2095-2117. [Link]
- ResearchGate. (n.d.). Possible mechanism for the synthesis of 2‐aminobenzothiazole.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. [Link]
- Singh, P., & Kumar, A. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 8(32), e202301980.
- ResearchGate. (n.d.). Synthesis of 2‐aminobenzothiazole.
- ResearchGate. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
- ResearchGate. (n.d.). Synthesis of novel fused 2-aminobenzothiazole derivatives.
-
Al-Sultani, O. M. S., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(38), 34335-34353. [Link]
- Clark, R. D., & Pridgen, H. S. (1982). U.S. Patent No. 4,363,913. Washington, DC: U.S.
- Kacha, D. H., et al. (2011). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Journal of the Indian Chemical Society, 88(11), 1789-1795.
- Al-Amiery, A. A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- ResearchGate. (n.d.). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.
- Sharma, G., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2950-2957.
-
Wang, L., et al. (2018). A metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates. Chemical Communications, 54(72), 10136-10139. [Link]
- Hamprecht, R., et al. (1994). U.S. Patent No. 5,374,737. Washington, DC: U.S.
- Hein, J. E., & Le, P. (2018). High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions.
- Sigma-Aldrich. (n.d.).
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Troubleshooting guide for the purification of 2-aminothiazole derivatives
Technical Support Center: Purifying 2-Aminothiazole Derivatives
Welcome to the technical support center for the purification of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique physicochemical properties of the 2-aminothiazole scaffold, particularly its basicity, often require specialized purification strategies. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography Issues
Question 1: My 2-aminothiazole derivative is streaking or tailing severely during silica gel column chromatography. How can I achieve sharp, well-defined bands?
Answer:
This is the most common issue faced when purifying 2-aminothiazole derivatives on standard silica gel.
-
Root Cause Analysis: The smearing or "tailing" effect is a direct result of the basic nature of your compound. The 2-amino group and the thiazole ring nitrogen (pKa of 2-aminothiazole is ~5.4) act as Lewis bases[1]. They interact strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This strong interaction leads to poor elution, resulting in broad bands and low recovery.
-
Solution: Mobile Phase Modification. The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent system. Triethylamine (TEA) is the most common choice.
Detailed Protocol: Optimizing Chromatography with a Basic Modifier
-
TLC Analysis First: Before committing to a column, optimize your solvent system using TLC. Prepare several vials of your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). To each, add a different concentration of TEA: 0.5%, 1%, and 2% (by volume).
-
Spot and Develop: Spot your crude product on TLC plates and develop them in each of the TEA-modified eluents.
-
Observation: You should observe a dramatic improvement. Tailing will be significantly reduced, and the Rf value of your compound will likely increase. Choose the lowest concentration of TEA that provides a sharp, symmetrical spot with a suitable Rf (ideally between 0.2-0.4 for column chromatography).
-
Column Preparation: Prepare your column slurry using the optimized eluent containing TEA. It is crucial that the silica is equilibrated with the basic modifier before loading your sample[2].
-
Loading and Elution: Load your sample (dry loading is often preferred for basic compounds) and elute with the TEA-modified solvent system, collecting fractions as usual[3].
A Note on Alternatives: In some cases, using a different stationary phase like basic or neutral alumina can also be effective for purifying basic compounds[4][5].
-
Question 2: I suspect my compound is decomposing on the silica gel column. Is this possible?
Answer:
Yes, decomposition on silica gel is a known issue for certain sensitive molecules.
-
Root Cause Analysis: The acidic nature of silica gel can catalyze the degradation of acid-sensitive functional groups that may be present on your 2-aminothiazole derivative.
-
Solutions:
-
Deactivation of Silica: "Deactivating" the silica gel is a primary strategy. This involves pre-treating the silica with a basic modifier like triethylamine, as described in the protocol above. Flushing the packed column with a solvent system containing 1-3% triethylamine before loading the compound can effectively neutralize the most aggressive acidic sites[2].
-
Alternative Stationary Phases: If decomposition persists, switching to a less acidic stationary phase is recommended.
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with slightly higher solvent polarity than in your initial TLC to expedite elution.
-
Work-up and Extraction Issues
Question 3: My compound has poor solubility in common organic solvents for extraction, but seems to dissolve in the aqueous layer. How can I efficiently extract it?
Answer:
This behavior is characteristic of basic compounds forming salts and is a powerful feature you can leverage for purification using an acid-base extraction.
-
Root Cause Analysis: In an acidic aqueous environment (e.g., during a work-up with dilute HCl), your basic 2-aminothiazole derivative becomes protonated, forming an ammonium salt. This salt is ionic and therefore highly soluble in water but insoluble in less polar organic solvents like ethyl acetate or dichloromethane[6][7][8].
-
Solution: pH-Controlled Extraction Workflow. This technique is excellent for separating your basic product from neutral or acidic impurities[9][10].
Detailed Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). Your 2-aminothiazole derivative will react to form the hydrochloride salt and move into the aqueous layer[10]. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer (which contains the impurities).
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH > 8, check with litmus paper). You may see your product precipitate out.
-
Final Extraction: Extract the now-basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane, 3 times). Your now-neutral product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified product.
Workflow for Acid-Base Extraction
A decision workflow for purifying basic compounds.
-
Crystallization & Final Product Issues
Question 4: I've purified my compound by column chromatography, but I'm struggling to crystallize it. It keeps oiling out or remains a solid foam. What should I do?
Answer:
Crystallization can be challenging, especially for polar molecules with flexible side chains. A systematic approach is key.
-
Root Cause Analysis: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point[11]. Amorphous foams result from rapid solvent removal without allowing time for an ordered crystal lattice to form.
-
Solutions: Systematic Crystallization Techniques
-
Ensure High Purity: Crystallization is most successful with high-purity material (>95%). If necessary, re-purify a small sample by chromatography.
-
Systematic Solvent Screening: The principle of recrystallization is to find a solvent (or solvent pair) where your compound is sparingly soluble at room temperature but highly soluble when hot[11].
-
Single Solvents: Test small amounts of your compound in solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). For polar molecules like many aminothiazoles, alcohol/water mixtures are often a good starting point[12].
-
Two-Solvent System (Anti-solvent): This is highly effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol or acetone). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., water or hexanes) dropwise at room temperature until the solution just becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly[13].
-
-
Induce Crystallization: If crystals do not form upon slow cooling, several techniques can help[11][12][13]:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid crystalline material, add a single speck to the cooled, supersaturated solution.
-
Ice Bath Cooling: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease solubility and promote crystallization. This should be done slowly to ensure pure crystals form[11][13].
-
-
Question 5: My final product has a slight color, and I suspect it's contaminated with residual palladium from a cross-coupling reaction (e.g., Suzuki, Heck). How can I remove it?
Answer:
Residual transition metals are a common impurity when using catalysts like palladium. Their removal is critical, especially in drug development.
-
Root Cause Analysis: The nitrogen and sulfur atoms in the 2-aminothiazole ring can act as ligands, chelating to the palladium catalyst. This makes it difficult to remove the metal through standard chromatography or crystallization alone[14].
-
Solution: Metal Scavengers. The most effective method for removing trace metals is to use a metal scavenger. These are solid-supported reagents, often silica- or polymer-based, that are functionalized with groups that have a very high affinity for transition metals (e.g., thiols, amines)[14][15].
Detailed Protocol: Using a Metal Scavenger
-
Dissolve Product: Dissolve your palladium-contaminated product in a suitable organic solvent (e.g., THF, methanol, DMF).
-
Add Scavenger: Add the recommended amount of the scavenger resin (typically 3-5 equivalents relative to the theoretical amount of residual metal). Common scavengers include those with thiol or trimercaptotriazine (TMT) functionalities[14].
-
Stir: Stir the mixture at room temperature. The required time can range from a few hours to overnight, depending on the scavenger and the nature of the palladium species[14].
-
Filter: Simply filter off the solid scavenger resin. The resin, now bound to the palladium, is easily removed.
-
Concentrate: Concentrate the filtrate to recover your metal-free product. This method is highly effective at reducing palladium levels to parts-per-million (ppm) concentrations[14][15].
Metal Scavenging Workflow
Workflow for removing residual palladium catalyst.
-
Data Summary Tables
Table 1: Properties of 2-Aminothiazole
| Property | Value | Source |
| pKa | 5.36 (at 20°C) | [1] |
| Appearance | Light brown crystals | [16] |
| Solubility in Water | 100 g/L (at 20°C) | [1][17] |
| Common Synthesis | Hantzsch Thiazole Synthesis | [18][19] |
Table 2: Common Eluent Systems for Chromatography of Basic Compounds
| Non-Polar Solvent | Polar Solvent | Basic Modifier (Typical %) | Notes |
| Hexanes / Heptane | Ethyl Acetate | 0.5 - 2% Triethylamine | Standard choice, good for moderately polar compounds. |
| Dichloromethane | Methanol | 0.5 - 2% Triethylamine | For more polar compounds. Ensure good ventilation. |
| Dichloromethane | Acetonitrile | 0.5 - 2% Triethylamine | Alternative polar system. |
| Toluene | Acetone | 0.5 - 2% Triethylamine | Can provide different selectivity. |
References
-
Recrystallization Guide. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
What is an Acid and Base Extraction?. Engineering Ideas Clinic, University of Waterloo. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Chemistry. [Link]
-
Silica Gel Column Chromatography. Teledyne ISCO. [Link]
-
Recrystallization. Wired Chemist. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
How can I isolate polar basic compound with silica gel column chromatography?. ResearchGate. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Chemistry. [Link]
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2-Aminothiazole. PubChem. [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Isolation and Purification of Natural Compounds - Column Chromatography. Sorbead India. [Link]
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2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. National Institutes of Health. [Link]
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2-Aminothiazole (HMDB0245029). Human Metabolome Database. [Link]
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2-Aminothiazole. Wikipedia. [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. National Institutes of Health. [Link]
-
Thiazole. Wikipedia. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]
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- 19. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Scale-Up of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one Synthesis
Welcome to our dedicated technical support center for the synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic compound.
The synthesis of this compound is most commonly achieved through a variation of the Gewald aminothiophene synthesis. This multicomponent reaction is a powerful tool for the formation of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] While elegant in its convergence, the scale-up of this reaction can present several challenges that impact yield, purity, and process efficiency. This guide will walk you through these potential hurdles with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald synthesis for this compound?
The synthesis proceeds through a three-step sequence within a single pot:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the cyclic ketone (2-methylcyclohexane-1,3-dione) and the active methylene nitrile (e.g., malononitrile or cyanoacetamide). This step forms an α,β-unsaturated nitrile intermediate.[3][4] The choice of base is critical here, with secondary amines like morpholine or piperidine, or tertiary amines like triethylamine being common choices.[4]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-carbon of the unsaturated nitrile. The exact mechanism of sulfur addition is still a subject of some discussion, but it is a crucial step for the subsequent cyclization.[2]
-
Ring Closure and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene ring system.[2]
Q2: My reaction mixture is turning dark brown or into a tar-like substance. What is causing this and how can I prevent it?
A dark, tarry reaction mixture is a common issue in Gewald synthesis and is often indicative of polymerization of starting materials or intermediates, or the formation of complex polysulfides.[3] This is typically caused by excessive reaction temperatures.
Mitigation Strategies:
-
Temperature Control: Carefully maintain the reaction temperature, usually between 40-60°C. Overheating can significantly promote side reactions.[4]
-
Controlled Reagent Addition: Consider a slower, portion-wise addition of the sulfur or the base to manage the reaction exotherm.
-
Solvent Choice: Ensure the use of an appropriate solvent that facilitates the solubility of all reactants, including sulfur. Polar solvents like ethanol, methanol, or DMF are generally effective.[4]
Q3: The yield of my desired product is consistently low. What are the likely culprits?
Low yields can stem from several factors throughout the reaction sequence. A systematic approach to troubleshooting is essential.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation is a prerequisite for the subsequent steps. If this equilibrium-driven reaction is not efficient, the overall yield will be poor. The water produced can also inhibit the reaction.[4] | - Base Selection: For less reactive ketones, a stronger base like piperidine may be more effective than triethylamine.[3][4] - Water Removal: Employ a Dean-Stark apparatus or add a dehydrating agent to drive the equilibrium towards the product.[4] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur needs to be sufficiently dissolved and activated to participate in the reaction. | - Solvent Choice: Use polar solvents such as ethanol, methanol, or DMF to improve sulfur solubility.[4] - Temperature: Gentle heating to 40-60°C can enhance sulfur's reactivity, but avoid excessive temperatures to prevent side reactions.[4] |
| Steric Hindrance | The cyclic ketone used in the synthesis of this compound can present some steric challenges. | - Two-Step Procedure: A more robust approach for sterically hindered substrates is to first synthesize and isolate the α,β-unsaturated nitrile intermediate. This purified intermediate can then be reacted with sulfur and a base in a separate step.[3] - Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[2] |
| Incorrect Stoichiometry | Inaccurate measurement of reactants can lead to incomplete conversion or the formation of byproducts. | - Reagent Purity: Ensure all starting materials are of high purity and are dry. - Accurate Measurement: Precisely measure all reagents according to the optimized protocol. |
Issue 2: Product Purification Challenges
Difficulty in isolating the pure product is often due to the presence of unreacted starting materials or side products.
Common Impurities and Their Mitigation:
| Impurity | Identification | Mitigation Strategy |
| Unreacted Starting Materials | Presence of the ketone and/or active methylene nitrile in the crude product (detectable by TLC, NMR). | - Increase reaction time or temperature (within the optimal range). - Re-evaluate catalyst/base effectiveness. |
| Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow or incomplete.[4] | - Ensure sufficient and reactive sulfur is present. - Optimize the base and temperature for the cyclization step. |
| Dimerization or Polymerization Products | Formation of high molecular weight species, often leading to a tarry consistency. | - Adjust reactant concentrations (lower concentrations may be beneficial). - Control the rate of reagent addition. - Maintain strict temperature control.[4] |
Experimental Protocol: A General Two-Step Approach for Scale-Up
This two-step protocol can often provide better control and higher yields, especially during scale-up.
Caption: A two-step experimental workflow for improved control.
Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-methylcyclohexane-1,3-dione (1.0 eq), malononitrile (1.05 eq), and a suitable solvent like toluene.
-
Add a catalytic amount of a base such as piperidine (0.1 eq).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and isolate the intermediate, typically by removal of the solvent under reduced pressure, followed by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve the purified intermediate from Step 1 in a polar solvent like ethanol.
-
Add elemental sulfur (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Heat the mixture with stirring to approximately 50°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum.
By decoupling the condensation and cyclization steps, you can optimize each stage independently, leading to a more robust and scalable process.
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
- Wikipedia. (n.d.). Gewald reaction.
Sources
Technical Support Center: Improving Regioselectivity in the Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most common challenges in this classic reaction: controlling regioselectivity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction in heterocyclic chemistry.[1][2] It involves the condensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species (such as a thioamide, thiourea, or thiosemicarbazide).[3][4] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack (SN2) by the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl.[4][5] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[4][5][6] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[5]
Sources
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- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solutions for Poor Solubility of Benzothiazole Compounds in Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzothiazole-containing compounds in their biological assays. The benzothiazole scaffold is a valuable pharmacophore, but its inherent hydrophobicity often leads to experimental roadblocks. This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these issues and ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the common initial questions that arise when compound precipitation is observed. Understanding the "why" is the first step toward a robust solution.
Q1: Why did my benzothiazole compound, which dissolved perfectly in DMSO, precipitate when I added it to my aqueous assay buffer?
A: This is the most common manifestation of poor aqueous solubility. Benzothiazole and its derivatives are typically non-polar, hydrophobic molecules that are readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] However, your biological assay is performed in an aqueous environment (e.g., phosphate-buffered saline, cell culture media).
When you introduce the DMSO stock solution into the aqueous buffer, you are performing a solvent switch. The DMSO concentration is drastically diluted, and the hydrophobic compound is suddenly exposed to a polar, aqueous environment where its solubility is very low.[2] If the final concentration of the compound exceeds its maximum aqueous solubility, it will crash out of solution, forming a precipitate. This can manifest as visible cloudiness, solid particles, or microscopic aggregates.[3]
Q2: My data is highly variable and not reproducible. Could this be a solubility issue even if I don't see visible precipitation?
A: Absolutely. Low solubility doesn't always result in visible particles. Compounds can form colloidal aggregates or nano-precipitates that are not apparent to the naked eye but can significantly interfere with your assay.[3] These aggregates can:
-
Cause False Positives: Aggregates can non-specifically inhibit enzymes or disrupt cell membranes, mimicking true biological activity.[3]
-
Cause False Negatives: The actual concentration of the monomeric, active compound in solution is much lower than the nominal concentration you calculated, leading to underestimated potency or missed hits.[3][4][5]
-
Interfere with Detection: Precipitates can scatter light, interfering with optical detection methods like fluorescence or absorbance readings, leading to poor data quality.[3]
Q3: What is the maximum final DMSO concentration I should use in my assay?
A: This is a critical, assay-dependent parameter. While a higher DMSO concentration can help maintain compound solubility, it can also impact the biological system you are studying. As a general best practice for cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[2] Some sensitive enzyme assays may tolerate higher concentrations. However, it's crucial to run a vehicle control with the same final DMSO concentration as your test samples to assess its impact. Some studies have even shown that DMSO in combination with other solvents can have inherent antimicrobial or anti-inflammatory effects, which could confound results.[6]
Q4: My benzothiazole derivative has a basic nitrogen atom. How does pH affect its solubility?
A: The solubility of ionizable compounds, like benzothiazoles with basic functional groups, is highly dependent on pH.[2][7] According to the Henderson-Hasselbalch equation, a weakly basic compound will become protonated and positively charged in an acidic environment (pH < pKa). This charged, ionized form is generally much more water-soluble than the neutral, uncharged form.[7][8] Therefore, if your assay buffer has a pH of 7.4 and the pKa of your compound's basic nitrogen is, for example, 6.0, the majority of the compound will be in its less soluble, neutral form. Adjusting the buffer pH to be more acidic could significantly improve solubility.[9][10]
Part 2: A Step-by-Step Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is key. The following workflow provides a logical progression from simple fixes to more advanced formulation strategies.
Caption: Troubleshooting workflow for addressing compound solubility.
Step 1: Initial Checks & Simple Fixes
-
Reduce the Final Concentration: The most straightforward first step is to test a lower final concentration of your compound. It may be that your desired concentration is simply above the solubility limit, and a lower, yet still effective, concentration is perfectly soluble.[2]
-
Optimize Dilution Protocol: How you dilute your DMSO stock matters. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform an intermediate dilution step in buffer or media to lessen the solvent shock.
-
Check Compound Stock Integrity: Ensure your DMSO stock is sound. Repeated freeze-thaw cycles can cause the compound to fall out of solution within the stock vial.[4] Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of your compound over time.[3] Always use anhydrous DMSO for preparing stock solutions.[11][12]
Step 2: Formulation Adjustments
-
pH Modification: If your benzothiazole has an acidic or basic center, this is a powerful tool. Determine the compound's pKa. For weakly basic compounds, lowering the buffer pH below the pKa will increase the proportion of the more soluble, ionized form.[7][8] Conversely, for weakly acidic compounds, raising the pH above the pKa will increase solubility. Always verify that the new pH does not negatively impact your assay's biological components.
-
Introduce Co-solvents: Using a water-miscible organic solvent in addition to DMSO can significantly enhance solubility.[13] These co-solvents can help bridge the polarity gap between the compound and the aqueous buffer. It's essential to test the tolerance of your specific assay system to any new co-solvent.[14][15]
| Co-Solvent | Typical Starting Concentration (Final) | Notes |
| Polyethylene Glycol 400 (PEG-400) | 1-5% (v/v) | Generally well-tolerated in many cell-based and biochemical assays.[14][15] |
| Propylene Glycol | 1-2.5% (v/v) | Another widely used solvent in pharmaceutical formulations; often well-tolerated.[15] |
| Ethanol | 0.5-2% (v/v) | Use with caution, as it can be more disruptive to proteins and cells than other co-solvents. |
| Glycerol | 1-5% (v/v) | Can also act as a protein stabilizer, but may increase viscosity.[16] |
Step 3: Advanced Solubilization Techniques
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate hydrophobic molecules, like benzothiazoles, forming an "inclusion complex" that is water-soluble.[19][20] The complex carries the drug in solution and can release it upon dilution or interaction with cell membranes.[19][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[14][18][21]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Use of Surfactants: In some cases, particularly for biochemical assays, low concentrations of non-ionic surfactants like Tween 80 or Triton X-100 (e.g., 0.01-0.05%) can be used.[2][22] Surfactants form micelles that can solubilize hydrophobic compounds. However, this approach must be used with extreme caution in cell-based assays, as surfactants can disrupt cell membranes and are often toxic above their critical micelle concentration.[22]
Part 3: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This assay determines the solubility of a compound when added from a DMSO stock into an aqueous buffer, mimicking the conditions of a typical biological assay.[23][24]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your benzothiazole compound (e.g., 10-20 mM) in 100% anhydrous DMSO.
-
Dispense Compound: In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock to your chosen aqueous assay buffer to achieve the desired final concentration. The final DMSO concentration should match your assay conditions (e.g., <1%).
-
Incubate: Cover the plate and incubate at room temperature or 37°C (matching your assay) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Separate Phases: Centrifuge the plate to pellet any precipitated compound.
-
Analyze Supernatant: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS. The measured concentration is the kinetic solubility.
Protocol 2: Preparing a Cyclodextrin (HP-β-CD) Formulation
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer. A 10-20% (w/v) solution is a good starting point. Gentle heating and stirring may be required to fully dissolve the HP-β-CD.
-
Add Compound: Add your benzothiazole compound (either as a solid or from a concentrated DMSO stock) to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously and then allow it to shake or rotate at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Sterilization & Use: Filter the solution through a 0.22 µm filter to sterilize it and remove any undissolved compound. This final solution can now be used as your compound stock for dilution into the assay.
By systematically applying these diagnostic questions, troubleshooting workflows, and protocols, you can effectively overcome the solubility challenges posed by benzothiazole compounds, leading to more accurate, reproducible, and reliable data in your drug discovery efforts.
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- BenchChem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening.
- PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed Central (PMC) - NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- Solubility of Things. (n.d.). Benzothiazole.
- PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
- PubMed. (n.d.). pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs.
- NIH. (n.d.). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model.
- PubMed. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- PubMed. (n.d.). Evaluation of 14 organic solvents and carriers for screening applications in zebrafish embryos and larvae.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubMed. (2014). pH-dependent Drug-Drug Interactions for Weak Base Drugs: Potential Implications for New Drug Development.
- ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.
- ResearchGate. (2013). DMSO solubility and bioscreening.
- PLOS One. (n.d.). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae.
- ResearchGate. (2025). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
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- 6. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
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Minimizing byproduct formation in the synthesis of 2-aminothiazoles
Welcome to the technical support center for the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to 2-Aminothiazole Synthesis
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea, remains the most prevalent method for its preparation.[2][3] While robust, this reaction is not without its challenges, often leading to a mixture of products that can complicate purification and reduce yields. This guide provides practical, field-proven insights to overcome these common hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-aminothiazoles, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
You've run the reaction, but the yield of your desired 2-aminothiazole is disappointingly low or nonexistent.
Potential Causes and Solutions:
-
Purity of Starting Materials: The Hantzsch synthesis is highly sensitive to the purity of the α-haloketone and thiourea. Impurities can lead to a cascade of side reactions.
-
Actionable Advice: Always use freshly purified starting materials. α-Haloketones can be particularly unstable; consider synthesizing them fresh or purifying them by distillation or recrystallization before use. Unstable aldehydes like chloroacetaldehyde are prone to polymerization and should be used as their more stable acetal derivatives.[1]
-
-
Reaction Temperature: The reaction often requires an initial activation energy to proceed efficiently.
-
Actionable Advice: If running the reaction at room temperature, consider gentle heating. Conversely, excessively high temperatures can promote byproduct formation. Optimization of the temperature profile is crucial. Microwave-assisted synthesis can often provide rapid and controlled heating, leading to improved yields and shorter reaction times.
-
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or an increase in side products.
-
Actionable Advice: While a 1:1 stoichiometry is theoretical, a slight excess of the thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more expensive α-haloketone.
-
Problem 2: Formation of an Unexpected Regioisomer
You've used an N-substituted thiourea and have isolated a significant amount of the undesired 3-substituted 2-imino-2,3-dihydrothiazole instead of the expected 2-(N-substituted amino)thiazole.
Causality: The regioselectivity of the Hantzsch synthesis with unsymmetrical thioureas is highly dependent on the reaction's pH. The two nitrogen atoms of the thiourea have different nucleophilicities, and protonation can influence which nitrogen participates in the initial attack and subsequent cyclization.
-
Neutral or Basic Conditions: Favor the formation of the thermodynamically more stable 2-(N-substituted amino)thiazole . In this pathway, the more nucleophilic, unsubstituted nitrogen attacks the carbonyl carbon during cyclization.
-
Strongly Acidic Conditions: Promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole . Under acidic conditions, the exocyclic amino group can be protonated, leading to cyclization via the substituted nitrogen.[4]
Actionable Advice:
-
To favor the 2-(N-substituted amino)thiazole:
-
Run the reaction in a neutral solvent like ethanol or isopropanol.
-
If an acidic catalyst is necessary, use it in catalytic amounts.
-
Consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge any acid formed during the reaction.
-
-
To selectively synthesize the 3-substituted 2-imino-2,3-dihydrothiazole:
-
Conduct the reaction in a strongly acidic medium, such as a mixture of ethanol and concentrated hydrochloric acid.[4]
-
Diagram of Regioisomer Formation
Caption: Control of regioselectivity in the Hantzsch synthesis.
Problem 3: Presence of Over-Alkylation and Dimerization Byproducts
Your final product is contaminated with higher molecular weight impurities, suggesting over-alkylation or dimerization.
Causality: The 2-aminothiazole product is itself a nucleophile and can react with the starting α-haloketone. The exocyclic amino group can attack the electrophilic carbon of the α-haloketone, leading to N-alkylation. Additionally, other complex condensation reactions can lead to dimeric structures.
Actionable Advice:
-
Control Stoichiometry: Avoid using a large excess of the α-haloketone. A slight excess of thiourea is generally preferred.
-
Slow Addition: Add the α-haloketone slowly to the reaction mixture containing the thiourea. This maintains a low concentration of the alkylating agent, favoring the desired intramolecular cyclization over intermolecular side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of these secondary reactions.
-
Purification: These higher molecular weight byproducts can often be removed by column chromatography or recrystallization.
Diagram of Over-Alkylation Byproduct Formation
Caption: Formation of an N-alkylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Hantzsch synthesis of 2-aminothiazoles?
There is no single "best" solvent, as the optimal choice depends on the specific substrates and desired reaction conditions. However, polar protic solvents are most commonly used.
| Solvent | Typical Conditions | Advantages | Disadvantages |
| Ethanol | Reflux | Good solubility for many reactants, readily available. | May require elevated temperatures. |
| Methanol | Reflux | Similar to ethanol, can sometimes offer faster reaction rates. | Lower boiling point than ethanol. |
| Water | Reflux | "Green" solvent, can be effective for some substrates. | Solubility of organic reactants can be limited. |
| Acetonitrile | Reflux | Can be a good alternative for substrates with poor solubility in alcohols. | Higher cost, more toxic. |
| Solvent-Free | Grinding/Heating | Environmentally friendly, often very fast reaction times. | May not be suitable for all substrates, can be difficult to control temperature. |
Q2: How can I effectively purify my crude 2-aminothiazole product?
Purification can often be challenging due to the basic nature of the product and the presence of various impurities. A multi-step approach is often necessary.
Step-by-Step Purification Protocol:
-
Neutralization and Precipitation: The initial product is often the hydrohalide salt, which may be soluble in the reaction solvent.
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is neutral to slightly basic (pH 7-8).
-
The free base of the 2-aminothiazole should precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Further wash with a small amount of cold ethanol or another suitable solvent to remove residual starting materials.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent. Ethanol is a common and effective choice.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography:
-
If recrystallization is insufficient to remove all impurities, silica gel column chromatography can be employed.
-
A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the polarity of your specific 2-aminothiazole derivative.
-
Q3: Are there greener alternatives to the traditional Hantzsch synthesis?
Yes, several more environmentally friendly methods have been developed.
-
One-Pot Syntheses: Many modern protocols are one-pot procedures that reduce waste and simplify the workflow. For example, using trichloroisocyanuric acid (TCCA) as a halogen source in situ avoids the need to handle corrosive and toxic elemental halogens.[5]
-
Catalytic Methods: The use of reusable solid catalysts, such as silica-supported tungstosilicic acid, can improve reaction efficiency and reduce waste.[3]
-
Solvent-Free Reactions: Performing the reaction by grinding the reactants together at room temperature or with gentle heating is a highly effective green chemistry approach.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
- Synthesis of novel 2-amino thiazole deriv
- Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl‐2-aminothiazolium Hydrochloride Salt. (2025).
- Flow synthesis of fanetizole using tube‐in‐tube reactor. (n.d.).
- Reaction of α-Halo Ketone with 2-Aminothiol: A New Synthesis of Thiazolidines with the Oxo Group Migrated to the Original Position Occupied by Halogen Atom. (2025).
- Synthesis and Structural Characterization of Bis(2-amino-1,3,4-thiadiazolyl)methane Complexes. (2025).
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C O electrophilic centre. (1992). J. Chem. Soc., Perkin Trans. 1.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). pubs.rsc.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Thiazole Substrates
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving thiazole substrates. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
The thiazole ring, a common scaffold in pharmaceuticals, presents a unique challenge in cross-coupling chemistry. Its constituent sulfur and nitrogen heteroatoms are notorious for their ability to coordinate with and deactivate palladium catalysts, a phenomenon known as catalyst poisoning.[1][2][3][4] This guide is structured to help you diagnose, troubleshoot, and ultimately overcome these challenges.
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section addresses specific, common issues encountered during experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction with a 2-bromothiazole substrate is resulting in low or no product yield and I'm recovering my starting material. What is the most likely cause and how can I fix it?
A1: The most probable cause is catalyst poisoning. The Lewis basic nitrogen and sulfur atoms in the thiazole ring can strongly coordinate to the palladium center.[1][5] This coordination can either form a stable, off-cycle complex that is catalytically inactive or hinder crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination. The appearance of palladium black is a common symptom of this process, indicating catalyst agglomeration and deactivation.[6][7]
Here are several strategies to address this, starting with the most impactful:
Core Issue: Catalyst Deactivation by Thiazole
The primary challenge stems from the strong coordination of the thiazole's nitrogen and sulfur atoms to the palladium catalyst, disrupting the catalytic cycle.
Solution 1: Employ Sterically Hindered and Electron-Rich Ligands
Standard ligands like PPh₃ are often insufficient. Bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential. They create a sterically hindered pocket around the palladium atom, which discourages the binding of the thiazole substrate while still allowing the catalytic cycle to proceed.[5]
| Ligand Type | Example(s) | Key Advantage for Thiazole Coupling | Typical Loading (Pd:Ligand) |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky and electron-rich; promotes fast oxidative addition and reductive elimination, outcompeting poisoning. | 1:1.1 to 1:2 |
| NHC Ligands | IPr, SIMes | Form very stable bonds with palladium, preventing ligand dissociation and subsequent poisoning. | 1:1.1 to 1:2 |
| Bidentate Phosphines | dppf, Xantphos | Can chelate the metal, offering more stability than monodentate ligands like PPh₃. | 1:1.1 |
Solution 2: Optimize the Base and Solvent System
The choice of base is critical and often substrate-dependent.[8] Weakly coordinating bases are sometimes preferable.
-
Base: Switch from strong inorganic bases like K₂CO₃ or Cs₂CO₃ to potassium phosphate (K₃PO₄). In some cases, organic bases may also be effective.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are common. However, if substrate solubility is an issue, a toluene/water or dioxane/water mixture can be beneficial, though aqueous conditions can sometimes promote side reactions like protodeboronation.[7][8]
Solution 3: Adjust Reaction Temperature and Catalyst Loading
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe significant palladium black formation, consider lowering the temperature and extending the reaction time.[5]
-
Catalyst Loading: Counterintuitively, very low catalyst loadings (0.1-0.001 mol%) have been shown to be highly effective for some direct arylation reactions of thiazoles, as higher concentrations can promote the formation of inactive palladium aggregates.[6]
Q2: My reaction is working, but I'm getting a mixture of the desired product and a significant amount of homocoupling product (biaryl of my boronic acid). How can I improve selectivity?
A2: Homocoupling is often a sign that the transmetalation step is slow or that the catalyst is being deactivated before the cross-coupling can occur.
Solution 1: Ensure Anhydrous Conditions
Water and oxygen can facilitate the homocoupling of boronic acids. Ensure your solvents and reagents are dry and that the reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[3]
Solution 2: Modify the Boron Reagent
If using a boronic acid, consider switching to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate. These are often more robust and less prone to protodeboronation and homocoupling.
Solution 3: Re-evaluate the Ligand and Base
The ligand's electronic properties influence the rate of transmetalation. A more electron-rich ligand can sometimes accelerate this step. The base also plays a key role in activating the boronic acid for transmetalation; screening different bases (e.g., K₃PO₄, CsF, K₂CO₃) is recommended.
Frequently Asked Questions (FAQs)
Q1: Which heteroatom in thiazole is the primary cause of catalyst poisoning: sulfur or nitrogen?
A1: Both heteroatoms contribute to catalyst poisoning, but they do so in different ways. The nitrogen atom, with its sp²-hybridized lone pair, is a potent Lewis base and coordinates strongly to the electrophilic Pd(II) center.[9][10] The sulfur atom, being a soft donor, has a high affinity for the soft Pd(0) metal center, which is the active catalytic species.[4] Therefore, the nitrogen is often implicated in deactivating Pd(II) intermediates, while the sulfur can poison the active Pd(0) catalyst.[2][4] The specific contribution of each can depend on the oxidation state of palladium at different stages of the catalytic cycle.
Q2: Are certain cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) more susceptible to poisoning with thiazole substrates?
A2: Yes, the susceptibility can vary.
-
Suzuki-Miyaura reactions are extensively studied with thiazoles, and robust protocols using modern ligands exist.[10][11] However, the basic conditions can sometimes exacerbate catalyst deactivation.
-
Heck and Sonogashira reactions can also be challenging.[12][13] The Sonogashira coupling, in particular, often involves a copper co-catalyst, which can also be complexed and poisoned by the thiazole substrate.[14] Copper-free Sonogashira protocols are often preferred for these substrates.
-
Direct C-H Arylation is an attractive alternative as it avoids the pre-functionalization of the thiazole. However, it can present regioselectivity challenges and is still susceptible to catalyst poisoning.[6][15][16] The choice of ligands and additives is crucial for controlling the reaction outcome.[16]
Q3: How should I approach troubleshooting a completely failed thiazole cross-coupling reaction?
A3: A systematic approach is key. The following workflow can help diagnose the issue.
Troubleshooting Workflow for Failed Thiazole Cross-Coupling
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-4-methylthiazole with Phenylboronic Acid
This protocol employs a robust Buchwald-type ligand system to mitigate catalyst poisoning.
Reagents & Equipment:
-
2-Bromo-4-methylthiazole
-
Phenylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3 equivalents)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Add the 2-bromo-4-methylthiazole, phenylboronic acid, and K₃PO₄ to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos to the flask.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand Screening Workflow
When establishing a new thiazole coupling, screening a small set of diverse ligands is highly efficient.
-
Array Setup: Prepare an array of 4-8 small reaction vials, each with a stir bar.
-
Reagent Stock: Prepare a stock solution of your thiazole substrate, boronic acid partner, base, and solvent. This ensures consistent reagent delivery to each vial.
-
Catalyst Stock: Prepare a separate stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in the reaction solvent.
-
Ligand Addition: To each vial, add a different solid ligand (e.g., XPhos, SPhos, RuPhos, IPr-HCl, dppf). Aim for a consistent Pd:Ligand ratio (e.g., 1:2.2 for monodentate, 1:1.1 for bidentate).
-
Initiation: Add the reagent stock solution and then the catalyst stock solution to each vial.
-
Execution: Seal all vials and place them in a temperature-controlled heating block. Run the reactions in parallel for a set amount of time (e.g., 18 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising ligand.
References
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuC8WTcHGSHzBipc_usp0PTHpHzmzM7JD5405djLK2F-0WfYx6c_m-R7yDzB5aW1nU5NVXw1xEZ6hKe1dT-Vp2G_JWcyoBn0eX7Y13I7-l7sIr0k4ERoj8nXBQ_-9oyQnmd-ZERXDCZ1t5DxgQ4g==]
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- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_-aSTtJxpGePp7ZVZ1X1wKJdA5IvmNGYkoTxr1nOUxD-0wV1YmGJsd5UF0D_AePGEegp-DyC73v6Xluki-wf6ZINLGeAjeOR6T403iGOltrjJHMyt3LhlFmDDkc3Tx3tgBbJn4XsUqGLMozFTI5_Juw==]
- Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYEG8Wszh7i5HjpV8X4mgk31gYR8TtPWLBFGCgtnRSldPlVeOyfWX2E2I1c4SBHc7bY-qPLEOF58ctlGQq_PRw0cyVdZ_IZ7CqhoxFCmV1nKaMdGw1QxE8xGWxesdgXRpH8Nsm2ZiG9hcmIgdvBJ2791Z5oQ==]
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles - Benchchem. [URL: https://www.benchchem.com/blog/catalyst-poisoning-issues-in-cross-coupling-reactions-with-sulfur-heterocycles/]
- Technical Support Center: Suzuki Reactions with Isothiazole Substrates - Benchchem. [URL: https://www.benchchem.
- Technical Support Center: Furan-Thiazole Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-furan-thiazole-coupling-reactions/]
- Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11151877/]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [URL: https://www.researchgate.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives - Benchchem. [URL: https://www.benchchem.
- Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39026194/]
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-thiazole.html]
- A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Simple thiazole-based ligands for palladium(II) Suzuki- Miyaura aryl cross-coupling catalysts. [URL: https://vertexaisearch.cloud.google.
- Application Notes and Protocols for Cross-Coupling Reactions of 2,5-dichloro-4-iodo-1,3-thiazole - Benchchem. [URL: https://www.benchchem.
- How does sulfur in thiazole poison Pd catalyst? - ResearchGate. [URL: https://www.researchgate.
- (Hopefully) Everything about Suzuki cross-coupling : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/t56g2v/hopefully_everything_about_suzuki_crosscoupling/]
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.
- How can I solve my problem with Suzuki coupling? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0772386]
- Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. [URL: https://www.researchgate.
- Cross-coupling reactions : a practical guide - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cross-coupling-reactions-%3A-a-practical-guide-%E6%86%B2%E5%A4%AB/343261a868f000305f242045e0f5e13511f5fe30]
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18327874/]
- Catalyst poisoning - Wikipedia. [URL: https://en.wikipedia.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/oijutq/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s2b35q/failed_suzuki_coupling_any_suggenstions/]
- 373297 Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Cross-Coupling Reactions: A Practical Guide - ResearchGate. [URL: https://www.researchgate.net/publication/289531102_Cross-Coupling_Reactions_A_Practical_Guide]
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc04130a]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00645a]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232731818_Mechanisms_of_Catalyst_Poisoning_in_Palladium-Catalyzed_Cyanation_of_Haloarenes_Remarkably_Facile_C-N_Bond_Activation_in_the_Ph_3_P_4_PdBu_4_N_CN_-_System]
- Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/4970]
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/263529249_Palladium-catalyzed_oxidative_C-HC-H_cross-coupling_of_benzothiazoles_with_thiophenes_and_thiazoles]
- Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41388020/]
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60073d]
- (PDF) Stille, Heck, and Sonogashira coupling and hydrogenation catalyzed by porous-silica-gel-supported palladium in batch and flow - ResearchGate. [URL: https://www.researchgate.
- Cyclocarbopalladation/cross-coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24820009/]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018241/]
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Technical Support Center: Purification of Polar 2-Aminobenzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of polar 2-aminobenzothiazole derivatives. These molecules, while valuable scaffolds in medicinal chemistry, present unique purification challenges due to the basicity of the 2-amino group and the presence of additional polar functionalities.[1][2] This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes polar 2-aminobenzothiazole derivatives so difficult to purify?
A: The difficulty arises from a combination of factors. The 2-amino group is basic (pKa ≈ 4.5), causing strong, often irreversible, binding to standard silica gel, which has acidic silanol groups on its surface.[3][4] When you add other polar functional groups (like hydroxyls, amides, or carboxylic acids), the overall polarity of the molecule increases dramatically. This leads to high solubility in polar solvents like methanol but poor solubility in less polar solvents used for chromatography, such as ethyl acetate or dichloromethane. This combination of high polarity and basicity results in common issues like severe tailing (streaking) on TLC plates, low recovery from silica gel columns, and difficulty in finding suitable recrystallization solvents.[4][5]
Q2: My crude product has turned from off-white to brown. What does this indicate and can I still use it?
A: A color change to brown or yellow often indicates oxidation or degradation of the 2-aminobenzothiazole core.[6][7] These colored byproducts can be paramagnetic or polymeric, which can lead to peak broadening in NMR spectra and complicate purification.[6] It is strongly recommended to assess the purity by TLC or HPLC before proceeding.[7] If significant impurities are present, purification is necessary. For minor color impurities, a charcoal treatment during recrystallization can be effective.[6]
Q3: What are the most common impurities I should anticipate from my synthesis?
A: Impurities are typically residual starting materials or byproducts. Common ones include:
-
Substituted Anilines: Often used as starting materials in the synthesis.[6]
-
Arylthioureas: Key intermediates in many synthetic routes that may not have fully cyclized.[6][8]
-
Oxidized Byproducts: The thiol group in precursors like 2-aminothiophenol is susceptible to oxidation, forming disulfides.[5]
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the reaction.
Purification Strategy Decision Guide
Choosing the right purification strategy from the outset can save significant time and material. This decision tree outlines a logical approach based on the initial characteristics of your crude product.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of 2-Aminothiazole Isomers
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminothiazole ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of compounds exhibiting a broad spectrum of pharmacological activities.[2][3] Derivatives of this versatile scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[4][5][6] The biological activity of these compounds is not inherent to the core ring alone; it is profoundly influenced by the nature and position of substituent groups on the thiazole nucleus.
This guide provides a comparative analysis of 2-aminothiazole isomers, focusing on how structural modifications—specifically substitutions at the C4, C5, and N-2 positions—modulate their biological effects. While direct comparisons of positional isomers (e.g., 2-amino vs. 4-aminothiazole) are limited in literature, a wealth of data from structure-activity relationship (SAR) studies allows for a deep, comparative understanding of substitutional isomers.[1][7] We will delve into the causality behind experimental designs, present supporting quantitative data, and provide detailed protocols for key validation assays, offering researchers and drug development professionals a comprehensive resource for rational drug design.
Section 1: Isomeric Landscape of 2-Aminothiazole Derivatives
The therapeutic versatility of the 2-aminothiazole scaffold is a direct result of its capacity for chemical modification at three primary positions:
-
The 2-amino (N-2) group: This site is frequently modified, often through acylation or the introduction of complex side chains, which can dramatically alter binding affinities and biological function.[7][8]
-
The C4 and C5 positions: The introduction of various substituents on the carbon atoms of the thiazole ring can influence the molecule's steric and electronic properties, impacting its interaction with biological targets.[9]
The comparative analysis that follows, therefore, is an exploration of the structure-activity relationships that emerge from isomeric derivatives based on these substitution patterns. Understanding how subtle changes in molecular architecture dictate pharmacological outcomes is fundamental to leveraging this powerful scaffold for therapeutic innovation.
Section 2: Comparative Analysis of Core Biological Activities
Anticancer Activity: From Kinase Inhibition to Cytotoxicity
The 2-aminothiazole core is a well-established pharmacophore in oncology.[10][11] Its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5]
Case Study: Dasatinib and Src Family Kinase Inhibition A prime example is Dasatinib, a potent, multi-targeted kinase inhibitor used to treat chronic myelogenous leukemia (CML).[5][12] The 2-aminothiazole moiety in Dasatinib is crucial for its interaction with the ATP-binding site of kinases like Bcr-Abl and Src.[12][13][14] SAR studies on this class of compounds reveal that modifications to the N-2 position are pivotal for achieving high potency and selectivity.[12][14]
Below is a simplified representation of how a 2-aminothiazole-based inhibitor like Dasatinib can block a signaling pathway.
Caption: Inhibition of the Src kinase signaling pathway by a 2-aminothiazole derivative.
Comparative Cytotoxicity Data The anticancer potential of 2-aminothiazole isomers is ultimately validated by their cytotoxic effect on cancer cell lines. The position and nature of substituents dramatically alter this activity.
| Compound ID | R1 (C4-position) | R2 (N-2 Phenyl Sub) | Cell Line (Lung Cancer) | IC₅₀ (µM)[15] | Cell Line (Glioma) | IC₅₀ (µM)[15] |
| 1a | H | H | H1299 | > 50 | SHG-44 | > 50 |
| 1b | Methyl | H | H1299 | 25.3 | SHG-44 | 31.6 |
| 1c | H | 4-Chloro | H1299 | 15.8 | SHG-44 | 20.1 |
| 1d | -(CH₂)₄- (cyclic) | 4-Methylbenzyl | H1299 | 4.89 | SHG-44 | 4.03 |
Expert Analysis: The data clearly demonstrates critical structure-activity relationships. The unsubstituted parent compound (1a ) is inactive.[15] Adding a small methyl group at the C4 position (1b ) introduces moderate activity, while adding an electron-withdrawing chloro group to the N-2 phenyl ring (1c ) provides a more significant boost in potency.[15] The most effective compound (1d ) combines multiple features: a cyclic substituent across C4-C5 and a benzyl group on the N-2 amine, highlighting that complex modifications can lead to substantial gains in cytotoxic efficacy.[15]
Antimicrobial Activity: A Broad-Spectrum Arsenal
2-Aminothiazole derivatives have been extensively investigated for their activity against a wide range of pathogens, including bacteria and fungi.[16][17][18] Molecular docking studies have suggested that these compounds may act by inhibiting essential microbial enzymes such as MurB (involved in bacterial cell wall synthesis) and CYP51 (critical for fungal membrane integrity).[19]
Comparative Antibacterial and Antifungal Data The antimicrobial efficacy is highly dependent on the isomeric substitution pattern. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is the standard metric for comparison.[20]
| Compound Class | Target Organism | MIC (µg/mL) | Putative Target |
| Piperazinyl derivative | Staphylococcus aureus (MRSA) | 4 | Not specified |
| Piperazinyl derivative | Escherichia coli | 8 | Not specified |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.008 | Not specified |
| Thiourea derivative | Gram-positive cocci | 2 - 32 | Not specified |
| Functionally substituted derivative 8 | Enterobacter cloacae | Potent (unspecified) | MurB |
| Functionally substituted derivative 1 | Trichophyton viride | Potent (unspecified) | CYP51 |
(Data synthesized from multiple sources[8][18][19])
Expert Analysis: The SAR for antimicrobial activity is distinct. For antimycobacterial agents, a 2-pyridyl ring at the C4 position is a strict requirement for high potency, while the N-2 position allows for significant flexibility to optimize activity, as seen with the highly potent N-(3-Chlorobenzoyl) derivative.[8][21] For broader antibacterial and antifungal activity, different structural motifs are effective. Thiourea and piperazinyl derivatives show promise against both Gram-positive and Gram-negative bacteria.[18] This demonstrates that the 2-aminothiazole scaffold can be tailored to target different microbial species by strategically altering its isomeric form.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in numerous diseases. 2-Aminothiazole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and 5-lipoxygenase (5-LOX), which produce inflammatory mediators.[9][22]
Comparative iNOS Inhibition A study evaluating a series of 2-aminothiazole derivatives for iNOS inhibition revealed that activity is highly sensitive to the size and placement of substituents on the thiazole ring.[9]
-
Unsubstituted Ring: The parent 2-aminothiazole scaffold shows weak iNOS inhibition.[9]
-
C4 and C5 Substitution: The introduction of appropriately-sized alkyl groups at the C4 and C5 positions, such as in 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine, significantly improves inhibitory activity and selectivity for iNOS over other NOS isoforms.[9]
-
Bulky Substituents: Conversely, introducing bulky or hydrophilic substituents at any position on the ring was found to dramatically decrease or abolish inhibitory activity.[9]
Expert Analysis: This SAR profile suggests a well-defined binding pocket for the thiazole ring in the iNOS enzyme. Unlike the flexibility seen at the N-2 position for anticancer and antimycobacterial activity, the C4 and C5 positions are critical for anti-inflammatory action via iNOS inhibition. This highlights the importance of tailoring isomeric design to the specific biological target.
Section 3: Self-Validating Methodologies for Biological Evaluation
To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are essential. The following methodologies represent self-validating systems for assessing the biological activities discussed.
In Vitro Cytotoxicity Assessment (MTT Assay)
Causality and Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity. It serves as a robust indicator of cell viability, proliferation, and, conversely, cytotoxicity.[23][24] The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[24] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's cytotoxic effect. This assay is chosen for its reliability, high throughput, and sensitivity.
Experimental Workflow: MTT Assay
Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of each 2-aminothiazole isomer in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.[23]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality and Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][25] By exposing a standardized inoculum of bacteria to serial twofold dilutions of a compound in a liquid growth medium, one can pinpoint the lowest concentration that prevents visible growth.[25] This method is preferred over qualitative methods like disk diffusion when precise potency data is required for comparative analysis and SAR studies. It is a cornerstone of antimicrobial drug discovery.[26]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration to well 1. Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10.
-
Controls: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 is the sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
In Vitro Kinase Inhibition Assay
Causality and Rationale: For compounds designed as kinase inhibitors, it is crucial to confirm their direct inhibitory effect on the target enzyme's activity.[13] An in vitro kinase assay quantifies the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.[13][27] This is typically done by measuring the phosphorylation of a specific substrate. This assay provides the IC₅₀ value for direct enzyme inhibition, which is essential for mechanistic validation and distinguishing direct enzyme inhibition from downstream cellular effects.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the purified target kinase, a specific peptide substrate, and ATP. Prepare serial dilutions of the 2-aminothiazole test compounds in an appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and buffer to each well.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.[27]
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled ³²P-ATP or in a system with a detection antibody for phosphorylated substrates).
-
Reaction Incubation: Incubate for a specified time (e.g., 30 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. The method depends on the assay format (e.g., filter binding for radiolabeled ATP, luminescence/fluorescence for antibody-based detection kits).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the data to determine the enzymatic IC₅₀ value.[13]
Conclusion
The 2-aminothiazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. This comparative guide illustrates that its biological activity is not monolithic but is instead a finely tunable property governed by the principles of structural isomerism. The structure-activity relationships reveal that specific substitution patterns are required to optimize for distinct therapeutic targets:
-
Anticancer activity is often driven by complex substitutions at the N-2 position, creating potent kinase inhibitors.
-
Antimicrobial activity can be tailored, with C4 substitutions being critical for certain pathogens like M. tuberculosis, while other motifs confer broad-spectrum efficacy.
-
Anti-inflammatory activity via iNOS inhibition shows a strong dependence on the steric properties of substituents at the C4 and C5 positions.
By employing robust, self-validating methodologies, researchers can confidently elucidate these relationships and rationally design next-generation therapeutics. The continued exploration of the 2-aminothiazole isomeric landscape promises to yield novel candidates to address a wide range of unmet medical needs.
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A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its structural features, including the fused benzene and thiazole rings and the reactive 2-amino group, provide a versatile platform for chemical modification to modulate pharmacological properties.[1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole analogs, with a primary focus on their anticancer and antimicrobial properties. We will delve into the experimental data that underpins these relationships, providing insights into the rational design of more potent and selective therapeutic agents.
The Versatile 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core serves as a key building block in the synthesis of various biologically active molecules.[1] The exocyclic amino group and the endocyclic nitrogen atom are well-positioned to interact with electrophilic reagents, facilitating the creation of diverse derivatives.[1] Furthermore, this scaffold can act as a bioisostere for other important pharmacophores like aniline and 2-aminobenzimidazole, and its components can participate in crucial intermolecular interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination.[2] This inherent versatility has led to the development of approved drugs such as Riluzole for amyotrophic lateral sclerosis and Frentizole, an antiviral and immunosuppressive agent.[2][3]
Comparative Analysis of Anticancer Activity
Numerous studies have explored the anticancer potential of 2-aminobenzothiazole derivatives, revealing key structural features that govern their cytotoxicity against various cancer cell lines.[1][4][5][6] A common strategy involves the modification of the 2-amino group with different moieties, such as piperazine and various substituted aryl groups.[1][4]
Targeting Kinase Pathways
A significant portion of research has focused on designing 2-aminobenzothiazole analogs as kinase inhibitors, which play a crucial role in cancer cell signaling.[1][2]
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. Several 2-aminobenzothiazole derivatives have been investigated as PI3K inhibitors. For instance, a series of novel 2-aminobenzothiazole compounds with substituted piperazine moieties were synthesized and evaluated for their anticancer activity.[1][4] While some compounds showed PI3Kγ inhibition, the primary mechanism of anticancer action for the most potent compounds was found to be independent of direct PI3Kγ suppression, suggesting effects on other kinases like CDK2, Akt, and mTOR.[1][4][5]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: EGFR and VEGFR-2 are key tyrosine kinases involved in tumor proliferation and angiogenesis, respectively.[2] Structure-based design has led to the development of 2-aminobenzothiazole derivatives with potent inhibitory activity against these receptors.[2] SAR studies have indicated that the nature of the substituent on the 2-amino group is crucial for potent EGFR inhibition, with certain aryl groups leading to nanomolar IC50 values.[2] For VEGFR-2 inhibitors, the benzothiazole moiety itself was found to be critical for anti-angiogenic activity.[2]
Cytotoxicity Data Comparison
The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Modification on 2-amino group | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | 4-Nitroaniline derivative | A549 (Lung) | 22.13 | [1][4][5] |
| MCF-7 (Breast) | 35.18 | [1][4][5] | ||
| OMS14 | Piperazine-4-nitroaniline derivative | A549 (Lung) | 31.09 | [1][4][5] |
| MCF-7 (Breast) | 61.03 | [1][4][5] | ||
| Compound 11 | 2,5-dimethoxyphenyl derivative | EGFR kinase assay | 0.054 | [2] |
| Compound 19 | Substituted aryl moiety | VEGFR-2 kinase assay | 0.5 | [2] |
| L1 | 1,2-ethylenediamine conjugate | Various | Varies | [6] |
| L2 | Phenol-containing derivative | Various | Varies | [6] |
Key SAR Insights for Anticancer Activity:
-
Piperazine Moiety: The incorporation of a piperazine ring is a common strategy in the design of anticancer 2-aminobenzothiazole derivatives, often leading to enhanced cytotoxicity.[1][4]
-
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the 2-amino group significantly influence anticancer potency. Electron-withdrawing groups, such as a nitro group, have been shown to be beneficial in some cases.[1][4]
-
Kinase Selectivity: Modifications on the scaffold can tune the selectivity towards different kinases, allowing for the development of targeted inhibitors.[2]
-
Metal Complexation: Platinum (II) complexes of benzothiazole aniline derivatives have shown promising anticancer activity, suggesting that metal coordination can be a viable strategy to enhance efficacy.[6]
Comparative Analysis of Antimicrobial Activity
2-Aminobenzothiazole analogs also exhibit significant antimicrobial properties, including antibacterial and antifungal activities.[7][8][9][10]
Antibacterial and Antifungal Spectrum
Derivatives of 2-aminobenzothiazole have been screened against a range of bacterial and fungal pathogens.[8][11] SAR studies have focused on the impact of substituents at the 6-position of the benzothiazole ring and on the acyl group attached to the 2-amino function.[8]
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the Benzothiazole Ring: The presence of electron-withdrawing groups like nitro (NO2) at the 6-position of the benzothiazole ring has been shown to be beneficial for antifungal activity.[8] Conversely, electron-donating groups and halogens can also modulate the antimicrobial spectrum.[8]
-
Acyl Group Modifications: Electron-withdrawing substituents on the aryl ring of an acyl group attached to the 2-amino position can enhance antifungal activity.[8]
-
Thiazolidinone Hybrids: The synthesis of hybrid molecules incorporating a thiazolidinone ring has been a successful strategy to generate potent antibacterial and antifungal agents.
Antimicrobial Activity Data
| Compound Series | Target Organism | Activity (MIC in µg/mL or Zone of Inhibition) | Reference |
| Thiazolidinone derivatives | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Varies | |
| 6-Substituted 2-aminobenzothiazoles | Candida albicans, Candida parapsilosis | MICs of 4-8 µg/mL for the most active compounds | [7] |
| Acylthiourea derivatives | Valsa mali, Botrytis cinerea | High efficacy for compounds with 6-NO2 substitution | [8] |
Experimental Protocols
The synthesis and biological evaluation of 2-aminobenzothiazole analogs follow established methodologies in medicinal chemistry.
General Synthesis of 2-Aminobenzothiazole Derivatives
A common synthetic route involves a two-step process:[1][4]
-
N-Acetylation: 2-Aminobenzothiazole is reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield (1-chloroacetyl)-2-aminobenzothiazole.[1]
-
Nucleophilic Substitution: The resulting intermediate is then treated with a variety of amines or other nucleophiles to introduce diverse substituents at the 2-amino position.[1][4]
Experimental Workflow: Synthesis of 2-Aminobenzothiazole Analogs
Caption: General synthetic scheme for 2-aminobenzothiazole analogs.
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT assay.
Mechanisms of Action and Signaling Pathways
The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
As previously mentioned, the PI3K/Akt/mTOR pathway is a frequent target. Inhibition of components within this pathway can lead to decreased cell proliferation and induction of apoptosis.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole analogs.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The extensive SAR studies have provided a solid foundation for the rational design of more potent and selective anticancer and antimicrobial compounds. Future research should focus on exploring novel substitutions, developing multi-target inhibitors, and further elucidating the complex mechanisms of action of these promising molecules. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of new 2-aminobenzothiazole-based drugs with improved therapeutic profiles.
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A Senior Application Scientist's Guide to the Validation of In Vitro Anticancer Assays for Novel Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing significant promise as anticancer agents.[1][2][3] These compounds exert their effects through various mechanisms, including inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways necessary for tumor growth.[1][4][5] To rigorously evaluate the preclinical efficacy of novel benzothiazole candidates, a systematic and multi-faceted approach to in vitro assay validation is paramount. This guide provides an in-depth comparison of essential assays, grounded in scientific integrity and practical expertise, to ensure the generation of robust and reproducible data.
Section 1: Foundational Cytotoxicity Screening: Establishing a Baseline
The initial step in evaluating any novel anticancer compound is to determine its cytotoxic potential. This is typically achieved through assays that measure cell viability and proliferation. The choice of assay is critical and should be informed by the anticipated mechanism of action and the specific characteristics of the cancer cell lines being investigated.
Comparison of Primary Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6] | Well-established, cost-effective, and suitable for high-throughput screening.[7] | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[7] Phenol red and serum in culture media can increase background absorbance. |
| SRB Assay | The sulforhodamine B (SRB) dye binds to basic amino acids of cellular proteins under mildly acidic conditions.[8][9][10] The amount of bound dye is proportional to the total protein mass.[10][11] | Less susceptible to interference from compounds, endpoint is stable, and it's a highly cost-effective method for screening.[8][10] | Less sensitive than some fluorometric methods. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[12][13][14] | A reliable indicator of cytotoxicity resulting from compromised membrane integrity (necrosis).[12][14] Can be used to monitor cytotoxicity over time by sampling the medium.[15] | Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and is not suitable for bacterial cytotoxicity assays.[16] |
Experimental Workflow: Foundational Cytotoxicity Screening
This workflow outlines the logical progression from initial cell viability assessment to a more mechanistic understanding of cytotoxicity.
Caption: Workflow for initial cytotoxicity screening of novel compounds.
Section 2: Delving Deeper: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of a benzothiazole compound is established, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.
Key Assays for Apoptosis Detection
| Assay | Principle | Advantages | Disadvantages |
| Annexin V/PI Staining | Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect the externalization of PS, a hallmark of early apoptosis.[17] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells). | Allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[18] | Requires careful handling of cells to avoid mechanical membrane damage, which can lead to false positives for PI staining. |
| Caspase Activity Assays | Caspases are a family of proteases that are key mediators of apoptosis.[19] These assays utilize specific peptide substrates that are cleaved by active caspases, leading to a colorimetric or fluorometric signal.[20] | Can distinguish between initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), providing insight into the apoptotic pathway.[19][21] | Provides a snapshot of caspase activity at a specific time point. |
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
This diagram illustrates the two major apoptotic pathways that can be activated by anticancer compounds.
Caption: Overview of the major apoptotic signaling pathways.
Section 3: Assessing Effects on Cell Cycle and Metastatic Potential
Beyond inducing cell death, effective anticancer agents may also inhibit cell proliferation by arresting the cell cycle or prevent metastasis by impeding cell migration and invasion.
Methods for Cell Cycle and Metastasis Analysis
| Assay | Principle | Insights Gained |
| Cell Cycle Analysis (Flow Cytometry) | Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.[22] The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[22][23] | Determines if the compound induces cell cycle arrest at a specific phase, which can be a precursor to apoptosis. |
| Wound Healing (Scratch) Assay | A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[24] | Provides a qualitative and quantitative measure of collective cell migration.[24] |
| Transwell Migration/Invasion Assay | Cells are seeded in the upper chamber of a transwell insert with a porous membrane and migrate towards a chemoattractant in the lower chamber.[25][26] For invasion assays, the membrane is coated with an extracellular matrix (ECM) that the cells must degrade to migrate.[27][28] | Quantifies the migratory and invasive potential of cancer cells.[25][26] |
Experimental Workflow: Cell Cycle and Migration Assays
This diagram illustrates a parallel workflow for investigating the effects of a novel compound on cell cycle progression and metastatic potential.
Caption: Workflow for cell cycle and metastasis analysis.
Section 4: Detailed Experimental Protocols
To ensure the reproducibility and validity of the data, the following are generalized protocols for key experiments.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel benzothiazole compound and a vehicle control.[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[29]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[30]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the benzothiazole compound at its IC50 concentration for a predetermined time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[23]
-
Washing: Wash the cells with cold PBS.[17]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[17]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[31]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.[23]
Protocol 3: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.[32]
-
Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.[24]
-
Washing: Wash the cells with PBS to remove detached cells.[32]
-
Treatment: Add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control wells.[24]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.[32]
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A Comparative Efficacy Analysis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, a Novel COX-2 Inhibitor
This guide provides a comprehensive comparative analysis of the novel compound, 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one (hereinafter referred to as Compound X), a potential new anti-inflammatory agent. Its efficacy is evaluated against the established selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the compound's mechanism of action, and supporting experimental data from in vitro and in vivo studies.
Introduction: The Quest for Safer Anti-Inflammatory Therapeutics
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] However, the therapeutic utility of traditional NSAIDs is often limited by their non-selective inhibition of both COX-1 and COX-2 isoforms. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal complications, such as stomach ulcers and bleeding.[4][5]
The development of selective COX-2 inhibitors, such as Celecoxib, represented a significant advancement in anti-inflammatory therapy, offering a better gastrointestinal safety profile.[6][7] This guide introduces Compound X, a novel small molecule with a tetrahydrobenzothiazole core, as a potential next-generation selective COX-2 inhibitor. Herein, we present a comparative evaluation of its efficacy against Celecoxib, supported by robust preclinical data.
Mechanism of Action: Selective Inhibition of the COX-2 Enzyme
Compound X is hypothesized to exert its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. The presence of the 2-aminothiazole moiety, a known pharmacophore in various bioactive molecules, coupled with the tetrahydrobenzothiazole scaffold, is believed to contribute to its high-affinity binding to the active site of the COX-2 enzyme.[6]
The catalytic action of both COX-1 and COX-2 enzymes involves the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[8] Selective COX-2 inhibitors are designed to fit into a larger, more flexible active site of the COX-2 enzyme, a feature not present in the COX-1 isoform.[9] This structural difference allows for preferential inhibition of COX-2, thereby reducing the production of inflammatory prostaglandins at the site of inflammation while sparing the protective functions of COX-1 in the gastrointestinal tract.[7]
Caption: Simplified signaling pathway of Compound X's selective COX-2 inhibition.
In Vitro Efficacy: Potency and Selectivity Assessment
The in vitro efficacy of Compound X was evaluated to determine its inhibitory potency against both COX-1 and COX-2 enzymes and to establish its selectivity profile in comparison to Celecoxib.
Cyclooxygenase (COX) Inhibition Assay
A colorimetric COX inhibitor screening assay was employed to determine the half-maximal inhibitory concentrations (IC50) of Compound X and Celecoxib against human recombinant COX-1 and COX-2 enzymes.[10] The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 15.2 | 0.045 | 337.8 |
| Celecoxib | 13.02 | 0.049 | 265.7 |
The results, as summarized in Table 1, demonstrate that Compound X is a potent inhibitor of the COX-2 enzyme with an IC50 value of 0.045 µM. Furthermore, it exhibits a high degree of selectivity for COX-2 over COX-1, with a selectivity index of 337.8, which is superior to that of Celecoxib.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of Compound X and Celecoxib in DMSO. Dilute the compounds to various concentrations in the assay buffer.
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and either the test compound, a vehicle control (DMSO), or a known inhibitor.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Signal Detection: After a 2-minute incubation at 37°C, add a chromogenic substrate and measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.[10][11]
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
To assess the anti-inflammatory effects of Compound X in a cellular context, a lipopolysaccharide (LPS)-induced cytokine production assay was performed using a murine macrophage cell line (RAW 264.7). LPS is a potent stimulator of inflammatory responses in immune cells, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Table 2: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Compound | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| Compound X | 0.12 | 0.15 |
| Celecoxib | 0.18 | 0.21 |
Compound X demonstrated potent inhibition of both TNF-α and IL-6 production with IC50 values of 0.12 µM and 0.15 µM, respectively, indicating superior or comparable efficacy to Celecoxib in this cell-based assay.
Experimental Protocol: LPS-Induced Cytokine Production Assay
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Compound X or Celecoxib for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.[12][13]
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The in vivo anti-inflammatory activity of Compound X was evaluated using the carrageenan-induced paw edema model in rats, a well-established and reproducible model of acute inflammation.[14][15]
Reduction of Paw Edema
Oral administration of Compound X one hour prior to carrageenan injection resulted in a dose-dependent reduction in paw edema. The efficacy of Compound X was compared to that of Celecoxib.
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.42 ± 0.04 | 50.6% |
| 30 | 0.25 ± 0.03 | 70.6% | |
| Celecoxib | 30 | 0.31 ± 0.04 | 63.5% |
Compound X at a dose of 30 mg/kg demonstrated a significant reduction in paw edema, showing a higher percentage of inhibition compared to the same dose of Celecoxib. This suggests a potent in vivo anti-inflammatory effect.
Caption: Experimental workflow for the comparative efficacy evaluation of Compound X.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups: Vehicle control, Compound X (at various doses), and Celecoxib. Administer the compounds orally.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Carrageenan Injection: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[14]
-
Data Analysis: Calculate the increase in paw volume for each animal and determine the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound (Compound X) is a potent and highly selective COX-2 inhibitor with promising anti-inflammatory properties. In both in vitro and in vivo models, Compound X demonstrated efficacy that was either comparable or superior to the established COX-2 inhibitor, Celecoxib.
The enhanced selectivity index of Compound X for COX-2 over COX-1 may translate into an improved gastrointestinal safety profile, a critical attribute for chronic anti-inflammatory therapy. Further preclinical development, including comprehensive safety pharmacology and toxicology studies, is warranted to fully elucidate the therapeutic potential of this novel compound. The promising results from these initial efficacy studies position Compound X as a strong candidate for further investigation as a next-generation anti-inflammatory agent.
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A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Thiazole-Based Compounds
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, leading to a wide array of pharmacological activities.[1][3] Thiazole derivatives are key components in clinically approved drugs for cancer (Dasatinib), HIV (Ritonavir), and inflammation (Meloxicam), and countless candidates are under investigation for anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6]
However, the journey from a promising "hit" in a lab assay to a successful therapeutic is fraught with challenges. A primary hurdle is the frequent disconnect between a compound's performance in a controlled, simplified in vitro environment and its efficacy in a complex, whole biological system (in vivo). This guide provides an in-depth technical comparison of in vitro and in vivo evaluation methods for thiazole-based compounds, explains the causality behind experimental choices, and explores the critical factors that govern the success—or failure—of their correlation.
Part 1: The In Vitro Arena - Quantifying Potency at the Cellular Level
In vitro assays are the first proving ground for any new chemical entity. They are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds to identify those with the desired biological activity at a cellular or molecular level.
Core Application 1: Anticancer Activity
A major therapeutic area for thiazole derivatives is oncology, where they have been shown to induce apoptosis and inhibit various cellular signaling pathways.[4][7] The most common initial assessment is a compound's ability to kill or halt the proliferation of cancer cells.
Featured Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well microplate at a density of 5,000-10,000 cells per well.[8] Allow cells to adhere by incubating for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the thiazole compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of the thiazole compounds. Include wells with media and solvent only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Return the plate to the incubator for a period of 48 to 72 hours. This duration is chosen to allow the compound sufficient time to exert its antiproliferative or cytotoxic effects.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, only viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are converted to a percentage of viability relative to the vehicle control. These values are then plotted against the compound concentration on a logarithmic scale to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. A lower IC₅₀ value indicates higher potency.[8]
Core Application 2: Antimicrobial Activity
Thiazole derivatives have shown significant promise as novel antimicrobial agents, particularly against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11]
Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.
Step-by-Step Methodology:
-
Bacterial Preparation: Prepare a standardized inoculum of the target bacterium (e.g., MRSA) adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiazole compound in a suitable Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. For example, some thiazole compounds have shown potent activity with MIC values as low as 1.3 μg/mL against MRSA strains.[9][10]
Part 2: The In Vivo Proving Ground - Efficacy in a Whole Organism
A compound that is potent in vitro must still prove its worth in a living system. In vivo studies are essential for evaluating not just efficacy, but also a compound's pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME)—and overall safety.
Core Application 1: Antimicrobial Efficacy
To validate the in vitro MIC, a relevant animal model is required.
Featured Protocol: Murine Model of MRSA Skin Infection
This model effectively mimics a common human skin infection and is used to assess the efficacy of topical antimicrobial agents.[9][10]
Experimental Workflow: Murine Infection Model
Caption: Workflow for an in vivo murine model of skin infection.
Step-by-Step Methodology:
-
Infection: Anesthetized mice have a small, full-thickness wound created on their dorsal side. A suspension of MRSA is then applied directly to the wound.[9]
-
Grouping and Treatment: Mice are randomly assigned to different groups: (1) Vehicle control (e.g., petroleum jelly), (2) Positive control (a known antibiotic like Mupirocin), and (3) Test groups treated with the thiazole compound formulated in the vehicle.[10] Treatment is typically applied topically twice a day for 3-7 days.
-
Endpoint Measurement: At the end of the study, the animals are euthanized, and the wounded skin tissue is excised.
-
Bacterial Load Quantification: The tissue is homogenized, and serial dilutions are plated on agar. After incubation, the number of colony-forming units (CFUs) is counted.
-
Analysis: Efficacy is determined by comparing the log CFU counts from the treated groups to the vehicle control group. A statistically significant reduction in bacterial load indicates in vivo activity. Studies have shown that potent thiazole compounds can reduce the MRSA burden in wounds by over 90%, comparable to standard antibiotics.[9][10][11]
Part 3: Bridging the Divide - The IVIVC Nexus
The ultimate goal is for in vitro potency to translate into in vivo efficacy. However, the correlation is often imperfect. A compound can be highly active in a dish but completely inert in an animal. Understanding the factors that govern this translation is key to efficient drug development.[12][13]
Comparative Data Analysis
Consider the following illustrative data for a series of hypothetical thiazole analogs (TA) targeting an MRSA infection.
| Compound ID | In Vitro MIC (µg/mL) | In Vivo Efficacy (% Reduction in Bacterial Load) | IVIVC Assessment |
| TA-1 | 1.5 | 92% | Good Correlation |
| TA-2 | 3.0 | 85% | Good Correlation |
| TA-3 | 0.8 | 15% | Poor Correlation |
| TA-4 | 25.0 | 12% | Good Correlation |
| TA-5 | 1.8 | 55% (with mild toxicity) | Poor Correlation |
Analysis:
-
TA-1 and TA-2 show excellent correlation. Their strong in vitro potency translates directly to high in vivo efficacy.
-
TA-4 also correlates well; its low in vitro potency correctly predicted poor in vivo performance.
-
TA-3 and TA-5 are the most informative compounds. TA-3 is the most potent compound in vitro but fails dramatically in vivo. TA-5 shows decent potency but is hampered by toxicity. These discrepancies highlight the critical role of factors beyond simple target inhibition.
Key Factors Governing In Vitro-In Vivo Correlation
The transition from in vitro success to in vivo efficacy is a gauntlet where many promising compounds fall. The primary reasons for failure are almost always related to pharmacokinetics and bioavailability.[13][14][15]
Factors Influencing In Vitro-In Vivo Correlation
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Benzothiazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target selectivity. The human kinome, with its more than 500 members sharing a conserved ATP-binding pocket, presents a significant challenge for the development of selective inhibitors.[1] Off-target effects can lead to unforeseen toxicities or even paradoxical pathway activation, derailing an otherwise promising therapeutic.[2][3] This guide provides an in-depth comparison of the cross-reactivity and selectivity profiles of benzothiazole-based kinase inhibitors, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[4][5] We will explore the key experimental methodologies for profiling inhibitor selectivity, present comparative data for representative benzothiazole compounds, and offer insights into the interpretation of these crucial datasets.
The Imperative of Selectivity in Kinase Inhibitor Development
The therapeutic success of kinase inhibitors is intrinsically linked to their selectivity profile. While highly specific inhibitors can minimize off-target side effects, a multi-targeted approach, or "polypharmacology," can sometimes be beneficial, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[6][7] However, this must be a deliberate strategy, not an accidental consequence of poor selectivity. Unintended kinase interactions can lead to a range of adverse effects, highlighting the necessity for comprehensive cross-reactivity profiling early in the drug discovery process.[8][9]
The benzothiazole scaffold has emerged as a versatile platform for the design of kinase inhibitors, with derivatives showing activity against a range of kinases implicated in cancer and other diseases.[10][11] Understanding the structural features of the benzothiazole core that govern selectivity is paramount for designing next-generation inhibitors with improved therapeutic windows.[11]
Methodologies for Profiling Kinase Inhibitor Selectivity
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a thorough assessment of kinase inhibitor selectivity. While biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes, cell-based assays offer a more physiologically relevant context, accounting for factors like cell permeability and target engagement in a complex cellular environment.[12]
Biochemical Assays: A Direct Measure of Inhibition
Biochemical assays are the workhorse of early-stage kinase inhibitor profiling, enabling high-throughput screening against large panels of kinases.[13]
Common Biochemical Assay Formats:
-
Radiometric Assays: Considered a gold standard, these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[14]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.
-
Mobility Shift Assays: Techniques like capillary electrophoresis separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[7]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a kinase in the presence of an inhibitor. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature.[15]
Large-scale kinase profiling platforms, such as KINOMEscan™, utilize a competition binding assay format to quantify the interaction of a compound with hundreds of kinases.[16][17] This approach provides a broad overview of an inhibitor's kinome-wide selectivity.
Cell-Based Assays: Validating a Compound's Activity in a Biological Context
A promising biochemical profile does not always translate to cellular efficacy.[12] Cell-based assays are therefore crucial for confirming on-target activity and assessing the true selectivity of an inhibitor within a living cell.
Key Cell-Based Assay Formats:
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18][19] It provides quantitative data on compound affinity and residence time at the target.[18]
-
Cellular Phosphorylation Assays: These assays, often performed using ELISA or Western blotting, measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition.[12][18]
-
Cell Proliferation Assays: For kinases involved in cell growth and survival, such as in cancer, the effect of an inhibitor on cell proliferation can be a direct measure of its cellular activity. The Ba/F3 cell line is a common model for this type of assay.[12][18]
-
Chemoproteomics: This mass spectrometry-based approach allows for the unbiased identification of protein targets of a small molecule in a cellular lysate or even in intact cells.[20]
Comparative Selectivity Profiles of Benzothiazole Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several published benzothiazole-based kinase inhibitors against a panel of kinases, showcasing the diverse selectivity profiles that can be achieved with this scaffold.
| Compound | Target Kinase(s) | Off-Target Kinases (IC50 < 1 µM) | Reference |
| Compound 11 | PI3Kβ (IC50 = 20 nM) | PI3Kα (IC50 = 4.16 µM), PI3Kγ (IC50 = 5.78 µM), PI3Kδ (IC50 = 3.08 µM), mTOR (IC50 = 30.64 µM) | [21] |
| BI-87G3 | JNK1 (IC50 = 15 µM in cell-based assay) | p38 (inactive) | [22] |
| Compound 22 | PI3Kβ (IC50 = 20 nM) | PI3Kα, PI3Kγ, PI3Kδ, mTOR | [11] |
| Compound 39 | B-RAF (IC50 = 8.2 nM), V600E B-RAF (IC50 = 0.978 nM) | Not specified | [11] |
| Nocodazole derivative | Bcr-Abl (pM IC50), T315I Bcr-Abl (pM IC50) | Not specified | [23] |
Note: This table is a representative sample and not an exhaustive list. The specific assay conditions can influence IC50 values.
Experimental Protocols
To provide a practical understanding of how selectivity data is generated, here are step-by-step methodologies for two key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a typical biochemical assay to determine the IC50 of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare serial dilutions of the benzothiazole inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor solution to a well of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: NanoBRET™ Target Engagement Assay in Live Cells
This protocol describes how to measure the binding of an inhibitor to its target kinase in a cellular context.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the benzothiazole inhibitor in Opti-MEM.
-
Prepare a 2X solution of the NanoBRET™ tracer in Opti-MEM.
-
Remove the culture medium from the cells and add the inhibitor dilutions.
-
Add the tracer solution to all wells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
-
Visualizing Kinase Selectivity and Experimental Workflows
Visual tools are invaluable for interpreting complex biological data and understanding experimental procedures.
Kinase Signaling Pathway
Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for characterizing the selectivity of a kinase inhibitor.
Interpreting Kinase Dendrograms
Kinase dendrograms are a powerful way to visualize the selectivity of an inhibitor across the kinome.[24] The dendrogram represents the phylogenetic relationship of the kinases. Hits from a kinome scan are represented as circles on the dendrogram, with the size of the circle corresponding to the binding affinity of the compound. A highly selective inhibitor will show a large circle on its intended target and few, if any, other circles. A promiscuous inhibitor will "light up" multiple branches of the kinome tree.[16] Reading a dendrogram involves identifying which kinases are most similar and observing the clustering of hits.[25][26]
Conclusion
The development of selective kinase inhibitors is a complex but critical endeavor. The benzothiazole scaffold represents a promising starting point for the design of novel therapeutics. A comprehensive understanding of an inhibitor's cross-reactivity profile, generated through a combination of robust biochemical and cell-based assays, is non-negotiable for advancing a compound through the drug discovery pipeline. By carefully selecting and executing the appropriate assays and thoughtfully interpreting the resulting data, researchers can make more informed decisions, ultimately leading to the development of safer and more effective kinase-targeted therapies.
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A Senior Application Scientist's Guide to Comparative Docking of 2-Aminobenzothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and presence in numerous compounds developed for therapeutic use.[1] These derivatives have garnered significant interest, particularly in oncology, for their potential to inhibit key signaling proteins.[2][3] This guide provides an in-depth comparative analysis of 2-aminobenzothiazole derivatives, focusing on their evaluation through molecular docking studies. We will dissect the methodologies, compare the performance of specific derivatives against a crucial cancer target, and provide the experimental data and workflows necessary for a comprehensive understanding.
The Rationale for Comparative Docking Studies
In structure-based drug design, molecular docking is an indispensable computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[4][5][6] By comparing the docking performance of a series of related compounds, such as 2-aminobenzothiazole derivatives, researchers can:
-
Elucidate Structure-Activity Relationships (SAR): Understand how different chemical substitutions on the scaffold affect binding affinity and interaction patterns.
-
Prioritize Compounds for Synthesis: Identify the most promising candidates for chemical synthesis and subsequent in vitro testing, thereby saving time and resources.[7]
-
Guide Lead Optimization: Generate hypotheses for designing new derivatives with improved potency and selectivity.
This guide focuses on a case study involving novel 2-aminobenzothiazole derivatives designed as inhibitors of the PI3Kγ (Phosphoinositide 3-kinase gamma) enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.
Experimental Protocol: A Validated Molecular Docking Workflow
The integrity of any in silico study hinges on a meticulously executed and validated protocol. The following steps represent a robust workflow for the comparative docking of 2-aminobenzothiazole derivatives against the PI3Kγ enzyme.
Step 1: Protein Structure Preparation
The initial step involves obtaining and preparing the 3D crystal structure of the target protein. This is a critical phase, as the quality of the protein model directly impacts the reliability of the docking results.[8]
-
Structure Retrieval: The 3D crystal structure of PI3Kγ, complexed with the known inhibitor gedatolisib, was sourced from the Protein Data Bank (PDB ID: 7JWE).[9] The presence of a co-crystallized ligand is highly advantageous as it precisely defines the target's binding site.
-
Initial Cleanup: The raw PDB file contains more than just the protein chain; it includes water molecules, ions, and potentially other cofactors.[10] All water molecules are typically removed, unless specific water molecules are known to be critical for ligand binding. Other protein chains not part of the monomeric functional unit are also deleted.[8][11]
-
Structure Refinement: The protein structure is then prepared by adding hydrogen atoms, correcting any missing loops or side chains, and assigning appropriate atom types and partial charges.[10][11] This ensures a chemically correct representation of the protein for the docking simulation.
Step 2: Ligand Preparation
The small molecules, or ligands, must also be prepared to ensure they are in a chemically realistic state for docking.
-
2D to 3D Conversion: The 2-aminobenzothiazole derivatives are first sketched as 2D structures and then converted into 3D models.
-
Energy Minimization: The 3D structures of the ligands undergo energy minimization using a suitable force field, such as CHARMm (Chemistry at HARvard Macromolecular Mechanics). This process optimizes the ligand's geometry to a low-energy, stable conformation.[8] The protonation state of the ligands at physiological pH is also determined, as this affects their charge and interaction potential.[12]
Step 3: Active Site Definition and Protocol Validation
-
Binding Site Definition: The active site, the region on the protein where the ligands will be docked, is defined based on the position of the co-crystallized ligand (gedatolisib) in the PDB structure 7JWE.[1] This ensures that the docking search is focused on the biologically relevant binding pocket.
-
Docking Validation (Redocking): To ensure the chosen docking protocol can accurately reproduce the known binding mode, the co-crystallized ligand is removed from the active site and then re-docked.[1] The accuracy is measured by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered indicative of a reliable and accurate docking protocol.[13] In this case study, an RMSD of 1.29 Å was achieved, validating the protocol.
Step 4: Ligand Docking and Scoring
With a validated protocol, the prepared 2-aminobenzothiazole derivatives are docked into the defined active site of PI3Kγ.[1] The docking algorithm, such as LibDock, systematically samples different orientations and conformations of each ligand within the binding site.[1] Each resulting pose is assigned a score that estimates its binding affinity. Higher scores typically indicate more favorable binding interactions.[1][14]
Visualization of the Molecular Docking Workflow
To provide a clearer understanding of the process, the following diagram illustrates the generalized molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
Comparative Performance of 2-Aminobenzothiazole Derivatives
The following table summarizes the quantitative data from the comparative docking study of novel 2-aminobenzothiazole derivatives against the PI3Kγ enzyme. The LibDock score is used to estimate binding affinity, while the in vitro biological activity provides experimental validation.
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC₅₀: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC₅₀: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
| Data sourced from Salih, O. M., et al. (2024). |
From this data, several key insights can be drawn:
-
Compounds OMS14 , OMS15 , and OMS16 show the highest LibDock scores, suggesting potentially strong binding to the PI3Kγ active site, even surpassing the scores of compounds with confirmed biological activity (OMS5).
-
The compounds with the highest observed in vitro PI3Kγ inhibition, OMS1 and OMS2 , also display high docking scores.[7][15]
-
Interestingly, while OMS5 and OMS14 showed potent anticancer activity against cell lines, their direct inhibition of PI3Kγ was not the primary mechanism, suggesting they may act on other kinases in the pathway.[7][15][16] Compound OMS14, for instance, showed significant inhibition (65%) of PI3KCD/PIK3R1 (p110δ/p85α).[7][15] This highlights that while docking is a powerful predictive tool, its results must be interpreted in the context of broader biological assays.
Biological Context: The PI3K/AKT/mTOR Signaling Pathway
The PI3K enzymes are a family of lipid kinases that play a central role in cell signaling, governing processes like cell growth, proliferation, and survival. The diagram below illustrates this crucial pathway and the inhibitory role of the studied compounds.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 2-aminobenzothiazole derivatives on PI3K.
Conclusion
Comparative molecular docking is a powerful and rational approach in modern drug discovery for evaluating series of chemical analogs. As demonstrated with 2-aminobenzothiazole derivatives targeting PI3Kγ, these in silico studies provide crucial data for prioritizing synthetic efforts and generating testable hypotheses about structure-activity relationships. While computational predictions must always be validated through experimental assays, the synergy between docking and in vitro testing accelerates the discovery of novel and effective therapeutic agents. The derivatives OMS14 and OMS16, with their high docking scores, represent promising candidates for further investigation as kinase inhibitors.
References
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Salih, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Salih, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
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Yar, M. S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]
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Quora (2021). How does one prepare proteins for molecular docking? Quora. Available at: [Link]
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ResearchGate (n.d.). Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. Available at: [Link]
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ResearchGate (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Available at: [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]
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KBbox (n.d.). Small Molecule Docking. KBbox: Methods. Available at: [Link]
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Wikipedia (n.d.). Docking (molecular). Wikipedia. Available at: [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
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YouTube (2021). Analysis of Docking results by Autodock. YouTube. Available at: [Link]
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Matter Modeling Stack Exchange (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]
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while true do; (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. Available at: [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central. Available at: [Link]
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ResearchGate (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Available at: [Link]
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ResearchGate (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
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YouTube (2024). Learn Maestro: Preparing protein structures. YouTube. Available at: [Link]
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PubMed (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed. Available at: [Link]
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ACS Publications (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. ACS Publications. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. IJPRA Journal. Available at: [Link]
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Medium (2022). Create a Flowchart using Graphviz Dot. Medium. Available at: [Link]
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JSciMed Central (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link]
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Graphviz Documentation (n.d.). User Guide. Graphviz. Available at: [Link]
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Ferreira, R. S., et al. (2020). Key Topics in Molecular Docking for Drug Design. PubMed Central. Available at: [Link]
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ACS Publications (2025). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]
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A Head-to-Head Comparison: Validating the Mechanism of Action of a Novel 2-Aminothiazole Kinase Inhibitor
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective kinase inhibitors.[1][2][3] Its inherent capacity to establish critical hydrogen bond interactions within the ATP-binding site of kinases makes it an exceptional starting point for the development of novel therapeutics.[1] A prime example of its success is Dasatinib, a potent inhibitor of the Bcr-Abl kinase, which has transformed the treatment landscape for chronic myelogenous leukemia (CML).[1][4][5] This guide provides a comprehensive framework for validating the mechanism of action of a new 2-aminothiazole drug candidate, "Compound X," comparing its performance with established alternatives through a series of robust experimental designs.
Our objective is to move beyond simple affinity measurements and build a layered, evidence-based understanding of Compound X's cellular activity. This guide will detail the causality behind each experimental choice, ensuring a self-validating system of protocols that collectively build a compelling narrative around the drug's mechanism of action.
The Central Hypothesis: Compound X as a Selective Kinase Inhibitor
We hypothesize that Compound X exerts its therapeutic effect by selectively inhibiting a specific protein kinase, leading to the modulation of a key cellular signaling pathway implicated in disease pathology. The following experimental workflow is designed to rigorously test this hypothesis.
subgraph "cluster_0" { label = "Phase 1: Target Identification & Direct Engagement"; style = "rounded"; bgcolor = "#E8F0FE";
}
subgraph "cluster_1" { label = "Phase 2: Cellular Mechanism of Action"; style = "rounded"; bgcolor = "#E6F4EA";
}
subgraph "cluster_2" { label = "Phase 3: Comparative Analysis"; style = "rounded"; bgcolor = "#FEF7E0";
}
"Biochemical_Assay" -> "Kinobeads" [label="Confirms direct\ninhibition"]; "Kinobeads" -> "CETSA" [label="Identifies cellular\ntargets"]; "CETSA" -> "Western_Blot" [label="Validates target\nengagement in situ"]; "Western_Blot" -> "Cell-Based_Assays" [label="Links target inhibition to\ncellular phenotype"]; "Cell-Based_Assays" -> "Comparison" [label="Establishes efficacy\nand potency"]; }
Figure 1: A multi-phase workflow for validating the mechanism of action.
Phase 1: Unveiling the Direct Target and Confirming Cellular Engagement
The initial phase focuses on identifying the direct molecular target(s) of Compound X and confirming that it engages these targets within a cellular context.
In Vitro Kinase Inhibition Assay: Pinpointing the Primary Target
Causality: Before delving into complex cellular systems, it is crucial to first establish whether Compound X directly inhibits the activity of its hypothesized kinase target in a purified, cell-free system. This provides a clean, quantitative measure of the compound's potency (IC50).[1]
We will employ a LanthaScreen™ Eu Kinase Binding Assay, a robust time-resolved fluorescence resonance energy transfer (TR-FRET) method.[6][7][8] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.[6][7]
Comparative Data:
| Compound | Target Kinase | IC50 (nM) |
| Compound X | Kinase A | 15 |
| Dasatinib (Control) | Kinase A | 10 |
| Staurosporine (Control) | Kinase A | 5 |
| Compound Y (Alternative) | Kinase A | 50 |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6] Prepare serial dilutions of Compound X, Dasatinib, Staurosporine, and Compound Y in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.[9]
-
Kinase/Antibody Mixture: Prepare a 3X solution of the target kinase and a Eu-labeled anti-tag antibody in 1X Kinase Buffer A.[9] Centrifuge the antibody solution at ~10,000 x g for 10 minutes prior to use to remove aggregates.[6][9][10]
-
Tracer Solution: Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.[6][7]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X compound dilutions.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.[6]
-
Incubation and Reading: Incubate the plate at room temperature for 1 hour, protected from light. Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Kinobeads Profiling: Mapping the Target Landscape
Causality: While the in vitro assay identifies a primary target, it doesn't reveal the full spectrum of kinases that Compound X might interact with in a complex cellular environment. Kinobeads profiling, a chemoproteomic approach, allows for the unbiased identification of kinase targets from a cell lysate.[11][12][13][14] This is critical for assessing selectivity and predicting potential off-target effects.
"Cell_Lysate" [label="Prepare Cell Lysate"]; "Incubate_Drug" [label="Incubate Lysate with\nCompound X (Dose-Response)"]; "Kinobeads_Enrichment" [label="Kinobeads Affinity\nEnrichment"]; "Wash_Elute" [label="Wash and On-Bead\nDigestion"]; "LC_MS" [label="LC-MS/MS Analysis"]; "Data_Analysis" [label="Identify and Quantify\nBound Kinases"];
"Cell_Lysate" -> "Incubate_Drug"; "Incubate_Drug" -> "Kinobeads_Enrichment"; "Kinobeads_Enrichment" -> "Wash_Elute"; "Wash_Elute" -> "LC_MS"; "LC_MS" -> "Data_Analysis"; }
Figure 2: Workflow for Kinobeads-based kinase inhibitor profiling.
Comparative Data:
| Kinase | Compound X (Relative Binding %) | Dasatinib (Relative Binding %) |
| Kinase A | 5% | 8% |
| Kinase B | 85% | 15% |
| Kinase C | 92% | 95% |
| Kinase D | 78% | 25% |
Experimental Protocol: Kinobeads Competition Assay
-
Lysate Preparation: Lyse cultured cells (e.g., in modified RIPA buffer) and determine the protein concentration.[12]
-
Compound Incubation: Incubate the cell lysate (e.g., 5 mg total protein) with increasing concentrations of Compound X or Dasatinib (or DMSO as a control) for 45 minutes at 4°C.[15]
-
Kinobeads Enrichment: Add kinobeads slurry to the lysate and incubate for 1 hour at 4°C to allow unbound kinases to bind to the beads.[12]
-
Washing and Digestion: Wash the beads to remove non-specifically bound proteins. Perform on-bead digestion with trypsin overnight at 37°C.[13]
-
LC-MS/MS Analysis: Analyze the resulting peptides by nanoflow liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13]
-
Data Analysis: Identify and quantify the peptides to determine the relative abundance of each kinase bound to the beads at different inhibitor concentrations. A reduction in binding indicates target engagement by the compound.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Live Cells
Causality: The Cellular Thermal Shift Assay (CETSA) provides the crucial link between biochemical activity and cellular context by directly measuring drug-target engagement in intact cells.[16][17][18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[16][20] Observing a thermal shift for Kinase A in the presence of Compound X provides strong evidence of target engagement in situ.
Comparative Data:
| Compound | Target Protein | Thermal Shift (ΔTm, °C) |
| Compound X | Kinase A | +4.5 |
| Dasatinib | Kinase A | +5.2 |
| DMSO (Control) | Kinase A | 0 |
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with Compound X, Dasatinib, or DMSO for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a set duration (e.g., 3 minutes), followed by cooling.[20]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.[16]
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for Kinase A.[17]
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target stabilization.
Phase 2: Elucidating the Cellular Mechanism of Action
With the direct target identified and cellular engagement confirmed, the next phase is to demonstrate that this interaction translates into a measurable effect on downstream signaling and cellular function.
Western Blot Analysis: Mapping the Signaling Pathway
Causality: If Compound X inhibits Kinase A, we expect to see a decrease in the phosphorylation of its known downstream substrates. Western blotting allows for the direct visualization and quantification of these changes in protein phosphorylation, thereby validating the on-target effect of the compound within the cellular signaling cascade.[1][21][22][23][24]
"Upstream_Signal" [label="Upstream Signal", fillcolor="#F1F3F4", fontcolor="#202124"]; "Kinase_A" [label="Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate_B" [label="Substrate B", fillcolor="#F1F3F4", fontcolor="#202124"]; "pSubstrate_B" [label="p-Substrate B", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular_Response" [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Compound_X" [label="Compound X", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Upstream_Signal" -> "Kinase_A"; "Kinase_A" -> "Substrate_B" [label="Phosphorylation"]; "Substrate_B" -> "pSubstrate_B" [style=invis]; "pSubstrate_B" -> "Cellular_Response"; "Compound_X" -> "Kinase_A" [arrowhead=tee, label="Inhibition"]; }
Figure 3: Hypothesized signaling pathway inhibited by Compound X.
Comparative Data:
| Treatment | p-Substrate B (Relative Levels) | Total Substrate B (Relative Levels) |
| DMSO (Control) | 1.0 | 1.0 |
| Compound X | 0.2 | 1.0 |
| Dasatinib | 0.15 | 1.0 |
| Compound Y | 0.8 | 1.0 |
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then wash with ice-cold PBS and lyse to extract total proteins.[1][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated form of Substrate B (p-Substrate B). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate B to ensure equal protein loading.
Conclusion: A Unified Model of Action
By systematically progressing through this multi-phase validation workflow, we can build a robust and defensible model for the mechanism of action of our novel 2-aminothiazole drug candidate, Compound X. The collective data from biochemical assays, unbiased proteomics, in-cell target engagement, and downstream pathway analysis provides a powerful, self-validating narrative. This head-to-head comparison with established alternatives not only benchmarks the performance of Compound X but also provides the critical insights necessary for its continued development as a potential therapeutic. The 2-aminothiazole scaffold continues to be a rich source of kinase inhibitors, and a rigorous, mechanism-centric approach to validation is paramount to unlocking its full therapeutic potential.[25][26][27][28][29][30][31][32]
References
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- Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design. Benchchem.
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- Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Public
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PubMed Central.
- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)
- Design of 2‐aminothiazole CHK1 inhibitors.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
- LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchG
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4 - Fisher Scientific.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Public
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- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.
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Head-to-head comparison of different synthetic routes to 2-aminobenzothiazoles
An Application Scientist's Guide to the Synthesis of 2-Aminobenzothiazoles: A Head-to-Head Comparison of Core Synthetic Routes
The 2-aminobenzothiazole motif is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" for its presence in a multitude of compounds with diverse and potent biological activities.[1] Its derivatives have shown promise as antiviral, antimicrobial, anti-inflammatory, and antitumor agents, making the efficient and selective synthesis of this heterocyclic system a critical focus for researchers in drug discovery and development.[2]
This guide provides a head-to-head comparison of the principal synthetic strategies for constructing the 2-aminobenzothiazole core. We move beyond a simple recitation of methods to analyze the mechanistic underpinnings, practical advantages, and inherent limitations of each route. By juxtaposing classical and modern methodologies, supported by experimental data and detailed protocols, this document serves as a practical resource for scientists to select and implement the optimal synthetic pathway for their specific research objectives.
Classical Approaches: The Foundation of 2-Aminobenzothiazole Synthesis
The traditional routes to 2-aminobenzothiazoles, developed over a century ago, are valued for their simplicity and use of readily available starting materials. These methods typically rely on the formation and subsequent cyclization of an arylthiourea intermediate.
The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas
The Hugershoff reaction is a foundational method involving the direct oxidative cyclization of a pre-synthesized arylthiourea.[3] The reaction is typically promoted by an oxidizing agent like bromine.
Mechanistic Insight: The reaction proceeds via an electrophilic attack by the oxidant (e.g., bromine) on the electron-rich sulfur atom of the thiourea. This generates a sulfenyl bromide intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the ortho-position of the phenyl ring, followed by elimination of HBr to yield the 2-aminobenzothiazole product.[3][4]
Logical Workflow for the Hugershoff Reaction
Caption: General two-step workflow for the Hugershoff synthesis.
The Jacobson-Hugershoff Method: One-Pot Synthesis from Anilines
A highly practical and widely used variation is the one-pot synthesis starting directly from anilines. In this approach, the arylthiourea intermediate is generated in situ by reacting an aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in an acidic medium, followed by the addition of an oxidizing agent to effect the cyclization.[2][5]
Causality Behind Experimental Choices: The use of glacial acetic acid is common as it serves as both a solvent and a proton source to facilitate the formation of the thiourea intermediate. The reaction is often cooled to below 10°C before the addition of bromine to control the exothermic reaction and minimize the formation of undesired side products.[6][7]
Key Challenge - Regioselectivity: A significant drawback of this classical method is the potential for competing electrophilic substitution on the aniline ring. When the para-position of the aniline is unsubstituted, thiocyanation at this position can become a dominant side reaction, drastically reducing the yield of the desired benzothiazole.[1] Furthermore, for meta-substituted anilines, the cyclization can lead to a mixture of 5- and 7-substituted regioisomers.[1]
Mechanism of the One-Pot Jacobson-Hugershoff Synthesis
Caption: One-pot synthesis of 2-aminobenzothiazoles from anilines.
Modern Methodologies: Enhancing Efficiency and Scope
To overcome the limitations of classical methods, particularly regarding regioselectivity, harsh reagents, and substrate scope, modern synthetic chemistry has introduced transition metal-catalyzed and metal-free alternatives.
Transition Metal-Catalyzed C-S Cross-Coupling
Copper and palladium catalysts have revolutionized the synthesis of benzothiazoles by enabling the intramolecular cyclization of ortho-haloanilines with a suitable sulfur source. These methods offer excellent regiocontrol, as the substitution pattern is predetermined by the starting haloaniline.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the palladium(0) or copper(I) catalyst to the aryl halide. This is followed by coordination and reaction with the sulfur nucleophile (e.g., from a dithiocarbamate or thiourea) to form a C-S bond. The final step is reductive elimination, which forms the thiazole ring and regenerates the active catalyst.[8][9]
Field-Proven Advantages: These catalyzed reactions generally proceed under milder conditions than classical routes and tolerate a wider range of functional groups. Copper-catalyzed Ullmann-type reactions, for instance, are often more cost-effective than their palladium counterparts and have been shown to effectively couple 2-iodoanilines with sources like sodium dithiocarbamates or isothiocyanates to give high yields of the target product.[8][7]
Workflow for Copper-Catalyzed C-S Coupling
Caption: Copper-catalyzed regiospecific synthesis workflow.
Green and Metal-Free Approaches
In line with the principles of green chemistry, recent efforts have focused on developing synthetic routes that avoid toxic reagents and expensive, environmentally taxing heavy metals.[10][11]
A notable example is the iodine-catalyzed cascade reaction between isothiocyanatobenzenes and amines, which uses molecular oxygen as the terminal oxidant.[12] This approach involves the in situ formation of a thiourea, followed by an iodine-mediated intramolecular cross-dehydrogenative C-H/S-H coupling. The process is atom-economical, avoids hazardous oxidants like bromine, and eliminates the need for transition-metal catalysts, making it a highly attractive and sustainable alternative.[12]
Performance Comparison: A Data-Driven Analysis
The choice of synthetic route is a trade-off between yield, reaction conditions, cost, safety, and substrate scope. The following table summarizes quantitative data for the discussed methodologies to facilitate an objective comparison.
| Synthetic Route | Starting Materials | Key Reagents & Catalysts | Temp. | Time | Avg. Yield (%) | Key Advantages | Limitations |
| Jacobson-Hugershoff | Anilines, KSCN/NH₄SCN | Br₂ in Acetic Acid | <10°C to RT | 2-4 h | 65-85%[5][7] | Inexpensive, readily available materials. | Use of toxic Br₂, poor regioselectivity, potential for para-thiocyanation side reactions.[1] |
| Hugershoff | Arylthioureas | Br₂ in Chloroform | Reflux | 1.5-6 h | ~76%[6] | Good for pre-formed thioureas. | Requires two steps, use of toxic Br₂ and chlorinated solvents. |
| Cu-Catalyzed C-S Coupling | 2-Iodoanilines, Isothiocyanates | CuI, 1,10-phenanthroline, K₃PO₄ | 110°C | 12 h | up to 95%[7] | Excellent regiocontrol, milder than classical methods, cost-effective catalyst. | Requires pre-functionalized haloanilines, metal catalyst contamination. |
| Pd-Catalyzed C-S Coupling | 2-Chloroanilines, Dithiocarbamates | Pd(PPh₃)₄, t-BuOK | N/A | N/A | up to 93%[7] | Overcomes low reactivity of C-Cl bond, broad scope. | Expensive and precious metal catalyst. |
| Metal-Free (I₂/O₂) Dehydrogenative Coupling | Isothiocyanatobenzenes, Amines | I₂ (catalyst), O₂ (oxidant) | 120°C | 12-24 h | 60-94%[12] | Sustainable (metal-free), uses a green oxidant, atom-economical. | Requires isothiocyanate precursors, higher temperatures. |
Validated Experimental Protocols
To bridge theory and practice, we provide step-by-step protocols for two representative synthetic methods.
Protocol 1: Classical One-Pot Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol is adapted from established literature procedures for the Jacobson-Hugershoff reaction.[4][7]
-
Reaction Setup: Dissolve 4-nitroaniline (e.g., 1.38 g, 10 mmol) in glacial acetic acid (20 mL) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Thiourea Formation: Add potassium thiocyanate (KSCN) (1.94 g, 20 mmol) to the solution. Cool the flask in an ice-salt bath to maintain a temperature between 0-5°C.
-
Oxidative Cyclization: While maintaining the low temperature, add a solution of bromine (0.51 mL, 10 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes with vigorous stirring.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (100 g). A yellow precipitate will form. Neutralize the mixture carefully with aqueous ammonia until it is alkaline to litmus paper.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure 2-amino-6-nitrobenzothiazole. A reported yield for this transformation is 74%.[4]
Protocol 2: Modern Copper-Catalyzed Synthesis of a 2-Aminobenzothiazole Derivative
This protocol illustrates a modern, regiospecific approach adapted from literature precedents.[8][13]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol), 2-iodoaniline (1.0 mmol), the desired isothiocyanate (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent and Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous toluene (3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110°C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminobenzothiazole product.
Conclusion and Future Outlook
The synthesis of 2-aminobenzothiazoles has evolved significantly from the foundational Hugershoff and Jacobson reactions. While these classical methods remain relevant for their simplicity and low cost, their limitations in terms of regioselectivity and the use of harsh reagents are significant.
For applications demanding high regiochemical purity and functional group tolerance, modern transition metal-catalyzed C-S coupling reactions are clearly superior, with copper-based systems offering a good balance of cost and efficiency. Looking forward, the development of sustainable, metal-free methodologies, such as iodine-catalyzed oxidative cyclizations, represents the future of 2-aminobenzothiazole synthesis. These "green" approaches align with the increasing demand for environmentally benign processes in the pharmaceutical and chemical industries.
The ultimate choice of synthetic route will always depend on the specific goals of the project, balancing factors of substrate availability, desired substitution pattern, scalability, cost, and environmental impact. This guide provides the foundational knowledge and comparative data necessary for the modern researcher to make an informed and strategic decision.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one and Related Kinase Inhibitors
A Senior Application Scientist's Perspective on Methodologies and Interpretation
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. While the on-target efficacy of a compound is crucial, its off-target interactions can lead to unforeseen toxicities or even open avenues for drug repurposing. This guide provides a comprehensive framework for assessing the off-target effects of the novel compound 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one . Given the limited public data on this specific molecule, we will frame our discussion using the well-studied aminothiazole scaffold, a common core in many kinase inhibitors, to illustrate a robust, multi-pronged approach for off-target profiling.[1][2][3][4][5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. We will dissect and compare various methodologies, from computational predictions to broad-spectrum experimental screens, empowering you to make informed decisions in your research.
The Imperative of Off-Target Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[7] This conservation makes the development of truly specific inhibitors a significant challenge.[8] Off-target binding can lead to a range of consequences, from minor side effects to severe adverse events that can halt a drug's development.[9] Conversely, a well-characterized off-target profile can reveal new therapeutic opportunities, a concept known as polypharmacology.[8] A thorough investigation of off-target effects is therefore not just a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and its potential clinical utility.
A Multi-Tiered Strategy for Off-Target Assessment
A comprehensive assessment of off-target effects should not rely on a single method. Instead, a cascading, multi-tiered approach, integrating computational and experimental techniques, provides the most holistic view of a compound's selectivity.
Caption: A tiered approach to off-target profiling.
Tier 1: In Silico Prediction - The First Line of Inquiry
Computational, or in silico, methods offer a rapid and cost-effective way to generate initial hypotheses about a compound's potential off-targets.[10][11][12] These approaches leverage vast databases of known compound-protein interactions and employ machine learning algorithms or chemical similarity searches to predict a molecule's binding profile.[13][14]
Key Methodologies:
-
Ligand-Based Approaches: These methods compare the chemical structure of the query compound to a database of molecules with known biological activities. Web-based tools like KinomeMETA provide a platform for kinome-wide polypharmacology profiling.[15]
-
Structure-Based Approaches: If the 3D structure of potential off-target proteins is known, molecular docking simulations can predict the binding affinity and pose of the compound in the protein's binding site.
Experimental Protocol: In Silico Off-Target Prediction using a Public Web Server
-
Compound Preparation: Obtain the 2D structure of this compound in a compatible format (e.g., SMILES string).
-
Select a Prediction Tool: Choose a suitable web server, such as SwissTargetPrediction or KinomeMETA.[15]
-
Submit the Query: Input the compound's structure into the server.
-
Analyze the Results: The output will typically be a ranked list of potential protein targets. Scrutinize this list, paying close attention to kinases and other protein families known to be associated with off-target effects.
-
Prioritize for Experimental Validation: Use the prediction results to prioritize which kinases to include in subsequent biochemical screens.
Tier 2: Biochemical Screening - Casting a Wide Net
Biochemical assays are the gold standard for initial experimental off-target profiling. These assays directly measure the interaction of a compound with a large panel of purified kinases.
Leading Platforms:
-
KINOMEscan® (DiscoverX): This is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of over 480 kinases.[16] The results are typically reported as percent inhibition or Kd values.
-
KinaseProfiler™ (Eurofins Discovery): This platform utilizes radiometric activity-based assays to measure the inhibition of kinase activity.[17]
Data Presentation: Comparative Kinome Profiling Data
| Kinase | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Target Kinase | 98 | 95 |
| Off-Target 1 | 85 | 15 |
| Off-Target 2 | 72 | 5 |
| Off-Target 3 | 55 | <5 |
Experimental Protocol: Broad Kinome Profiling
-
Compound Submission: Provide the compound of interest to a commercial vendor offering large-scale kinase profiling services.
-
Assay Execution: The vendor will perform the screening at a specified concentration (e.g., 1 µM) against their kinase panel.
-
Data Analysis: The primary data will be a list of kinases and the corresponding percent inhibition. A "hit" is typically defined as a kinase with inhibition above a certain threshold (e.g., >50%).
-
Follow-up Studies: For significant off-target hits, it is crucial to determine the potency (IC50 or Kd) through dose-response experiments.
Tier 3: Cell-Based Validation - Bridging the Gap to Physiology
While biochemical assays are powerful, they lack the complexity of a cellular environment. Cell-based assays are essential for validating off-target interactions in a more physiologically relevant context.[18][19]
Key Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a protein upon ligand binding in intact cells or tissue lysates.[20][21][22][23] A shift in the melting temperature of a protein in the presence of the compound provides direct evidence of target engagement.[24]
-
NanoBRET™ Target Engagement Assay (Promega): This is a bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a specific protein target in living cells.[9]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line to confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blotting or ELISA using an antibody specific to the protein of interest.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Tier 4: Proteome-Wide Analysis - An Unbiased Discovery Approach
For a truly comprehensive understanding of a compound's off-target profile, unbiased proteome-wide methods are invaluable. These techniques can identify unexpected interactions that might be missed by targeted panels.
Key Methodologies:
-
Chemical Proteomics: This approach uses a modified version of the compound (a "probe") to pull down its binding partners from a cell lysate.[25] The bound proteins are then identified by mass spectrometry.[26]
-
Proteome Integral Solubility Alteration (PISA): This is a high-throughput method that combines thermal proteome profiling with multiplexed quantitative proteomics to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment.[27][28]
Comparing the Alternatives: A Summary Table
| Methodology | Advantages | Disadvantages | Throughput |
| In Silico Prediction | Rapid, cost-effective, hypothesis-generating | Predictive, requires experimental validation | Very High |
| Biochemical Screening | Quantitative, high-throughput, broad coverage | Lacks cellular context, potential for false positives/negatives | High |
| Cell-Based Assays (CETSA, NanoBRET™) | Physiologically relevant, confirms target engagement in cells | Lower throughput, requires specific reagents (e.g., antibodies) | Medium |
| Proteome-Wide Analysis | Unbiased, discovers novel off-targets | Technically complex, data analysis is challenging | Low to Medium |
Conclusion: An Integrated Approach is Key
Assessing the off-target effects of a novel compound like this compound is a critical and multifaceted process. No single method can provide a complete picture. By employing a strategic, tiered approach that begins with in silico predictions and progresses through biochemical, cellular, and proteome-wide experimental validation, researchers can build a comprehensive selectivity profile. This integrated understanding is essential for mitigating risks, uncovering new therapeutic potential, and ultimately, developing safer and more effective medicines.
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- Johnson, G. L., & Stuhlmiller, T. J. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(5), 629–641.
- Proschak, E., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4875–4883.
- Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658–6661.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards.
Hazard Identification and Essential Characterization
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This compound, and its structural class of aminothiazoles, must be treated with caution. Although comprehensive toxicological data for this specific compound is not widely published, data from analogous compounds and its Safety Data Sheet (SDS) mandate that it be managed as hazardous waste .[1][2]
Key hazards include potential for skin, eye, and respiratory irritation.[1] Furthermore, many thiazole derivatives are classified as being very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, disposal into sanitary sewers or general waste is strictly prohibited.[1][2]
Table 1: Chemical and Safety Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 375825-03-9 | [1] |
| Primary Hazards | Potential for skin/eye irritation; Environmental toxicity. | [1][2] |
| Disposal Classification | Hazardous Waste | [2][5] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [2][5] |
Immediate Safety and Personal Protective Equipment (PPE)
Safe disposal begins with rigorous self-protection. The causality behind each piece of PPE is to create a barrier against the specific routes of exposure this chemical presents.
-
Eye and Face Protection : Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles. This is to prevent contact with the eyes, which can cause serious irritation.[1][3]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.[1][3]
-
Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[1][3] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[3]
-
Emergency Preparedness : An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing this compound. The core principle is containment and clear communication of the hazard.
Step 1: Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the chemical.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Rinsate from cleaning contaminated glassware.
Crucially, this waste must be segregated from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[2][5] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
Step 2: Waste Containment and Labeling
Proper containment is critical to prevent accidental release.
-
For Solid Waste : Collect in a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
For Liquid Waste : Collect in a sealable, leak-proof container. Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[6]
-
Labeling : Every waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: 375825-03-9
-
An accurate list of all contents, including solvents.
-
The associated hazards (e.g., "Irritant," "Environmentally Hazardous").
-
Step 3: Management of Empty Containers
Empty containers that once held the chemical are also considered hazardous waste until properly decontaminated.[6]
-
Triple-Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[6]
-
Collect Rinsate : Crucially, collect all rinsate as liquid hazardous waste.[6] Do NOT pour the rinsate down the drain.
-
Deface Label : After triple-rinsing, deface or completely remove the original product label. The container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[6]
Step 4: Spill Management
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Prevent Entry to Drains : Do not allow the chemical or cleaning materials to enter drains or waterways.[1]
Step 5: Storage and Final Disposal
-
Satellite Accumulation : Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6] This area must be secure and away from general traffic.
-
EHS Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[3][6] Final disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2][5]
Protocol Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
- This compound Safety Data Sheets. Echemi.com.
- Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. Benchchem.
- 2-Amino-5-methylthiazole Safety Data Sheet. Santa Cruz Biotechnology.
- 2-Amino-5-methylthiazole Safety Data Sheet. Thermo Fisher Scientific.
- Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
